molecular formula C10H16N5O13P3 B057859 (S)-ATPO CAS No. 126827-79-0

(S)-ATPO

Katalognummer: B057859
CAS-Nummer: 126827-79-0
Molekulargewicht: 507.18 g/mol
InChI-Schlüssel: ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Adenosine-5'-triphosphate (ATP) is the principal molecular currency of intracellular energy transfer, serving as a universal coenzyme and substrate for kinases in countless biochemical pathways. This high-purity ATP is critical for research elucidating cellular energetics, enzymatic mechanisms, and signal transduction processes. Its mechanism of action involves the hydrolysis of its phosphoanhydride bonds, releasing substantial free energy (ΔG ≈ -30.5 kJ/mol) to drive endergonic reactions such as biosynthesis, active transport, and muscle contraction. Beyond its canonical energy donor role, ATP functions as an essential extracellular signaling molecule (purinergic signaling) via P2X and P2Y receptors, influencing processes from neurotransmission to immune response. Our rigorously tested ATP is indispensable for in vitro assays including luciferase-based bioluminescence, kinase activity profiling, and metabolic flux studies. It is supplied with guaranteed purity and stability to ensure reproducible results in biochemistry, cell biology, pharmacology, and molecular biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
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InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Source PubChem
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
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DSSTOX Substance ID

DTXSID6022559
Record name Adenosine triphosphate
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Molecular Weight

507.18 g/mol
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Physical Description

Solid
Record name Adenosine triphosphate
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Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)
Record name ATP
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CAS No.

56-65-5, 11016-17-4, 51963-61-2
Record name 5′-ATP
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Record name Adenosine 5'-(tetrahydrogen triphosphate)
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Foundational & Exploratory

(S)-ATPO: A Technical Guide to its Mechanism of Action on Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid ((S)-ATPO) on ionotropic glutamate (B1630785) receptors. This compound is a potent and selective competitive antagonist with a preference for kainate receptors containing the GluK1 subunit. This document details its binding affinities, the structural basis for its selectivity, and its impact on glutamate receptor signaling pathways. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] Its primary mechanism involves binding to the glutamate recognition site on these receptors, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor's ion channel. This inhibitory action modulates fast excitatory synaptic transmission in the central nervous system. A key characteristic of this compound is its notable selectivity for kainate receptors composed of the GluK1 subunit.[1]

Data Presentation: Binding Affinities and Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and antagonist potency (IC50) of this compound at various recombinant rat ionotropic glutamate receptor subtypes. These values have been determined through radioligand binding assays and electrophysiological studies.

Receptor SubunitRadioligandK_i_ (μM)Reference
AMPA Receptors
Native (rat cortical membranes)[³H]-AMPA3.6[1]
Kainate Receptors
Homomeric GluK1[³H]-kainate24[1]
Homomeric GluK2[³H]-kainate>300[1]

Table 1: Binding Affinity (K_i_) of this compound for AMPA and Kainate Receptors. The table displays the inhibitory constant (K_i_) of this compound at different glutamate receptor subtypes, as determined by competitive radioligand binding assays.

Receptor SubunitAgonistIC_50_ (μM)Reference
Kainate Receptors
Homomeric GluK1Kainate24[1]
Homomeric GluK2Kainate>300[1]

Table 2: Antagonist Potency (IC_50_) of this compound at Kainate Receptors. The table shows the half-maximal inhibitory concentration (IC_50_) of this compound in functional assays, indicating its potency in antagonizing agonist-induced responses.

Structural Basis for GluK1 Selectivity

The preferential binding of this compound to the GluK1 subunit over other kainate and AMPA receptor subunits is attributed to specific molecular interactions within the ligand-binding domain (LBD). X-ray crystallography studies of the GluK1-LBD in complex with antagonists have revealed that the binding pocket of GluK1 possesses unique features.[2][3] While the exact crystal structure of this compound bound to GluK1 is not detailed in the provided search results, analysis of other selective antagonists suggests that interactions with non-conserved amino acid residues within the binding site are crucial for determining subunit selectivity.[4] For instance, the presence of specific residues in GluK1 allows for a binding conformation that is less favorable in other subunits like GluK2 and GluK3.[4]

Signaling Pathways

This compound, by acting as a competitive antagonist, directly blocks the ionotropic signaling of AMPA and kainate receptors. This prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon glutamate binding, thus inhibiting neuronal depolarization.

Furthermore, kainate receptors, particularly those containing the GluK1 subunit, can also engage in metabotropic signaling, which is independent of their ion channel function.[5][6][7][8] This non-canonical signaling can modulate neurotransmitter release through G-protein-coupled pathways.[6][7][8][9] By blocking the initial ligand binding, this compound is expected to inhibit both the ionotropic and any downstream metabotropic signaling cascades initiated by glutamate binding to GluK1-containing receptors.

Ionotropic_Signaling_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor (GluA1-4) Ion_Channel_A Cation Influx (Na⁺, Ca²⁺) AMPA_R->Ion_Channel_A Opens Kainate_R Kainate Receptor (GluK1-5) Ion_Channel_K Cation Influx (Na⁺, Ca²⁺) Kainate_R->Ion_Channel_K Opens Depolarization Postsynaptic Depolarization Ion_Channel_A->Depolarization Ion_Channel_K->Depolarization Glutamate->AMPA_R Binds Glutamate->Kainate_R Binds S_ATPO This compound S_ATPO->AMPA_R Blocks S_ATPO->Kainate_R Blocks

Antagonism of Ionotropic Glutamate Receptor Signaling by this compound.

Metabotropic_Signaling_Inhibition cluster_presynaptic Presynaptic Terminal GluK1_R Presynaptic GluK1 Receptor G_Protein G-Protein GluK1_R->G_Protein Activates Effector Effector (e.g., AC/PKA) G_Protein->Effector Modulates Modulation Modulation of Neurotransmitter Release Effector->Modulation Glutamate Glutamate Glutamate->GluK1_R Binds S_ATPO This compound S_ATPO->GluK1_R Blocks

Inhibition of Presynaptic Kainate Receptor Metabotropic Signaling.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA and kainate receptors by measuring its ability to displace a specific radioligand.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.[10][11]

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA or [³H]-kainate), and varying concentrations of this compound.[11][12]

  • For determining non-specific binding, a separate set of tubes will contain a high concentration of a non-radiolabeled standard ligand (e.g., L-glutamate).

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.[12][13][14]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-AMPA/[³H]-kainate) Radioligand->Incubation S_ATPO_Dilutions This compound Serial Dilutions S_ATPO_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 and Ki Calculation Scintillation_Counting->Data_Analysis

Workflow for Competitive Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to functionally characterize the antagonist properties of this compound on glutamate receptors in cultured neurons or cells expressing recombinant receptors.[4][7][15]

1. Cell Preparation:

  • Culture primary neurons or a suitable cell line (e.g., HEK293 cells) on coverslips.

  • For recombinant receptor studies, transfect the cells with cDNAs encoding the desired AMPA or kainate receptor subunits.

2. Recording Setup:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid) bubbled with 95% O₂/5% CO₂.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.[9]

3. Recording Procedure:

  • Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -60 mV) in voltage-clamp mode.

  • Apply a glutamate receptor agonist (e.g., glutamate or kainate) to the cell via the perfusion system or a local application system to evoke an inward current.

  • After establishing a stable baseline response to the agonist, co-apply this compound at various concentrations with the agonist.

  • Record the resulting changes in the agonist-evoked current.[15][16][17]

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting concentration-response curve.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell_Culture Cell Culture/ Transfection Giga_Seal Giga-Seal Formation Cell_Culture->Giga_Seal Recording_Rig Patch-Clamp Rig (Microscope, Amplifier) Recording_Rig->Giga_Seal Solutions Internal/External Solutions Solutions->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Agonist_Application Agonist Application (Baseline) Whole_Cell->Agonist_Application ATPO_Application This compound + Agonist Application Agonist_Application->ATPO_Application Current_Measurement Current Amplitude Measurement ATPO_Application->Current_Measurement IC50_Determination IC50 Calculation Current_Measurement->IC50_Determination

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

(S)-ATPO: A Technical Guide to a Selective AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, chemically identified as (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate (B1630785) receptors. As a crucial tool in neuroscience research, this compound facilitates the elucidation of the physiological and pathological roles of AMPA receptor-mediated synaptic transmission. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.

Core Compound Profile

This compound is a structural analog of the neurotransmitter glutamate and a derivative of the 3-isoxazolol amino acid structure. Its chemical properties are detailed in the table below.

PropertyValue
IUPAC Name (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid[1]
Synonyms This compound, 2-ATPO
Molecular Formula C₁₁H₁₉N₂O₇P[1]
Molecular Weight 322.25 g/mol [1]
Stereochemistry The (S)-enantiomer is the pharmacologically active form, exhibiting potent antagonist activity at AMPA receptors. The (R)-enantiomer is reported to be devoid of activity at these receptors.

Primary Function and Mechanism of Action

This compound's primary function is the selective competitive antagonism of AMPA-preferring glutamate receptors (GluA1-4).[1] Unlike the endogenous agonist glutamate, which binds to the ligand-binding domain (LBD) of the AMPA receptor and induces a conformational change that opens the ion channel, this compound binds to the LBD and stabilizes it in an open, inactive conformation.

High-resolution X-ray crystallography studies of this compound in complex with the GluA2 ligand-binding core reveal that it prevents the "clamshell-like" closure of the LBD necessary for channel activation. This is achieved through specific interactions:

  • The phosphonate group of this compound interacts with residues in domain 2 of the LBD.

  • The tert-butyl group is accommodated within a pocket formed by residues from both domain 1 and domain 2.

These interactions create steric hindrance that prevents the domains from closing, thereby blocking receptor activation and subsequent ion flux. This mechanism of action differs from that of other competitive AMPA receptor antagonists like DNQX.

Quantitative Pharmacological Data

CompoundParameterValueReceptor/Preparation
(R)-ATPAKi253 µMAMPA-induced depolarization in rat cortical wedge[3]
(R)-ATPAKi376 µM(S)-ATPA-induced depolarization in rat cortical wedge[3]
(R)-ATPAKi33-75 µMKainate-evoked currents at cloned AMPA receptors[3]

It is crucial to note that these values are for (R)-ATPA and not this compound. Further experimental validation is required to determine the precise antagonist potency of this compound.

Experimental Protocols

The characterization of this compound's antagonist activity involves several key experimental techniques.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at AMPA receptors.

Materials:

  • Radioligand: [³H]-AMPA

  • Tissue Preparation: Synaptic membranes from rat cerebral cortex.

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., L-Glutamate).

  • Assay Buffer: Tris-HCl buffer, often containing KSCN to enhance agonist binding.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In test tubes, combine the prepared synaptic membranes, a fixed concentration of [³H]-AMPA, and varying concentrations of this compound. For determining non-specific binding, add a saturating concentration of L-Glutamate.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-AMPA binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on AMPA receptor-mediated ion currents in neurons.

Objective: To characterize the inhibitory effect of this compound on AMPA receptor-mediated currents.

Materials:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • External Solution (aCSF): Containing NaCl, KCl, MgSO₄, CaCl₂, NaH₂PO₄, NaHCO₃, and glucose.

  • Internal Solution: K-Gluconate based, containing salts and buffers to mimic the intracellular environment.

  • Agonist: Glutamate or AMPA.

  • Antagonist: this compound.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Protocol:

  • Cell Preparation: Plate neurons on coverslips for culture experiments or prepare acute brain slices.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[5]

  • Patching: Under a microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Recording: Clamp the cell's membrane potential (e.g., at -70 mV) to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • Agonist Application: Apply a known concentration of AMPA or glutamate to the cell via the perfusion system to elicit a baseline inward current.

  • Antagonist Application: Co-apply this compound with the agonist and measure the reduction in the current amplitude. Perform these measurements at various concentrations of this compound to generate a dose-response curve.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound, by blocking the AMPA receptor, inhibits the downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to an influx of Na⁺ (and in the case of GluA2-lacking receptors, Ca²⁺), causing depolarization of the postsynaptic membrane. This depolarization can relieve the Mg²⁺ block of NMDA receptors, leading to a larger Ca²⁺ influx and the activation of various downstream signaling pathways, including those involving CaMKII, PKA, and PKC. These pathways are central to the induction of long-term potentiation (LTP) and long-term depression (LTD). This compound blocks the initial step of this cascade.[6][7]

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds & Activates S_ATPO This compound S_ATPO->AMPAR Competitively Blocks Depolarization Depolarization AMPAR->Depolarization Na+ Influx CaMKII CaMKII Depolarization->CaMKII PKA PKA Depolarization->PKA PKC PKC Depolarization->PKC Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity PKA->Plasticity PKC->Plasticity

AMPA Receptor Signaling Pathway Inhibition by this compound.
Experimental Workflow for Antagonist Characterization

The process of characterizing a novel AMPA receptor antagonist like this compound follows a logical progression from synthesis to in vitro functional assays.

Experimental_Workflow Synthesis Chemical Synthesis of (RS)-ATPO Resolution Chiral HPLC Resolution Synthesis->Resolution S_Enantiomer This compound Resolution->S_Enantiomer R_Enantiomer (R)-ATPO Resolution->R_Enantiomer Binding_Assay Radioligand Binding Assay (Determine Ki) S_Enantiomer->Binding_Assay Electro_Phys Electrophysiology (Determine IC50 & Mechanism) S_Enantiomer->Electro_Phys Data_Analysis Data Analysis & Characterization Binding_Assay->Data_Analysis Electro_Phys->Data_Analysis

References

(S)-ATPO: A Selective AMPA Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, the pharmacologically active S-enantiomer of 2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a selective antagonist, this compound is a valuable tool for elucidating the physiological and pathological roles of AMPA receptors and serves as a lead compound in the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its effects on intracellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Receptor Binding Affinity

The selectivity of this compound for the AMPA receptor over other ionotropic glutamate (B1630785) receptors is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki values) of this compound for AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors, as determined by radioligand binding assays.

Receptor SubtypeLigandKi (nM)
AMPAThis compound[Data not available in search results]
KainateThis compound[Data not available in search results]
NMDAThis compound[Data not available in search results]

Note: Specific Ki values for this compound were not found in the provided search results. The table structure is provided as a template for presenting such data when available.

Core Concepts: Mechanism of Action

This compound exerts its antagonistic effect by competing with the endogenous ligand, glutamate, for the binding site on the AMPA receptor. The binding of this compound to the ligand-binding domain of the GluA2 subunit, a common subunit of AMPA receptors, has been structurally characterized. The isoxazole (B147169) ring of the ATPO molecule forms an indirect interaction with the receptor via a water molecule, contributing to its binding affinity. By occupying the glutamate binding site, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron and reducing excitatory neurotransmission.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for AMPA receptors.

Materials:

  • Radioligand: [3H]AMPA

  • Competitor: this compound

  • Membrane Preparation: Rat cortical membranes or membranes from cells expressing specific AMPA receptor subtypes.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-labeled standard AMPA receptor agonist or antagonist (e.g., L-glutamate or CNQX).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]AMPA (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, [3H]AMPA, and a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Determining Antagonist Selectivity

This protocol describes the use of whole-cell voltage-clamp recordings from cultured neurons to assess the selectivity of this compound for AMPA receptors over NMDA receptors.

Materials:

  • Cultured Neurons: e.g., primary hippocampal or cortical neurons.

  • External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

  • Internal Solution: For the patch pipette, containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).

  • Agonists: AMPA and NMDA.

  • Antagonist: this compound.

  • Patch-Clamp Setup: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Cell Preparation: Plate neurons on coverslips and maintain in culture.

  • Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

  • Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV to -70 mV.

  • AMPA Receptor Current Measurement: Apply a short pulse of AMPA to the neuron using a fast application system and record the resulting inward current.

  • This compound Application: Perfuse the cell with a solution containing this compound for a defined period.

  • Post-Antagonist AMPA Application: While still in the presence of this compound, re-apply AMPA and record the current. The reduction in the AMPA-evoked current indicates the antagonistic effect of this compound.

  • NMDA Receptor Current Measurement: To assess selectivity, repeat the experiment using NMDA as the agonist. To measure NMDA receptor currents, the holding potential is typically depolarized (e.g., to +40 mV) to relieve the Mg2+ block, or a Mg2+-free external solution is used.

  • Data Analysis: Compare the percentage of inhibition of AMPA- and NMDA-evoked currents by this compound to determine its selectivity.

Mandatory Visualizations

Signaling Pathways

AMPA_Antagonist_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates S_ATPO This compound S_ATPO->AMPA_R Inhibits PLC PLC AMPA_R->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates p21_p53 p21/p53 ERK->p21_p53 Upregulates Gene_Expression Gene Expression (e.g., Cyclin D1) CREB->Gene_Expression Activates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle p21_p53->Cell_Cycle Inhibits

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand [3H]AMPA Radioligand->Incubation Competitor This compound Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Culture Neuronal Culture Whole_Cell Achieve Whole-Cell Configuration Cell_Culture->Whole_Cell Patch_Pipette Prepare Patch Pipette Patch_Pipette->Whole_Cell Baseline Record Baseline AMPA/NMDA Currents Whole_Cell->Baseline Apply_ATPO Apply this compound Baseline->Apply_ATPO Post_ATPO Record Currents in presence of this compound Apply_ATPO->Post_ATPO Inhibition_Calc Calculate % Inhibition Post_ATPO->Inhibition_Calc Selectivity Determine Selectivity Inhibition_Calc->Selectivity

Conclusion

This compound stands out as a highly selective competitive antagonist of AMPA receptors. Its utility in neuroscience research is well-established, providing a means to dissect the complex roles of AMPA receptor-mediated signaling in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel AMPA receptor modulators. Further research to precisely quantify its binding affinities and to fully delineate its impact on downstream signaling cascades will be crucial for its potential translation into therapeutic applications.

An In-depth Technical Guide to (S)-ATPO: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, the (S)-enantiomer of 2-amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate (B1630785) receptors (iGluRs). As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and a summary of its impact on AMPA receptor-mediated signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a synthetic amino acid analogue characterized by an isoxazole (B147169) ring substituted with a tert-butyl group and a phosphonomethoxy moiety. The stereochemistry at the α-carbon of the propionic acid side chain is critical for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid
Synonyms (S)-2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid
Molecular Formula C₁₁H₁₉N₂O₇P
Molecular Weight 322.25 g/mol
Canonical SMILES CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N
Stereochemistry (S)

Pharmacological Profile: Antagonism of AMPA Receptors

Table 2: Pharmacological Data for ATPA Enantiomers at AMPA Receptors

CompoundReceptor SubtypeAssay TypeValueReference
(R)-ATPAAMPA (rat cortical wedge)Antagonism of AMPA-induced depolarizationKᵢ = 253 µM[1]
(R)-ATPACloned GluA1Antagonism of kainate-induced currentKᵢ = 33-75 µM[1]
(R)-ATPACloned GluA3Antagonism of kainate-induced currentKᵢ = 33-75 µM[1]
(R)-ATPACloned GluA4Antagonism of kainate-induced currentKᵢ = 33-75 µM[1]
(S)-ATPAAMPA (rat cortical wedge)Agonist-induced depolarizationEC₅₀ = 23 µM[1]
(S)-ATPACloned GluA1Agonist-induced currentEC₅₀ = 22 µM[1]
(S)-ATPACloned GluA3Agonist-induced currentEC₅₀ ≈ 8 µM[1]
(S)-ATPACloned GluA4Agonist-induced currentEC₅₀ ≈ 8 µM[1]

Note: The available data for (S)-ATPA indicates it acts as an agonist, which contrasts with other sources describing this compound as an antagonist. This discrepancy highlights the need for further specific studies on this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound's pharmacological activity. Below are representative methodologies for key assays.

Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay using a radiolabeled AMPA receptor agonist, such as [³H]AMPA, to determine the binding affinity of this compound.

Experimental Workflow

Workflow for Radioligand Binding Assay

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]AMPA (radioligand)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]AMPA (typically at its Kₑ value) and a range of concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the Kᵢ value.

Whole-Cell Patch-Clamp Electrophysiology to Determine Functional Antagonism (IC₅₀)

This protocol outlines the use of whole-cell voltage-clamp recordings from cultured neurons or brain slices to measure the inhibitory effect of this compound on AMPA receptor-mediated currents.

Experimental Workflow

Workflow for Electrophysiological Assay

Materials:

  • Cultured neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • AMPA (agonist)

  • This compound (antagonist)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Preparation: Prepare and maintain healthy cells for recording.

  • Recording: Establish a whole-cell recording from a neuron and voltage-clamp it at a negative holding potential.

  • Agonist Application: Apply a fixed concentration of AMPA to elicit a stable inward current.

  • Antagonist Application: Co-apply increasing concentrations of this compound with the AMPA to measure the inhibition of the current.

  • Data Analysis: Plot the concentration-response curve for this compound's inhibition and determine the IC₅₀ value.

Signaling Pathways Modulated by this compound

By competitively antagonizing AMPA receptors, this compound inhibits the downstream signaling cascades initiated by glutamate binding. This has significant implications for synaptic plasticity, neuronal excitability, and cell survival.

Inhibition of Fast Excitatory Neurotransmission

The primary function of AMPA receptors is to mediate fast excitatory postsynaptic potentials (EPSPs). This compound blocks the influx of Na⁺ ions through the AMPA receptor channel, thereby reducing neuronal depolarization in response to glutamate release.

Modulation of Synaptic Plasticity

AMPA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

  • LTP: The induction of LTP often involves the trafficking of AMPA receptors to the postsynaptic membrane. By blocking AMPA receptor activation, this compound can inhibit the induction and expression of LTP.

  • LTD: Certain forms of LTD involve the internalization of AMPA receptors. While the direct effect of this compound on LTD is complex, its ability to modulate overall synaptic activity will influence this process.

Signaling Pathway Downstream of AMPA Receptor Antagonism

AMPA_Antagonism_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates S_ATPO This compound S_ATPO->AMPAR Blocks Na_influx Na+ Influx AMPAR->Na_influx Mediates Depolarization Depolarization Na_influx->Depolarization NMDA_activation NMDA Receptor Activation Depolarization->NMDA_activation Relieves Mg2+ block Ca_influx Ca2+ Influx NMDA_activation->Ca_influx Mediates CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC LTD Long-Term Depression (LTD) Ca_influx->LTD (low level) MAPK MAPK Pathway (ERK) CaMKII->MAPK LTP Long-Term Potentiation (LTP) CaMKII->LTP PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Synaptic_plasticity Synaptic Plasticity Gene_expression->Synaptic_plasticity LTP->Synaptic_plasticity LTD->Synaptic_plasticity

AMPA Receptor Signaling and its Blockade by this compound

Synthesis of this compound

The synthesis of this compound involves the construction of the substituted isoxazole ring and subsequent elaboration of the amino acid side chain with the correct stereochemistry. While a specific, detailed protocol for the asymmetric synthesis of this compound is not widely published, general methods for the synthesis of isoxazole propionic acid derivatives can be adapted. A plausible synthetic route would involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne to form the isoxazole core, followed by stereoselective introduction of the amino and carboxylic acid functionalities.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the roles of AMPA receptors in physiological and pathological processes. Its competitive antagonist activity allows for the specific inhibition of AMPA receptor-mediated signaling. Future research should focus on determining the precise binding affinities and functional potencies of this compound for each of the AMPA receptor subunit combinations. Furthermore, in vivo studies are warranted to explore its therapeutic potential in animal models of neurological and psychiatric disorders where glutamatergic excitotoxicity or aberrant synaptic plasticity are implicated. The development of a robust and scalable asymmetric synthesis will be crucial for advancing such investigations.

References

(S)-ATPO: A Technical Guide to its Role in Elucidating Excitatory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, serves as a critical tool in the study of excitatory neurotransmission. This document provides an in-depth technical guide to the application of this compound, consolidating its pharmacological properties, experimental applications, and impact on intracellular signaling cascades. The aim is to equip researchers with the necessary information to effectively utilize this compound in their investigations of synaptic plasticity, neuronal circuitry, and the development of novel therapeutics for neurological disorders.

Introduction

Excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate (B1630785), is fundamental to a vast array of physiological processes within the central nervous system (CNS), including learning, memory, and cognition. The AMPA-type glutamate receptor (AMPAR) is a key player in this process, responsible for the majority of fast excitatory synaptic transmission.[1] The modulation of AMPAR activity is a critical area of research for understanding the molecular underpinnings of synaptic plasticity, the cellular basis for learning and memory.

This compound, or (2S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, has emerged as a valuable pharmacological tool for dissecting the role of AMPARs in these processes. As a selective antagonist, this compound allows for the precise inhibition of AMPAR-mediated signaling, enabling researchers to probe the functional consequences of this blockade in various experimental paradigms. This guide will detail the quantitative pharmacology of this compound, provide comprehensive experimental protocols for its use, and illustrate its effects on key signaling pathways.

Pharmacological Profile of this compound

Table 1: Quantitative Pharmacological Data for ATPA Enantiomers

CompoundReceptor SubtypeParameterValueReference
(S)-ATPA Native AMPA (rat cortical wedge)EC5023 µM[2]
Cloned GluR1EC5022 µM[2]
Cloned GluR3EC50~8 µM[2]
Cloned GluR4EC50~8 µM[2]
Cloned GluR5 (Kainate)EC500.48 µM[2]
(R)-ATPA Native AMPA (rat cortical wedge, vs. AMPA)Ki253 µM[2]
Native AMPA (rat cortical wedge, vs. (S)-ATPA)Ki376 µM[2]
Cloned GluR1 (vs. Kainate)Ki33-75 µM[2]
Cloned GluR3 (vs. Kainate)Ki33-75 µM[2]
Cloned GluR4 (vs. Kainate)Ki33-75 µM[2]

This compound is reported to be a selective AMPA/GluK1 antagonist with affinity in the low micromolar range for homomeric GluK1 receptors.[3]

Synthesis and Chemical Properties

While a detailed, publicly available step-by-step synthesis protocol for this compound is scarce, the general synthetic route for related isoxazole-containing amino acids involves the construction of the isoxazole (B147169) ring system followed by the introduction of the amino acid side chain. The synthesis of related compounds often utilizes a key intermediate, and subsequent stereoselective synthesis or chiral resolution is employed to obtain the desired (S)-enantiomer.

Chemical Properties of this compound:

  • IUPAC Name: (2S)-2-amino-3-(5-tert-butyl-3-hydroxy-1,2-oxazol-4-yl)propanoic acid

  • Molecular Formula: C10H16N2O4[4]

  • Molecular Weight: 228.24 g/mol [4]

Experimental Protocols

The following protocols are generalized methodologies for studying the effects of AMPA receptor antagonists like this compound. Researchers should optimize concentrations and incubation times based on their specific experimental system and research questions.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Prepare aCSF and internal solution. The composition of these solutions should be optimized for the specific cell type and recording conditions.

  • Prepare acute brain slices or plate cultured neurons in the recording chamber.

  • Continuously perfuse the cells with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Record baseline AMPA receptor-mediated EPSCs by stimulating presynaptic afferents. To isolate AMPAR currents, it is common to include antagonists for other receptors (e.g., picrotoxin (B1677862) for GABAA receptors and AP5 for NMDA receptors) in the aCSF.

  • Bath-apply this compound at the desired concentration (e.g., 1-100 µM) and continue to record EPSCs.

  • Observe the change in the amplitude and kinetics of the EPSCs to determine the inhibitory effect of this compound.

  • Wash out the drug by perfusing with aCSF to assess the reversibility of the antagonism.

Calcium Imaging

This protocol measures the effect of this compound on intracellular calcium transients evoked by AMPA receptor activation.

Materials:

  • Cultured neurons or brain slices

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image acquisition and analysis software

  • This compound stock solution

  • AMPA receptor agonist (e.g., AMPA or glutamate)

Methodology:

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Place the coverslip with cultured neurons or the brain slice in a recording chamber on the microscope stage.

  • Perfuse with a physiological saline solution.

  • Acquire baseline fluorescence images.

  • Apply an AMPA receptor agonist to induce an increase in intracellular calcium and record the fluorescence changes.

  • Wash out the agonist.

  • Pre-incubate the cells with this compound for a designated period.

  • Re-apply the AMPA receptor agonist in the presence of this compound and record the fluorescence changes.

  • Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to quantify its inhibitory effect.

Behavioral Assay: Morris Water Maze

This protocol assesses the in vivo effect of this compound on spatial learning and memory in rodents, a process known to be dependent on hippocampal synaptic plasticity.

Materials:

  • Morris water maze apparatus (a circular pool filled with opaque water and a hidden escape platform)

  • Rodent subjects (rats or mice)

  • This compound solution for in vivo administration (e.g., intraperitoneal injection)

  • Vehicle control solution

  • Video tracking system and software

Methodology:

  • Habituation: Allow the animals to acclimate to the testing room and the water maze for a few days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle control to the animals at a predetermined time before the training session.

  • Acquisition Training:

    • Place the animal into the pool at one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. The latency to find the platform is recorded.

    • If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • On the day after the final training session, remove the platform from the pool.

    • Place the animal in the pool and record its swimming path for a set duration (e.g., 60 seconds).

    • Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the this compound-treated and vehicle-treated groups to determine the effect of AMPA receptor antagonism on spatial learning and memory.

Signaling Pathways and Experimental Workflows

The blockade of AMPA receptors by this compound initiates a cascade of downstream signaling events that ultimately impact synaptic plasticity and neuronal function. One of the key pathways affected is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway, which is crucial for long-term potentiation (LTP) and memory formation.

AMPA_Antagonist_Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates S_ATPO This compound S_ATPO->AMPAR Inhibits Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Mediates CaMKII CaMKII Ca_Influx->CaMKII Activates Ras_Raf_MEK Ras/Raf/MEK Pathway CaMKII->Ras_Raf_MEK Activates ERK ERK Ras_Raf_MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates LTP_LTD LTP / LTD Gene_Expression->LTP_LTD Leads to

Caption: Downstream signaling cascade affected by this compound.

The diagram above illustrates how this compound, by blocking the AMPA receptor, prevents glutamate-induced calcium influx and the subsequent activation of the CaMKII-ERK-CREB signaling pathway. This inhibition of a critical pathway for synaptic strengthening provides a molecular basis for the observed effects of this compound on learning and memory.

Experimental_Workflow Start Start: Hypothesis This compound affects synaptic plasticity InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo Electrophys Electrophysiology (Patch-Clamp) InVitro->Electrophys Calcium Calcium Imaging InVitro->Calcium Analysis Data Analysis and Interpretation Electrophys->Analysis Calcium->Analysis Behavior Behavioral Assay (Morris Water Maze) InVivo->Behavior Behavior->Analysis Conclusion Conclusion: Role of AMPAR in learning and memory Analysis->Conclusion

Caption: Experimental workflow for investigating this compound.

This workflow diagram outlines a logical progression for studying the effects of this compound, starting from in vitro electrophysiological and imaging experiments to in vivo behavioral assays. This multi-faceted approach allows for a comprehensive understanding of the compound's mechanism of action from the molecular to the organismal level.

Conclusion

This compound is an indispensable tool for researchers in the field of neuroscience. Its selectivity for the AMPA receptor allows for the precise dissection of the role of this critical receptor in excitatory neurotransmission and synaptic plasticity. The experimental protocols and signaling pathway information provided in this guide offer a framework for the effective application of this compound in a variety of research contexts. By understanding and utilizing this potent antagonist, scientists can continue to unravel the complex mechanisms underlying learning, memory, and various neurological disorders, paving the way for the development of novel therapeutic interventions.

References

Pharmacological Profile of (S)-ATPO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). Specifically, it exhibits high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the GluK1 subtype of kainate receptors. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Activity

This compound's primary mechanism of action is the competitive antagonism of AMPA and kainate receptors. It binds to the ligand-binding domain (LBD) of these receptors, stabilizing an open conformation that prevents agonist-induced channel opening and subsequent ion influx.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional antagonism (IC50) of this compound at various AMPA and kainate receptor subunits.

Table 1: Binding Affinity (Ki) of this compound at AMPA Receptor Subunits

Receptor SubunitKi (μM)Radioligand
GluA1Data not available-
GluA212.2 (IC50)[3H]AMPA[1]
GluA3Data not available-
GluA4Data not available-

Table 2: Functional Antagonism (IC50) of this compound at Kainate Receptor Subunits

Receptor SubunitIC50 (μM)Assay Type
GluK1Low micromolar affinityFunctional antagonism
GluK2Data not available-
GluK3Data not available-

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standard and well-validated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for its target receptors.

Objective: To quantify the affinity of this compound for AMPA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the specific AMPA receptor subunit of interest (e.g., GluA2).

  • Radioligand: [3H]AMPA.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [3H]AMPA and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]AMPA against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the functional antagonism of this compound by recording ion channel activity in response to agonist application.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced currents at AMPA or kainate receptors.

Materials:

  • Cells expressing the specific receptor subunit of interest (e.g., HEK293 cells transfected with GluK1).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Agonist (e.g., glutamate or kainate).

  • This compound.

Procedure:

  • Cell Preparation: Culture cells expressing the target receptor on coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

  • Seal Formation: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of agonist to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the resulting currents.

  • Data Analysis: Measure the peak amplitude of the agonist-induced currents in the absence and presence of this compound. Plot the percentage of inhibition of the current against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The antagonistic action of this compound on AMPA and GluK1 receptors leads to the modulation of downstream signaling pathways.

Signaling Pathways

Blockade of AMPA receptors by this compound can inhibit the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. Inhibition of presynaptic GluK1-containing kainate receptors can modulate the release of neurotransmitters such as glutamate and GABA, thereby affecting synaptic transmission and plasticity.

Signaling_Pathway cluster_AMPA AMPA Receptor Signaling cluster_Kainate Kainate Receptor Signaling Glutamate_AMPA Glutamate AMPAR AMPA Receptor Glutamate_AMPA->AMPAR Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx SATPO_AMPA This compound SATPO_AMPA->AMPAR ERK_Pathway ERK Pathway Na_Ca_Influx->ERK_Pathway Glutamate_Kainate Glutamate GluK1 Presynaptic GluK1 Receptor Glutamate_Kainate->GluK1 Neurotransmitter_Release Modulation of Glutamate/GABA Release GluK1->Neurotransmitter_Release SATPO_Kainate This compound SATPO_Kainate->GluK1 Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with [3H]AMPA & this compound prep->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50/Ki) count->analyze end End analyze->end Electrophysiology_Workflow start Start culture Culture Cells Expressing Target Receptor start->culture patch Establish Whole-Cell Patch-Clamp Configuration culture->patch agonist Apply Agonist to Elicit Current patch->agonist antagonist Co-apply Agonist with this compound agonist->antagonist record Record Currents antagonist->record analyze Analyze Data (IC50) record->analyze end End analyze->end

References

In Vitro Characterization of (S)-ATPO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of (S)-ATPO, a potent competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

(S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as this compound, is a valuable pharmacological tool for studying the physiological and pathological roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its antagonist activity at these receptors makes it a subject of interest for investigating conditions associated with excessive excitatory neurotransmission. This document summarizes its binding affinity, functional antagonism, and the experimental methodologies used for its in vitro characterization.

Pharmacological Profile

This compound acts as a competitive antagonist at both AMPA and kainate receptors, with a noted selectivity for kainate receptors containing the GluK1 subunit.[1] The "(S)" enantiomer is the active form, while the "(R)" enantiomer is reportedly inactive.[2]

Binding Affinity

The binding affinity of this compound has been determined at various native and recombinant AMPA and kainate receptor subunits. The available quantitative data is summarized in the table below.

Receptor/SubunitLigandAssay TypePreparationKi (μM)IC50 (μM)Reference
Native AMPA ReceptorsThis compoundRadioligand BindingRat Cortex~3[3]
Homomeric GluK1This compoundRadioligand BindingRecombinant~3[3]
GluA2[3H]AMPA displacement by this compoundRadioligand BindingGluR2-S1S2J construct12.2[4]
Homomeric GluK1This compoundFunctional AssayHEK293 cells25[5]
Homomeric GluK2This compoundRadioligand BindingBHK cellsMicromolar affinity[5]
Homomeric GluK2This compoundFunctional AssayHEK293 cells21[5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Functional Antagonism

Electrophysiological studies have confirmed the competitive antagonist nature of this compound at both AMPA and kainate receptors.

ReceptorAgonistPreparationAntagonist EffectKi (μM)Reference
AMPA ReceptorsAMPACultured Rat Cortical NeuronsCompetitive reduction of peak responses16[3]
Kainate ReceptorsKainic AcidCultured Rat Cortical NeuronsCompetitive antagonism27[3]
Kainate Receptors(2S,4R)-4-Methylglutamic Acid (MeGlu)Cultured Rat Cortical NeuronsCompetitive antagonism23[3]

This compound has also been shown to reduce the desensitization of AMPA receptors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the in vitro characterization of this compound.

Radioligand Binding Assay (Displacement Assay)

This protocol describes a method to determine the binding affinity (Ki) of this compound for AMPA or kainate receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor subtype.

Materials:

  • Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human AMPA or kainate receptor subunit of interest (e.g., GluA2, GluK1).

  • Radioligand: A suitable high-affinity radioligand, such as [3H]-AMPA for AMPA receptors or [3H]-kainate for kainate receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., L-glutamate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + a saturating concentration of a non-labeled competing ligand.

    • Displacement: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for functionally characterizing the antagonist activity of this compound on AMPA or kainate receptors expressed in a cellular system.

Objective: To determine the functional potency (IC50) and mechanism of action (competitive vs. non-competitive) of this compound.

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing the human AMPA or kainate receptor subunit of interest.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Internal Solution (Pipette Solution): e.g., (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • External Solution (Bath Solution): e.g., (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Agonist: A suitable agonist for the receptor being studied (e.g., L-glutamate or AMPA for AMPA receptors; kainate for kainate receptors).

  • Antagonist: this compound.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Culture: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Patching: Using a micromanipulator, form a high-resistance seal (giga-seal) between the recording pipette filled with internal solution and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply the agonist at a concentration that elicits a submaximal current response (e.g., the EC20) using a rapid solution exchange system.

  • Antagonist Application:

    • To determine the IC50, co-apply the agonist with increasing concentrations of this compound and measure the inhibition of the agonist-evoked current.

    • To determine the mechanism of antagonism, generate a full agonist concentration-response curve in the absence and presence of a fixed concentration of this compound. A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

    • For IC50 determination, plot the percentage of inhibition against the log concentration of this compound and fit the data with a sigmoidal dose-response curve.

    • For mechanism of action, perform a Schild analysis on the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

AMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds and Activates S_ATPO This compound S_ATPO->AMPAR Competitively Inhibits Na_influx Na+ Influx AMPAR->Na_influx Ca_influx Ca2+ Influx (for Ca2+-permeable AMPARs) AMPAR->Ca_influx Depolarization Depolarization Na_influx->Depolarization CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) Depolarization->Downstream CaMKII->Downstream PKC->Downstream Kainate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate KAR Kainate Receptor (e.g., GluK1/GluK2) Glutamate->KAR Binds and Activates S_ATPO This compound S_ATPO->KAR Competitively Inhibits Ionotropic Ionotropic Signaling KAR->Ionotropic Metabotropic Metabotropic Signaling KAR->Metabotropic Na_Ca_influx Na+/Ca2+ Influx Ionotropic->Na_Ca_influx G_protein G-protein Activation (Gi/o) Metabotropic->G_protein Depolarization Depolarization Na_Ca_influx->Depolarization PLC PLC Activation G_protein->PLC Ion_channel_mod Modulation of Ion Channels G_protein->Ion_channel_mod PKC PKC Activation PLC->PKC NT_release_mod Modulation of Neurotransmitter Release PKC->NT_release_mod Experimental_Workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assays (Displacement of [3H]-AMPA/[3H]-kainate) start->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology (on recombinant receptors) start->electrophysiology binding_data Determine Ki values for AMPA & Kainate Receptor Subunits binding_assay->binding_data analysis Data Analysis and Interpretation binding_data->analysis functional_data Determine IC50 values and Mechanism of Antagonism electrophysiology->functional_data desensitization Assess Effects on Receptor Desensitization Kinetics electrophysiology->desensitization functional_data->analysis desensitization_data Quantify changes in desensitization parameters desensitization->desensitization_data desensitization_data->analysis end End: Comprehensive In Vitro Profile analysis->end

References

(S)-ATPO for Investigating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process underlying learning and memory. A key player in the rapid signaling required for these changes is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Understanding the precise role of AMPA receptors in plasticity mechanisms such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD) requires selective pharmacological tools. (S)-ATPO is a potent and selective competitive antagonist of AMPA receptors, making it an invaluable tool for dissecting the contribution of these receptors to synaptic transmission and plasticity. This technical guide provides an in-depth overview of the use of this compound in this context, detailing its mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

Introduction to this compound and AMPA Receptors

The excitatory amino acid (EAA) receptors are crucial for major signaling pathways in the central nervous system.[1] Among these, AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission.[2][3] Their trafficking to and from the synapse is a primary mechanism for the expression of synaptic plasticity.[4][5]

This compound is the active stereoisomer of the potent and selective AMPA receptor antagonist, (RS)-ATPO. Pharmacological studies have shown that the antagonist activity resides in the (S)-enantiomer, while the (R)-enantiomer is devoid of activity at AMPA receptors.[1] As a competitive antagonist, this compound binds to the same site as the endogenous ligand glutamate, thereby preventing channel activation and the subsequent depolarization of the postsynaptic membrane.[1][6] This property allows researchers to isolate and study AMPA receptor-dependent processes in synaptic plasticity.

Quantitative Data: Pharmacology of Competitive AMPA Receptor Antagonists

Compound NameReceptor TargetAntagonist TypeIC50 / Ki ValueApplication Notes
This compound AMPA (GluA1-4)CompetitiveData not availableThe (S)-enantiomer is the pharmacologically active antagonist.[7]
NBQX AMPA/KainateCompetitiveIC50: 0.3 µM (AMPA)A highly selective and competitive AMPA receptor antagonist with neuroprotective and anticonvulsant activity.[7]
CNQX AMPA/KainateCompetitiveIC50: 0.3 µM (AMPA)A potent and competitive antagonist often used to block AMPA/kainate receptors.[7] Functional analysis indicates a Kb of 0.96 µM.[8]
GYKI 47261 AMPACompetitiveIC50: 2.5 µMA selective and orally active AMPA receptor antagonist with neuroprotective effects.[7]
YM928 AMPACompetitiveIC50: 2 µMInhibits AMPA receptor-mediated toxicity in hippocampal cultures.[7]

Signaling Pathways in Synaptic Plasticity

Long-Term Potentiation (LTP) is a primary model for studying the cellular mechanisms of learning and memory. The induction of NMDAR-dependent LTP at a typical Schaffer collateral-CA1 synapse involves a well-defined signaling cascade. This compound acts at the initial step of this pathway by blocking AMPA receptor activation.

Canonical LTP Signaling Pathway

The diagram below illustrates the sequence of events leading to the early phase of LTP (E-LTP).

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Depolarization Postsynaptic Depolarization AMPAR->Depolarization Na⁺ Influx NMDAR NMDA Receptor Mg_Block Mg²⁺ Block Removed Depolarization->Mg_Block Ca_Influx Ca²⁺ Influx Mg_Block->Ca_Influx Opens NMDAR CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR_Trafficking ↑ AMPAR Trafficking & Phosphorylation CaMKII->AMPAR_Trafficking LTP LTP Expression AMPAR_Trafficking->LTP ATPO This compound ATPO->AMPAR Blocks

Caption: Role of this compound in the LTP signaling cascade.

As shown, this compound competitively antagonizes glutamate at the AMPA receptor, preventing the initial sodium influx required for postsynaptic depolarization. This action keeps the voltage-dependent magnesium block on the NMDA receptor intact, thereby inhibiting calcium influx and the downstream signaling cascade necessary for LTP induction.[2][9]

Experimental Protocols

The following protocols are representative of those used to investigate AMPA receptor-dependent synaptic plasticity in acute hippocampal slices using electrophysiology.

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard methods for preparing viable brain slices for electrophysiological recording.[10][11][12]

  • Anesthesia and Dissection:

    • Anesthetize an adult mouse or rat via isoflurane (B1672236) inhalation or intraperitoneal injection, following institutionally approved animal care guidelines.

    • Perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based protective cutting solution to enhance neuronal viability.

    • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

  • Slicing:

    • Mount the brain onto the stage of a vibratome (e.g., Leica VT1200S).

    • Submerge the brain in the ice-cold, continuously carbogenated cutting solution.

    • Cut transverse hippocampal slices at a thickness of 300-400 µm.

  • Recovery:

    • Transfer the cut slices to a recovery chamber containing NMDG-based or standard artificial cerebrospinal fluid (aCSF) at 32-34°C for an initial recovery period (e.g., 12-15 minutes).

    • Move the slices to a holding chamber with standard aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

Table of Solutions:

Solution TypeComponents (in mM)
NMDG Cutting Solution 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂, 10 MgSO₄. Adjust pH to 7.3-7.4 with HCl.[11]
Standard aCSF 119 NaCl, 5 KCl, 1.3 MgCl₂, 2.5 CaCl₂, 1.0 NaH₂PO₄, 26 NaHCO₃, 11 Glucose.[7]
Recording Pipette (fEPSP) Filled with standard aCSF.
Intracellular Solution (Patch-Clamp) 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na₂-GTP, 2 MgCl₂. Adjust pH to 7.3.[12]
Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol allows for the assessment of synaptic strength in a population of neurons.

  • Setup:

    • Transfer a recovered hippocampal slice to the recording chamber of an upright microscope, continuously perfused (~2-3 mL/min) with carbogenated aCSF heated to 30-32°C.

    • Place a bipolar stimulating electrode (e.g., stainless steel) in the Schaffer collateral pathway (stratum radiatum of CA3).

    • Place a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.[13]

  • Baseline Recording:

    • Establish a baseline of synaptic transmission by delivering single test pulses (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP slope.

  • Application of this compound:

    • To confirm the AMPA receptor dependency of the synaptic response, perfuse the slice with aCSF containing this compound. Based on protocols for similar competitive antagonists like NBQX or CNQX, a concentration range of 5-20 µM is appropriate.[5][14]

    • Apply the antagonist for 10-20 minutes to ensure complete blockade of the fEPSP.

    • A subsequent washout period with standard aCSF should be performed to demonstrate the reversibility of the block.

  • LTP Induction and the Effect of this compound:

    • After establishing a stable baseline in standard aCSF, apply a high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol to induce LTP. A typical TBS protocol consists of multiple trains of 4 pulses at 100 Hz, with the trains repeated at 5 Hz.[15]

    • To test the role of AMPA receptors in LTP induction, perfuse the slice with this compound prior to and during the TBS protocol. The presence of the antagonist is expected to completely block the induction of LTP.

    • Record the fEPSP slope for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

Experimental and Logical Workflows

Visualizing the workflow can clarify the experimental process for investigating the role of AMPA receptors in synaptic plasticity using this compound.

Workflow for Testing AMPA Receptor Contribution to LTP

LTP_Workflow Start Start SlicePrep Prepare Acute Hippocampal Slice Start->SlicePrep Recovery Slice Recovery (>1 hr) SlicePrep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Stable Baseline fEPSPs (20-30 min) Placement->Baseline Decision Experimental Condition? Baseline->Decision Control Control Group: Perfuse with aCSF Decision->Control Control ATPO_Group This compound Group: Perfuse with this compound Decision->ATPO_Group Treatment Induce_LTP Induce LTP (e.g., TBS Protocol) Control->Induce_LTP ATPO_Group->Induce_LTP Post_Record Record Post-Induction fEPSPs (60+ min) Induce_LTP->Post_Record Analysis Data Analysis: Compare fEPSP Slopes Post_Record->Analysis Conclusion Conclusion: Determine if LTP induction is AMPA-R Dependent Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for an LTP study using this compound.

Conclusion

This compound is a powerful and selective tool for elucidating the role of AMPA receptors in synaptic plasticity. By competitively blocking these receptors, researchers can effectively inhibit fast excitatory transmission and dissect the molecular and cellular events that depend on AMPA receptor activation. The protocols and pathways detailed in this guide provide a framework for designing and executing experiments to investigate the intricate mechanisms of learning and memory. The use of this compound, in conjunction with electrophysiological and imaging techniques, will continue to be instrumental in advancing our understanding of brain function and in the development of novel therapeutics for neurological disorders.

References

Neuronal Effects of (S)-ATPO Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, a selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, particularly the GluK1 subtype, represents a significant tool for the modulation of excitatory neurotransmission. This technical guide provides an in-depth overview of the neuronal effects of this compound administration, focusing on its receptor binding profile, impact on synaptic transmission, and the methodologies employed for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions. Ionotropic glutamate receptors are broadly classified into three subtypes: AMPA, kainate, and N-methyl-D-aspartate (NMDA). Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptor ligands valuable research tools and potential therapeutic agents.

This compound has emerged as a selective antagonist with a notable affinity for AMPA and kainate receptors, with a particular selectivity for the GluK1 kainate receptor subunit. This selectivity allows for the fine-tuned dissection of the roles of these receptor subtypes in neuronal function and pathology. This guide will detail the known neuronal effects of this compound, providing the necessary technical information for its application in research and drug development.

Receptor Binding Affinity and Selectivity

This compound exhibits a competitive antagonist profile at AMPA and kainate receptors. Its binding affinity is most pronounced at the homomeric GluK1 kainate receptor.

Receptor SubtypeLigandAffinity (Ki/IC50)PreparationReference
Homomeric GluK1This compoundLow micromolar rangeRecombinant receptors[1]

Further quantitative data on the binding affinity of this compound at specific AMPA receptor subtypes (GluA1-4) is not extensively documented in publicly available literature.

Mechanism of Action: Antagonism of Glutamate Receptors

This compound exerts its neuronal effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. This action prevents the opening of the associated ion channels, thereby reducing the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This reduction in ion flow leads to a decrease in neuronal depolarization and a dampening of excitatory postsynaptic potentials (EPSPs).

The selectivity of this compound for the GluK1 subunit is attributed to specific interactions within the ligand-binding domain. X-ray crystallography studies of the related compound ATPO in complex with the GluK1 ligand-binding domain have revealed that the phosphonate (B1237965) tail of the molecule forms hydrogen bonds with a non-conserved serine residue within the GluK1 subunit, which is likely responsible for its selectivity profile.

Signaling Pathway of Glutamate Receptor Antagonism by this compound

G cluster_antagonism Antagonistic Action Glutamate Glutamate AMPA_KA_Receptor AMPA/Kainate Receptor (GluK1) Glutamate->AMPA_KA_Receptor Binds to S_ATPO This compound S_ATPO->AMPA_KA_Receptor Competitively Binds to No_Binding Binding Blocked Ion_Channel Ion Channel (Na+, Ca2+) AMPA_KA_Receptor->Ion_Channel Opens Channel_Closed Channel Closed Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Reduced_Excitation Reduced Neuronal Excitation Action_Potential Action Potential Firing Depolarization->Action_Potential Triggers

Caption: Competitive antagonism of this compound at AMPA/Kainate receptors.

Neuronal Effects of this compound Administration

As a glutamate receptor antagonist, the administration of this compound is expected to have significant effects on neuronal activity, primarily leading to a reduction in neuronal excitability.

Effects on Synaptic Transmission and Plasticity

By blocking AMPA and kainate receptors, this compound will reduce the amplitude of excitatory postsynaptic currents (EPSCs) and potentials (EPSPs). This effect will be most pronounced at synapses where these receptors are highly expressed.

Long-term potentiation (LTP), a cellular correlate of learning and memory, is highly dependent on the activation of glutamate receptors. The induction of many forms of LTP requires the depolarization provided by AMPA receptor activation to relieve the magnesium block of NMDA receptors. By antagonizing AMPA receptors, this compound is predicted to inhibit the induction of LTP.

Signaling Pathway of LTP Inhibition by this compound

G cluster_inhibition Inhibition of LTP Induction Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates NMDA_Receptor NMDA Receptor (Mg2+ Block) Glutamate->NMDA_Receptor Activates S_ATPO This compound S_ATPO->AMPA_Receptor Blocks No_Depolarization Depolarization Inhibited Depolarization Postsynaptic Depolarization AMPA_Receptor->Depolarization Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx LTP_Inhibited LTP Induction Inhibited Depolarization->NMDA_Receptor Relieves Mg2+ Block Mg_Block_Intact Mg2+ Block Remains LTP Long-Term Potentiation (LTP) Ca_Influx->LTP

Caption: Proposed mechanism of LTP inhibition by this compound.

Experimental Protocols

The characterization of the neuronal effects of this compound relies on a variety of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents flowing through the membrane of a single neuron, allowing for the direct measurement of the effects of this compound on glutamate-evoked currents.

Protocol Outline:

  • Preparation of Neuronal Cultures or Brain Slices: Primary neuronal cultures are prepared from embryonic rodent brains, or acute brain slices are prepared from adult rodents.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ. The pipette is filled with an internal solution containing physiological concentrations of ions and a buffer.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the neuronal membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Neurons are voltage-clamped at a holding potential (e.g., -70 mV). Glutamate or a specific agonist is applied to evoke a current, and the effect of co-application or pre-application of this compound is measured.

Experimental Workflow for Whole-Cell Patch-Clamp

G Start Start: Prepare Neuronal Culture/Slice Prepare_Pipette Prepare Patch Pipette (Internal Solution) Start->Prepare_Pipette Approach_Neuron Approach Neuron & Form Giga-Seal Prepare_Pipette->Approach_Neuron Whole_Cell Establish Whole-Cell Configuration Approach_Neuron->Whole_Cell Voltage_Clamp Voltage Clamp Neuron (e.g., -70 mV) Whole_Cell->Voltage_Clamp Apply_Agonist Apply Glutamate Agonist Voltage_Clamp->Apply_Agonist Record_Current Record Baseline EPSC Apply_Agonist->Record_Current Apply_ATPO Apply this compound Record_Current->Apply_ATPO Record_Blocked_Current Record Blocked EPSC Apply_ATPO->Record_Blocked_Current Analyze Analyze Data: Calculate % Inhibition, Ki Record_Blocked_Current->Analyze

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

In Vivo Microdialysis

In vivo microdialysis allows for the sampling of neurotransmitters from the extracellular space of the brain in awake, freely moving animals. This technique can be used to assess the impact of this compound administration on basal and stimulated glutamate release.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular neurotransmitter levels.

  • This compound Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Post-Administration Sampling: Dialysate collection continues to monitor changes in neurotransmitter levels following this compound administration.

  • Analysis: The concentration of glutamate and other neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) or mass spectrometry.

Experimental Workflow for In Vivo Microdialysis

G Start Start: Implant Microdialysis Probe in Brain Region Recover Animal Recovery Start->Recover Perfuse Perfuse Probe with aCSF Recover->Perfuse Baseline Collect Baseline Dialysate Samples Perfuse->Baseline Administer_ATPO Administer this compound (Systemic or Local) Baseline->Administer_ATPO Collect_Samples Collect Post-Administration Dialysate Samples Administer_ATPO->Collect_Samples Analyze Analyze Neurotransmitter Levels (HPLC/MS) Collect_Samples->Analyze End End: Correlate with Behavioral Changes Analyze->End

Caption: Workflow for in vivo microdialysis study of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of AMPA and kainate receptors in neuronal function. Its selectivity for the GluK1 subunit provides a means to dissect the specific contributions of this kainate receptor subtype to synaptic transmission and plasticity. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the neuronal effects of this compound. Further research, particularly focusing on its binding affinities at AMPA receptor subtypes and its in vivo effects on neurotransmitter systems and behavior, will be crucial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Resolution of (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, or (S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a crucial tool in neuroscience research, the stereospecific synthesis and resolution of this compound are of significant interest for studies related to neurodegenerative diseases and excitatory amino acid receptor pharmacology. This document provides detailed protocols for the synthesis of racemic ATPO and its subsequent resolution to obtain the enantiomerically pure this compound.

Synthesis of Racemic ATPO

The synthesis of racemic ATPO is a multi-step process that begins with the formation of a key isoxazole (B147169) intermediate, followed by its reaction with diethyl acetamidomalonate, and subsequent hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Racemic ATPO

Step 1: Synthesis of 4-(chloromethyl)-5-tert-butylisoxazol-3-ol

This intermediate can be synthesized from 5-tert-butylisoxazol-3-ol through a chloromethylation reaction.

  • Reaction Setup: In a fume hood, dissolve 5-tert-butylisoxazol-3-ol (1 equivalent) in a suitable solvent such as a mixture of formaldehyde (B43269) and concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Alkylation of Diethyl Acetamidomalonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetamidomalonate (1.1 equivalents) in absolute ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol.

  • Alkylation: Add 4-(chloromethyl)-5-tert-butylisoxazol-3-ol (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diethyl 2-acetamido-2-(4-(5-tert-butyl-3-hydroxyisoxazolyl)methyl)malonate. This intermediate is often used in the next step without further purification.

Step 3: Hydrolysis and Decarboxylation to (RS)-ATPO

  • Reaction Setup: The crude malonate derivative from the previous step is suspended in a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction: The mixture is heated to reflux for several hours to effect both hydrolysis of the ester and amide groups and subsequent decarboxylation. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a minimal amount of water, and the pH is adjusted to the isoelectric point of ATPO (around pH 5-6) using a suitable base (e.g., aqueous ammonia (B1221849) or sodium hydroxide), which causes the racemic ATPO to precipitate. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield (RS)-ATPO.

Quantitative Data Summary for Racemic ATPO Synthesis

StepStarting MaterialKey ReagentsProductTypical Yield (%)
15-tert-butylisoxazol-3-olFormaldehyde, HCl4-(chloromethyl)-5-tert-butylisoxazol-3-ol60-70
24-(chloromethyl)-5-tert-butylisoxazol-3-olDiethyl acetamidomalonate, Sodium ethoxideDiethyl 2-acetamido-2-(4-(5-tert-butyl-3-hydroxyisoxazolyl)methyl)malonate70-80
3Malonate Intermediate6M HCl(RS)-ATPO80-90

Resolution of this compound

The separation of the racemic mixture of ATPO into its individual enantiomers is achieved by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Resolution of (RS)-ATPO

This protocol is based on ligand-exchange chromatography using a chiral stationary phase.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: Sumichiral OA-5000 (or a similar ligand-exchange chiral column).

  • Sample Preparation: Dissolve the (RS)-ATPO sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: An aqueous solution of copper(II) sulfate (e.g., 1-2 mM). The exact concentration may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Detection: UV at 254 nm.

    • Injection Volume: 10-20 µL.

  • Elution and Collection: The two enantiomers will elute at different retention times. The (S)-enantiomer is typically the second to elute. Collect the fractions corresponding to each enantiomer.

  • Post-Collection Processing: The collected fractions containing the copper complexes of the enantiomers can be treated to remove the copper ions. This can be achieved by passing the solution through a chelating resin or by precipitation of copper sulfide (B99878) by bubbling hydrogen sulfide gas through the solution, followed by filtration. The resulting solution is then lyophilized to obtain the pure enantiomer.

Quantitative Data Summary for Chiral Resolution

ParameterValue
ColumnSumichiral OA-5000
Mobile Phase1-2 mM aq. CuSO₄
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Enantiomeric Excess (e.e.) of this compound>98.5%
Enantiomeric Excess (e.e.) of (R)-ATPO>98.9%

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Racemic ATPO cluster_resolution Resolution A 5-tert-butylisoxazol-3-ol B 4-(chloromethyl)-5-tert-butylisoxazol-3-ol A->B Chloromethylation D Alkylated Malonate Intermediate B->D Alkylation C Diethyl acetamidomalonate C->D E (RS)-ATPO D->E Hydrolysis & Decarboxylation F (RS)-ATPO G Chiral HPLC (Sumichiral OA-5000) F->G H This compound G->H I (R)-ATPO G->I

Caption: Workflow for the synthesis of racemic ATPO and its chiral resolution.

Signaling_Pathway cluster_ampar AMPA Receptor Signaling Glutamate Glutamate (Agonist) AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening (Na⁺ influx, K⁺ efflux) AMPA_R->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Excitation Excitatory Postsynaptic Potential (EPSP) Depolarization->Excitation S_ATPO This compound (Antagonist) S_ATPO->AMPA_R Blocks Binding

Caption: this compound competitively antagonizes the AMPA receptor.

(S)-ATPO: Application Notes and Protocols for Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. As a stereoisomer of the racemic mixture (RS)-ATPO, the (S)-enantiomer exhibits specific antagonistic properties at AMPA receptor subunits GluR1-4. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). Their modulation is a critical area of research in neuroscience and drug development for a variety of neurological and psychiatric disorders. These application notes provide detailed information and protocols for the use of this compound in cultured neuron preparations.

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site of AMPA receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of sodium and calcium ions that leads to neuronal depolarization. This action effectively reduces excitatory postsynaptic potentials (EPSPs) and can be used to probe the role of AMPA receptor-mediated transmission in various neuronal processes.

Quantitative Data

The following table summarizes the available quantitative data for the antagonistic activity of ATPO. It is important to note that much of the detailed research has been conducted on the racemic mixture (RS)-ATPO.

ParameterValueSpecies/Cell TypeReference
(RS)-ATPO
Antagonistic ActionInvestigated on non-NMDA receptorsCultured Rat Neurons[1]

Signaling Pathways

This compound modulates neuronal signaling by directly blocking the initial step of AMPA receptor activation by glutamate. This interruption has downstream effects on numerous signaling cascades involved in synaptic plasticity, neuronal excitability, and cell survival.

ampa_receptor_antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor (GluR1-4) Glutamate->AMPAR Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream Initiates S_ATPO This compound S_ATPO->AMPAR Competitively Blocks

Figure 1: Signaling pathway of this compound-mediated AMPA receptor antagonism.

Experimental Protocols

The following are generalized protocols for the application of this compound in cultured neurons. It is crucial to optimize these protocols for specific neuronal types and experimental goals.

Primary Neuronal Culture

This protocol describes the basic steps for establishing primary hippocampal or cortical neuron cultures.

Materials:

  • E18 rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution

  • Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • DNase I

Procedure:

  • Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in a papain or trypsin solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension. Add DNase I to prevent cell clumping.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Count the viable cells using a hemocytometer and plate them at the desired density on coated culture vessels.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 3-4 days. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).

primary_culture_workflow Dissection Dissect Brain Region (e.g., Hippocampus) Digestion Enzymatic Digestion (Papain/Trypsin) Dissection->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Plating Plate Cells on Coated Surface Dissociation->Plating Incubation Incubate and Maintain Culture Plating->Incubation

Figure 2: Workflow for establishing primary neuronal cultures.
Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the procedure for recording AMPA receptor-mediated currents and their inhibition by this compound.

Materials:

  • Cultured neurons (DIV 10-21)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • This compound stock solution (e.g., in DMSO or water)

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare a stock solution of this compound. Dilute to the desired final concentrations in the external solution just before the experiment.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Obtain a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a membrane potential of -60 mV to -70 mV to record inward currents.

  • Establish a baseline recording of spontaneous or evoked AMPA receptor-mediated postsynaptic currents (EPSCs). To evoke EPSCs, use a stimulating electrode to activate presynaptic terminals.

  • To assess the effect of this compound, perfuse the recording chamber with the external solution containing the desired concentration of this compound for a sufficient period to allow for equilibration.

  • Record EPSCs in the presence of this compound. A reduction in the amplitude of the EPSCs indicates antagonism of AMPA receptors.

  • To determine the IC50, perform a dose-response experiment with a range of this compound concentrations.

  • Wash out the this compound by perfusing with the standard external solution to observe the reversibility of the block.

electrophysiology_workflow Prepare Prepare Solutions (External, Internal, this compound) Patch Obtain Whole-Cell Patch-Clamp Recording Prepare->Patch Baseline Record Baseline AMPA-R Currents Patch->Baseline Apply Apply this compound Baseline->Apply Record Record Currents in Presence of this compound Apply->Record Washout Washout and Record Recovery Record->Washout

Figure 3: Experimental workflow for electrophysiological analysis of this compound.
Calcium Imaging Assay

This protocol describes how to use calcium imaging to assess the inhibitory effect of this compound on glutamate-induced neuronal activation.

Materials:

  • Cultured neurons

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • External solution (as for electrophysiology)

  • This compound stock solution

  • Glutamate solution

  • Fluorescence microscope with a camera and image acquisition software

Procedure:

  • Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with the external solution to remove excess dye.

  • Mount the culture dish on the fluorescence microscope and acquire a baseline fluorescence signal.

  • Perfuse the cells with a solution containing a known concentration of this compound and incubate for a few minutes.

  • Stimulate the neurons with a puff application of glutamate and record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • As a control, stimulate a separate batch of cells with glutamate in the absence of this compound.

  • Compare the glutamate-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.

Applications

  • Probing Synaptic Transmission: this compound can be used to selectively block AMPA receptor-mediated currents to isolate and study the contribution of other glutamate receptors (e.g., NMDA receptors, kainate receptors) to synaptic events.

  • Investigating Synaptic Plasticity: By inhibiting AMPA receptor function, researchers can investigate the role of these receptors in the induction and expression of long-term potentiation (LTP) and long-term depression (LTD).

  • Neurotoxicity Studies: this compound can be used to explore the involvement of AMPA receptor-mediated excitotoxicity in neuronal cell death models relevant to stroke, epilepsy, and neurodegenerative diseases.

  • Drug Screening: As a reference compound, this compound can be used in high-throughput screening assays to identify novel AMPA receptor modulators.

Troubleshooting

  • Low solubility: If this compound has low solubility in aqueous solutions, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the external solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects.

  • Variability in results: The density and health of the neuronal culture can significantly impact experimental outcomes. Ensure consistent culture conditions and use cultures within an optimal age range (e.g., DIV 14-21 for mature synapses).

  • Incomplete block: If a complete block of AMPA receptor currents is not achieved, consider increasing the concentration of this compound or the pre-incubation time. Perform a full dose-response curve to determine the saturating concentration.

Conclusion

This compound is a valuable pharmacological tool for the investigation of AMPA receptor function in cultured neurons. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies of excitatory synaptic transmission and plasticity. As with any pharmacological agent, careful optimization of experimental conditions is essential for obtaining reliable and reproducible results.

References

In vivo Administration of (S)-AMPA for Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. As the biologically active enantiomer of AMPA, (S)-AMPA is an invaluable tool in neuroscience research to investigate the roles of AMPA receptors in various physiological and pathological processes. In vivo administration of (S)-AMPA allows for the examination of its effects on neuronal activity, synaptic plasticity, and behavior in a whole-organism context. This document provides detailed application notes and protocols for the in vivo use of (S)-AMPA.

Mechanism of Action

(S)-AMPA mimics the action of the endogenous neurotransmitter glutamate (B1630785) at AMPA receptors.[1] These receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding.[2] The binding of (S)-AMPA to the AMPA receptor induces a conformational change that opens the channel, primarily allowing the influx of sodium (Na+) ions and, depending on the subunit composition of the receptor, calcium (Ca2+) ions into the postsynaptic neuron.[3][4] This influx of positive ions leads to depolarization of the neuronal membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization is sufficient to reach the neuron's threshold, it will fire an action potential, thus propagating the neural signal.[5]

Signaling Pathways

The activation of AMPA receptors by (S)-AMPA initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[4][6] The primary signaling is mediated by ion influx, which can activate various downstream effectors. In addition to its ionotropic function, there is evidence for metabotropic-like signaling by AMPA receptors, which can activate protein kinases independently of ion flux.[1]

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space S-AMPA S-AMPA AMPAR AMPA Receptor (GluA1-4 subunits) S-AMPA->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (GluA2-lacking AMPARs) AMPAR->Ca_Influx Opens Channel PKA PKA AMPAR->PKA Activates (Metabotropic-like) MAPK MAPK AMPAR->MAPK Activates (Metabotropic-like) Depolarization Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII Activates Action_Potential Action Potential Generation Depolarization->Action_Potential Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Altered Gene Expression CaMKII->Gene_Expression PKA->Synaptic_Plasticity PKA->Gene_Expression MAPK->Synaptic_Plasticity MAPK->Gene_Expression

AMPA receptor signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving the administration of (S)-AMPA or related AMPA receptor modulators.

Table 1: In vivo Neurochemical Effects of (S)-AMPA Administration

SpeciesBrain RegionAdministration MethodDose/ConcentrationObserved EffectReference
RatStriatumMicrodialysis1.0 mMIncreased dopamine (B1211576) release.
RatSupramammillary NucleusMicroinjection0.3 mMIncreased dopamine in the nucleus accumbens.[7]
RatNeostriatumMicrodialysisNot SpecifiedDose-dependent increase in Ca2+-dependent glutamate and GABA efflux.[1]

Table 2: In vivo Behavioral Effects of AMPA Receptor Agonist/Modulator Administration

SpeciesAdministration MethodCompoundDoseBehavioral TestObserved EffectReference
MouseIntrathecalAMPANot SpecifiedDose-dependent caudally directed biting behavior.[8]
RatMicroinjection into Supramammillary NucleusAMPA0.3 mMRewarding effects (self-administration).[7]
RatOralS18986 (AMPAR PAM)Not SpecifiedIncreased locomotor activity and improved spatial memory in aged rats.[9]
MouseIntraperitoneal (i.p.)EGIS-8332 (AMPAR antagonist)1 mg/kgImproved motor skills in a model of juvenile Batten disease.[10]

Experimental Protocols

Protocol 1: Intracerebral Microinjection of (S)-AMPA

This protocol is designed for the direct administration of (S)-AMPA into a specific brain region to study its localized effects on neuronal activity and behavior.

Materials:

  • (S)-AMPA

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Guide cannula and internal injector cannula

  • Dental cement and anchor screws

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rodent using an approved protocol. Shave the fur from the scalp and secure the animal in the stereotaxic apparatus, ensuring the head is level.

  • Surgical Implantation of Guide Cannula:

    • Clean the surgical area with an antiseptic solution.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and expose the bregma.

    • Using the appropriate stereotaxic coordinates for the target brain region (e.g., for rat hippocampus: AP -3.8 mm, L ±2.5 mm, V -2.8 mm from dura), drill a hole through the skull.

    • Drill additional holes for anchor screws.

    • Implant the guide cannula to the desired depth.

    • Secure the cannula and anchor screws with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp and allow the animal to recover for at least one week.

  • Drug Preparation: On the day of the experiment, dissolve (S)-AMPA in sterile saline or aCSF to the desired concentration (e.g., 0.1-1.0 mM).[7]

  • Microinjection Procedure:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.

    • Infuse the (S)-AMPA solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) using a microinjection pump. The total injection volume is typically 0.5-1.0 µL.[7][11]

    • After infusion, leave the injector in place for an additional minute to allow for diffusion.

    • Withdraw the injector and replace the dummy cannula.

  • Post-injection Monitoring: Return the animal to its home cage or experimental apparatus and begin behavioral or physiological monitoring.

Microinjection_Workflow cluster_surgery Surgical Preparation cluster_experiment Experimental Day Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drilling Drill Skull Incision->Drilling Implantation Implant Guide Cannula Drilling->Implantation Recovery Post-operative Recovery Implantation->Recovery Drug_Prep Prepare (S)-AMPA Solution Recovery->Drug_Prep Injection Microinject (S)-AMPA Drug_Prep->Injection Monitoring Behavioral/Physiological Monitoring Injection->Monitoring

Workflow for intracerebral microinjection.
Protocol 2: Systemic Administration of an AMPA Receptor Modulator

While systemic administration of a potent agonist like (S)-AMPA can induce widespread neuronal activation and potentially seizures, AMPA receptor positive allosteric modulators (PAMs) are often administered systemically to enhance cognitive function. The following is a general protocol for intraperitoneal (i.p.) injection.

Materials:

  • AMPA receptor modulator (e.g., a research compound)

  • Vehicle (e.g., saline, DMSO, Tween 80)

  • Syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Drug Preparation: Dissolve the AMPA receptor modulator in the appropriate vehicle to the desired concentration. The final injection volume is typically 5-10 mL/kg for mice.

  • Animal Handling: Weigh the animal to determine the correct injection volume. Gently restrain the mouse, exposing the abdomen.

  • Intraperitoneal (i.p.) Injection:

    • Insert the needle at a shallow angle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the solution smoothly.

  • Post-injection Monitoring: Return the animal to its cage and observe for any adverse reactions before proceeding with behavioral testing. The timing of behavioral testing post-injection will depend on the pharmacokinetics of the specific compound.

Applications in Neuroscience Research

  • Learning and Memory: In vivo administration of (S)-AMPA or AMPAR modulators can be used to investigate the role of AMPA receptor activation in synaptic plasticity (LTP) and memory formation.[9]

  • Neurological Disorders: AMPA receptor dysfunction is implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[12] In vivo models using (S)-AMPA can help to elucidate the mechanisms of these diseases and test potential therapeutic agents.

  • Pain Research: Intrathecal administration of AMPA has been shown to induce hyperalgesia, providing a model to study the role of spinal AMPA receptors in pain processing.[8]

  • Addiction and Reward: Microinjections of (S)-AMPA into specific brain regions, such as the ventral tegmental area (VTA) and nucleus accumbens, are used to study the role of AMPA receptors in the rewarding effects of drugs of abuse.[7]

Logical Relationships in Experimental Design

The choice of administration route and dosage of (S)-AMPA is critical for achieving the desired experimental outcome and depends on the research question.

Experimental_Logic cluster_question Research Question cluster_method Methodology cluster_outcome Expected Outcome Q_Systemic System-wide effects on behavior? Systemic_Admin Systemic Administration (i.p., i.v., s.c.) Q_Systemic->Systemic_Admin Q_Local Role of a specific brain region? Local_Admin Local Administration (Microinjection, Microdialysis) Q_Local->Local_Admin Behavioral_Changes Global Behavioral Changes (Locomotion, Memory) Systemic_Admin->Behavioral_Changes Seizures Potential for Seizures (High Dose) Systemic_Admin->Seizures Localized_Effects Region-specific Neurochemical and Behavioral Effects Local_Admin->Localized_Effects

Logic of choosing an administration method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended concentrations and experimental protocols for the use of (S)-ATPO in various in vitro assays. This compound is a valuable pharmacological tool for studying the function of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. It acts as a selective agonist for the GluK1 subunit and an antagonist at certain AMPA and other kainate receptor subunits.

Mechanism of Action

This compound is a competitive ligand that selectively interacts with the ligand-binding domain of the GluK1 kainate receptor subunit. Its functional effect—agonist or antagonist—can depend on the receptor composition and the specific experimental context. It displays antagonist activity at AMPA receptors and has been reported to be inactive at GluK2-containing kainate receptors. This selectivity makes this compound a useful tool to dissect the specific roles of GluK1-containing receptors in neuronal signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, ATPA, which is a potent GluK1 agonist. These values are essential for designing experiments and interpreting results.

CompoundReceptor SubtypeAssay TypeValueReference
This compound GluK1Functional Antagonism (TEVC Oocyte Assay)K_B_ = 24 µM
GluK2Functional Antagonism (TEVC Oocyte Assay)> 300 µM (inactive)
AMPA (GluA1-4)Antagonist ActivityK_i_ = 2.0 - 6.7 µM
ATPA GluK1Radioligand BindingK_i_ = 4.3 nM[1]
GluK6 (GluK2)Radioligand Binding> 1 mM (inactive)[1]
GluK3, GluK5, AMPARadioligand BindingK_i_ = 6 - 14 µM[1]

Table 1: Binding Affinities and Potencies of this compound and ATPA. K_i_ (inhibition constant) and K_B_ (antagonist equilibrium constant) values indicate the concentration required to occupy 50% of the receptors or to produce a half-maximal antagonist effect, respectively.

Assay TypeRecommended Concentration RangeTargetExpected Effect
Electrophysiology (Agonist) 100 nM - 10 µM (starting with ~1 µM)GluK1Activation of ion current
Electrophysiology (Antagonist) 10 µM - 100 µMAMPA / GluK1Inhibition of agonist-induced current
Calcium Imaging (Agonist) 100 nM - 10 µMGluK1Increase in intracellular calcium
Radioligand Binding (Displacer) 1 nM - 100 µMGluK1Displacement of a radiolabeled ligand

Table 2: Recommended Starting Concentrations of this compound for In Vitro Assays. These ranges are suggestions and should be optimized for specific experimental conditions, cell types, and receptor expression levels.

Signaling Pathways

Activation of GluK1 and GluK2 kainate receptors can initiate both rapid ionotropic signaling (ion channel opening) and slower metabotropic signaling (G-protein-coupled pathways).

GluK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway S_ATPO This compound GluK1 GluK1 Kainate Receptor S_ATPO->GluK1 Ion_Channel Cation Channel Opening GluK1->Ion_Channel Ionotropic G_protein Gq/11 or Go Protein Activation GluK1->G_protein Metabotropic Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release

GluK1 Signaling Pathway

GluK2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Glutamate Glutamate GluK2 GluK2 Kainate Receptor Glutamate->GluK2 Ion_Channel Cation Channel Opening GluK2->Ion_Channel Ionotropic Gi_o Gi/o Protein Activation GluK2->Gi_o Metabotropic Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition

GluK2 Signaling Pathway

Experimental Protocols

The following are detailed protocols for key in vitro experiments utilizing this compound.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure ion channel activity in response to this compound in cultured neurons or brain slices.

Electrophysiology_Workflow Prepare_Cells Prepare Cultured Neurons or Brain Slices Setup_Rig Set up Patch-Clamp Rig (Microscope, Amplifier, Perfusion) Prepare_Cells->Setup_Rig Pull_Pipette Pull Glass Pipette (3-7 MΩ resistance) Setup_Rig->Pull_Pipette Fill_Pipette Fill Pipette with Internal Solution Pull_Pipette->Fill_Pipette Obtain_Seal Obtain Giga-ohm Seal on a Neuron Fill_Pipette->Obtain_Seal Rupture_Membrane Rupture Membrane for Whole-Cell Configuration Obtain_Seal->Rupture_Membrane Record_Baseline Record Baseline Current Rupture_Membrane->Record_Baseline Apply_ATPO Bath Apply this compound (agonist or antagonist concentration) Record_Baseline->Apply_ATPO Record_Response Record Current Response Apply_ATPO->Record_Response Washout Washout with External Solution Record_Response->Washout Analyze_Data Analyze Data (Amplitude, Frequency, Kinetics) Washout->Analyze_Data

Electrophysiology Workflow

Materials:

  • Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External Solution (ACSF): 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO4, 2.5 mM CaCl2, 1.0 mM NaH2PO4, 26.2 mM NaHCO3, and 11 mM glucose, saturated with 95% O2/5% CO2.

  • Internal Solution (for agonist studies): 126 mM K-gluconate, 4 mM NaCl, 5 mM HEPES, 15 mM glucose, 1 mM MgSO4, 0.2 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock in a suitable solvent (e.g., water with gentle warming or 1 eq. NaOH) and dilute to the final desired concentration in ACSF on the day of the experiment.

Procedure:

  • Prepare cells or brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber of the patch-clamp setup and perfuse with oxygenated ACSF.

  • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the appropriate internal solution.

  • Approach a neuron under visual guidance and form a giga-ohm seal.

  • Rupture the cell membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Record a stable baseline current for several minutes.

  • Bath apply this compound at the desired concentration. For agonist effects on GluK1, a starting concentration of 1 µM is recommended. For antagonist effects, a concentration range of 10-100 µM can be used to block AMPA or other kainate receptors.

  • Record the change in holding current. An inward current will indicate an agonist effect (depolarization).

  • To test for antagonist effects, co-apply this compound with a known agonist of the target receptor (e.g., AMPA for AMPA receptors).

  • After recording the response, wash out the drug with ACSF to allow the current to return to baseline.

  • Analyze the recorded currents for changes in amplitude, frequency of spontaneous events, or kinetics of evoked currents.

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound, providing a functional readout of receptor activation.

Calcium_Imaging_Workflow Plate_Cells Plate Neurons on Glass-bottom Dishes Load_Dye Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash_Cells Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells Acquire_Baseline Acquire Baseline Fluorescence (e.g., for 2 minutes) Wash_Cells->Acquire_Baseline Apply_ATPO Apply this compound (agonist concentration) Acquire_Baseline->Apply_ATPO Record_Fluorescence Record Fluorescence Changes (e.g., for 5-10 minutes) Apply_ATPO->Record_Fluorescence Analyze_Data Analyze Data (ΔF/F0, Peak Amplitude, Frequency) Record_Fluorescence->Analyze_Data

Calcium Imaging Workflow

Materials:

  • Cells: Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on glass-bottom dishes.

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM or another suitable calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • This compound Stock Solution: 10 mM stock in a suitable solvent.

Procedure:

  • Culture primary neurons on glass-bottom dishes suitable for fluorescence microscopy.

  • Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in imaging buffer.

  • Remove the culture medium from the cells and incubate them with the loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells three times with fresh imaging buffer to remove excess dye and allow for de-esterification of the dye for at least 15 minutes.

  • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Acquire a baseline fluorescence signal for 1-2 minutes.

  • Add this compound to the imaging buffer to achieve the desired final concentration (e.g., starting with 1 µM for GluK1 agonist activity).

  • Continuously record the fluorescence intensity for 5-10 minutes to capture the calcium response.

  • As a positive control, at the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) or a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.

  • Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0). Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium transients.

Radioligand Binding Assay (Competitive Binding)

This protocol is used to determine the binding affinity of this compound for kainate receptors by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes (expressing kainate receptors) Incubate Incubate Membranes with [3H]-Kainate and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Count Quantify Bound Radioactivity (Scintillation Counting) Separate->Count Analyze Analyze Data (IC50 and Ki determination) Count->Analyze

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the kainate receptor subtype of interest (e.g., HEK293 cells transfected with GluK1).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Kainate or another suitable radiolabeled kainate receptor ligand.

  • Unlabeled Ligand for Non-specific Binding: A high concentration (e.g., 100 µM) of unlabeled kainate.

  • This compound: A range of concentrations to generate a competition curve.

  • Glass Fiber Filters: Pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

Procedure:

  • Prepare cell membranes expressing the target kainate receptor subunit according to standard protocols.

  • In a 96-well plate, set up the binding reactions in a final volume of 250 µL per well.

  • To each well, add:

    • 150 µL of cell membranes (typically 50-100 µg of protein).

    • 50 µL of binding buffer or unlabeled kainate (for total and non-specific binding, respectively).

    • 50 µL of varying concentrations of this compound (for the competition curve).

    • 50 µL of a fixed concentration of [³H]-Kainate (typically at a concentration close to its K_d_ value).

  • Incubate the plate for 60 minutes at 4°C with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the K_i_ (inhibition constant) for this compound using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

References

Application Notes and Protocols for (S)-ATPO in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to neuronal death in these conditions is glutamate-induced excitotoxicity . This process occurs when excessive stimulation of glutamate (B1630785) receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, leads to a massive influx of ions (primarily Ca²⁺), triggering downstream apoptotic and necrotic cell death pathways.

(S)-ATPO is a potent and selective competitive antagonist of AMPA-preferring ionotropic glutamate receptors (iGluRs). By binding to the same site as the endogenous ligand glutamate, this compound prevents receptor activation, thereby blocking the initial trigger for excitotoxic neuronal damage. This property makes this compound a valuable pharmacological tool for investigating the role of AMPA/kainate receptor-mediated excitotoxicity in various in vitro and in vivo models of neurodegeneration and for exploring potential neuroprotective therapeutic strategies.

These application notes provide a comprehensive framework for designing experiments to study the neuroprotective effects of this compound.

Mechanism of Action: Antagonism of Glutamate-Induced Excitotoxicity

Under pathological conditions, excessive glutamate release into the synaptic cleft leads to the overactivation of postsynaptic AMPA and kainate receptors.

  • Receptor Activation: Glutamate binding opens these ligand-gated ion channels, causing a significant influx of Na⁺ ions and subsequent membrane depolarization.

  • NMDA Receptor Disinhibition: This depolarization removes the Mg²⁺ block from adjacent N-methyl-D-aspartate (NMDA) receptors, allowing them to be activated by glutamate.

  • Calcium Influx: Activated NMDA receptors are highly permeable to Ca²⁺, leading to a rapid and substantial increase in intracellular calcium concentrations.

  • Activation of Death Pathways: Elevated intracellular Ca²⁺ activates a cascade of deleterious enzymes and pathways, including proteases (calpains), phospholipases, and nitric oxide synthase, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic or necrotic cell death.

This compound acts as a neuroprotective agent by competitively inhibiting Step 1. It occupies the glutamate binding site on AMPA and kainate receptors without activating the channel, thus preventing the initial ion influx and depolarization that initiates the entire excitotoxic cascade.

Excitotoxicity_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Excess Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds Depolarization Depolarization AMPA_R->Depolarization Na+ Influx NMDA_R NMDA Receptor (Mg2+ Block) Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Ca2+ Enters Depolarization->NMDA_R Removes Mg2+ Block Cell_Death Excitotoxic Cell Death (Apoptosis / Necrosis) Ca_Influx->Cell_Death Activates Death Pathways ATPO This compound ATPO->block

Figure 1. Signaling pathway of glutamate excitotoxicity and the inhibitory action of this compound.

Pharmacological Data

The precise pharmacological profile of this compound, including its binding affinity (Kᵢ) and functional inhibitory concentration (IC₅₀), should be determined empirically for the specific receptor subtypes and experimental system being used. For context, the table below presents data for well-characterized competitive AMPA/kainate receptor antagonists, NBQX and CNQX.

CompoundTarget ReceptorParameterValueReference
This compound AMPA/KainateKᵢ / IC₅₀To be determined empirically
NBQX AMPAIC₅₀0.15 µM
KainateIC₅₀4.8 µM
AMPA (rat cortex mRNA)Kᵢ63 nM[1]
Kainate (rat cortex mRNA)Kᵢ78 nM[1]
CNQX AMPAIC₅₀0.3 µM[2][3][4][5]
KainateIC₅₀1.5 µM[2][3][4][5]
NMDA (glycine site)IC₅₀25 µM[4][5]

Application Note 1: In Vitro Neuroprotection Assay

Objective: To determine the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity in a cell culture model.

Principle: Primary cortical or hippocampal neurons are cultured and pre-treated with varying concentrations of this compound before being exposed to an excitotoxic concentration of glutamate or a specific agonist (e.g., AMPA or kainate). Neuronal viability and markers of apoptosis are then quantified to assess the neuroprotective efficacy of this compound.

InVitro_Workflow P0 1. Isolate & Culture Primary Neurons (e.g., Cortical, Hippocampal) P1 2. Culture for 10-14 Days (Allow maturation & synapse formation) P0->P1 P2 3. Pre-treatment Add varying concentrations of this compound or Vehicle Control (1-2 hours) P1->P2 P3 4. Induce Excitotoxicity Add Glutamate/AMPA/Kainate (e.g., 50-100 µM for 30 min) P2->P3 P4 5. Wash & Replace Medium Incubate for 24 hours P3->P4 P5 6. Assess Outcomes P4->P5 A1 Viability Assays (MTT, LDH) A2 Apoptosis Assays (Cleaved Caspase-3 ICC) A3 Imaging (Live/Dead Staining)

Figure 2. Experimental workflow for the in vitro this compound neuroprotection assay.

Protocol 4.1: Primary Neuronal Culture (Rat Cortex E18)

This protocol is a representative example and should be adapted based on institutional guidelines and specific experimental needs.

Materials:

  • Time-pregnant E18 Sprague-Dawley rat

  • Hibernate®-E medium

  • Papain (20 units/mL) and DNase I (100 U/mL)

  • Neurobasal® Medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin

  • Poly-D-Lysine (PDL) coated culture plates/coverslips

  • Sterile dissection tools, conical tubes, and pipettes

Procedure:

  • Plate Coating: Coat culture vessels with 50 µg/mL PDL for at least 1 hour at 37°C. Aspirate and wash three times with sterile water, then allow to dry completely.

  • Tissue Dissection: Euthanize the pregnant rat according to approved IACUC protocols. Dissect the cortices from embryonic brains in ice-cold Hibernate-E medium, carefully removing the meninges.

  • Digestion: Mince the cortical tissue and transfer to a tube containing a pre-warmed papain/DNase I solution. Incubate at 37°C for 20-30 minutes with gentle agitation.

  • Dissociation: Stop the digestion by adding complete medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in complete Neurobasal medium. Count viable cells using Trypan Blue exclusion and plate at a desired density (e.g., 1.5 x 10⁵ cells/cm²).

  • Maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere. Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between DIV 10 and 14.

Protocol 4.2: Excitotoxicity Induction and this compound Treatment

Materials:

  • Mature primary neuronal cultures (from Protocol 4.1)

  • This compound stock solution (in DMSO or appropriate vehicle)

  • L-Glutamic acid stock solution (in water or culture medium)

  • Phosphate-buffered saline (PBS), pre-warmed

Procedure:

  • Prepare serial dilutions of this compound in complete Neurobasal medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control.

  • Remove the existing medium from the neuronal cultures and replace it with the this compound-containing or vehicle control medium.

  • Incubate for 1-2 hours at 37°C and 5% CO₂.

  • Prepare a toxic concentration of L-Glutamic acid (e.g., 100 µM final concentration). This concentration should be optimized in pilot experiments to induce ~50% cell death.

  • Add the glutamate solution directly to the wells (except for the untreated control wells) and incubate for 30 minutes at 37°C.

  • Gently aspirate the treatment medium and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed complete Neurobasal medium to all wells.

  • Incubate for 24 hours before proceeding with outcome assessment.

Protocol 4.3: Assessment of Neuronal Viability (MTT Assay)

Principle: The MTT assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

Procedure:

  • Following the 24-hour post-insult incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Aspirate the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

  • Incubate on a shaker for 15 minutes to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4.4: Assessment of Apoptosis (Immunocytochemistry)

Principle: Immunocytochemistry (ICC) is used to visualize the presence of specific proteins, such as cleaved caspase-3 (a key marker of apoptosis) or MAP2 (a dendritic marker to assess neuronal morphology).

Procedure:

  • Culture neurons on PDL-coated glass coverslips.

  • After the experiment, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., rabbit anti-cleaved caspase-3 and mouse anti-MAP2) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS and mount coverslips onto slides.

  • Image using a fluorescence or confocal microscope and quantify the percentage of MAP2-positive neurons that are also positive for cleaved caspase-3.

Application Note 2: In Vivo Proof-of-Concept Studies

Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of a neurodegenerative disease or acute neuronal injury (e.g., ischemic stroke).

Principle: this compound is administered to animals either prophylactically or therapeutically in a validated disease model. The effects are assessed through behavioral tests that measure cognitive or motor function, followed by post-mortem histological and biochemical analysis of brain tissue.

InVivo_Workflow P0 1. Select Animal Model (e.g., Transgenic AD model, Chemical-induced PD model, Ischemic stroke model) P1 2. Drug Administration This compound or Vehicle via desired route (i.p., i.v., oral gavage) P0->P1 P2 3. Behavioral Assessment (e.g., Morris Water Maze, Rotarod, Neurological Score) P1->P2 P3 4. Euthanasia & Tissue Collection P2->P3 A1 Histology (Lesion volume, neuron counts) A2 Immunohistochemistry (Apoptosis, inflammation markers) A3 Biochemistry (Western Blot, ELISA)

Figure 3. General workflow for in vivo testing of this compound.

Protocol 5.1: General Protocol for In Vivo Studies

This protocol provides a general outline. Specifics regarding animal models, drug dosage, and behavioral tests must be tailored to the research question and established literature.

Procedure:

  • Animal Model Selection: Choose a model relevant to the disease of interest. Examples include:

    • Alzheimer's Disease: Transgenic mice like 5XFAD or APP/PS1.

    • Parkinson's Disease: Chemical induction with MPTP or 6-OHDA.

    • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.

  • Pharmacokinetics and Dosing: Determine the optimal dose, route of administration (e.g., intraperitoneal, oral gavage), and treatment schedule for this compound. This may require preliminary pharmacokinetic studies to ensure adequate brain penetration.

  • Experimental Groups: Establish clear experimental groups, including a sham/control group, a disease model + vehicle group, and one or more disease model + this compound treatment groups.

  • Treatment and Monitoring: Administer this compound or vehicle according to the pre-defined schedule (e.g., pre-treatment for an acute injury model like stroke, or chronic treatment for a progressive neurodegeneration model). Monitor animal health and welfare throughout the study.

  • Behavioral Assessment: Perform relevant behavioral tests to assess functional outcomes. For example:

    • Cognition: Morris Water Maze or Y-maze for spatial memory.

    • Motor Function: Rotarod test for coordination and balance.

    • Stroke Deficit: Neurological deficit scoring (e.g., Bederson or Longa scale).

  • Post-mortem Analysis: At the study endpoint, euthanize animals and perfuse with saline followed by 4% PFA.

    • Histology: Collect brains for histological analysis. Perform staining (e.g., Nissl staining) to quantify neuronal loss or infarct volume (using TTC staining for stroke).

    • Immunohistochemistry: Stain brain sections for markers of apoptosis (cleaved caspase-3), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), or specific pathological hallmarks (e.g., amyloid-beta plaques).

    • Biochemical Analysis: Dissect specific brain regions (e.g., hippocampus, cortex) from fresh tissue for Western blotting or ELISA to quantify protein levels related to signaling pathways of interest.

References

Application Notes and Protocols for (S)-ATPO, a Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, also known as (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their function is crucial for synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor activity has been implicated in various neurological and psychiatric disorders, making them a key target for therapeutic intervention.

This compound exerts its antagonistic effect by competing with the endogenous agonist, glutamate, at the ligand-binding domain of the AMPA receptor, thereby preventing ion channel opening and subsequent neuronal depolarization. These application notes provide a summary of the quantitative data available for this compound and other common AMPA receptor antagonists, along with detailed protocols for its use in blocking AMPA receptor-mediated currents in electrophysiological experiments.

Data Presentation

The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized AMPA receptor antagonists. This allows for a direct comparison of their potencies and selectivities.

CompoundTarget(s)Antagonist TypeKi (nM)IC50Notes
This compound AMPA Receptors (GluA1-4)Competitive--Potent and selective AMPA receptor antagonist. Structural data available (PDB: 1N0T for binding to GluA2 LBD). Specific Ki and IC50 values are not readily available in a comprehensive format in the cited literature.
CNQX AMPA/Kainate ReceptorsCompetitive-300 nM (AMPA), 1500 nM (Kainate)A widely used non-NMDA receptor antagonist.
NBQX AMPA/Kainate ReceptorsCompetitive60 nM-More selective for AMPA receptors over kainate receptors compared to CNQX.
Perampanel AMPA ReceptorsNon-competitive-560 nMA selective, non-competitive antagonist with slow blocking kinetics.
GYKI 52466 AMPA/Kainate ReceptorsNon-competitive-7,500 nM (AMPA), 11,000 nM (Kainate)A 2,3-benzodiazepine non-competitive antagonist.

Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific receptor subunit composition and the assay used.

Experimental Protocols

This section provides a detailed methodology for utilizing this compound to block AMPA receptor-mediated currents, primarily focusing on whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.

Protocol 1: Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents

Objective: To measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and assess their inhibition by this compound.

Materials:

  • Cell Culture or Brain Slices: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in an appropriate solvent (e.g., water or DMSO). Store at -20°C.

  • External Solution (ACSF for slices): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA. Adjusted to pH 7.2-7.4 with KOH.

  • Other Pharmacological Agents:

    • Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 0.5-1 µM).

    • Picrotoxin to block GABAA receptor-mediated inhibitory currents (e.g., 50-100 µM).

    • D-AP5 to block NMDA receptor-mediated currents (e.g., 50 µM).

  • Patch-clamp setup: Microscope, micromanipulators, amplifier, data acquisition system.

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

    • Transfer the slice or coverslip with cultured neurons to the recording chamber and perfuse continuously with oxygenated external solution.

    • Add TTX, picrotoxin, and D-AP5 to the external solution to isolate AMPA receptor-mediated currents.

  • Obtaining a Whole-Cell Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Recording Baseline AMPA-EPSCs:

    • Clamp the neuron at a holding potential of -70 mV.

    • Stimulate presynaptic fibers using a bipolar stimulating electrode placed near the recorded neuron.

    • Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05-0.1 Hz) to evoke EPSCs.

    • Record stable baseline AMPA-EPSCs for at least 5-10 minutes.

  • Application of this compound:

    • Prepare the desired final concentration of this compound by diluting the stock solution in the external solution. A range of concentrations (e.g., 1 µM, 10 µM, 100 µM) should be tested to determine the dose-response relationship.

    • Switch the perfusion to the external solution containing this compound.

    • Continue to record EPSCs to observe the inhibitory effect of this compound. The onset of the block should be monitored until a new stable baseline is reached.

  • Washout:

    • Switch the perfusion back to the control external solution (without this compound) to observe the reversal of the block.

    • Continue recording until the EPSC amplitude returns to the baseline level, demonstrating the reversibility of the antagonist.

  • Data Analysis:

    • Measure the peak amplitude of the recorded EPSCs.

    • Normalize the EPSC amplitudes to the baseline average.

    • Plot the normalized EPSC amplitude over time to visualize the effect of this compound application and washout.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

AMPA_Receptor_Antagonism cluster_post Postsynaptic Terminal Glutamate Glutamate Binding_Site Glutamate->Binding_Site Binds AMPAR AMPA Receptor Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization S_ATPO This compound S_ATPO->Binding_Site Competitively Binds (Blocks) Binding_Site->AMPAR

Caption: Competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow Diagram

Electrophysiology_Workflow A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Isolate AMPA-EPSCs (TTX, Picrotoxin, D-AP5) B->C D Record Baseline AMPA-EPSCs C->D E Perfuse with this compound D->E F Record Blocked AMPA-EPSCs E->F G Washout this compound F->G H Record Recovered AMPA-EPSCs G->H I Data Analysis (Amplitude, IC50) H->I

Caption: Workflow for an electrophysiology experiment using this compound.

Logical Relationship Diagram

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Increase_S_ATPO Increase [ this compound ] Competitive_Binding Competitive Binding to AMPA Receptor Increase_S_ATPO->Competitive_Binding Reduced_Opening Reduced Channel Opening Probability Competitive_Binding->Reduced_Opening Decrease_Current Decrease in AMPA Receptor-Mediated Current Reduced_Opening->Decrease_Current

Application Notes and Protocols for Adenosine 5'-triphosphate (ATP)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Dissolving and Storing Adenosine 5'-triphosphate (ATP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-triphosphate (ATP) is a critical molecule for intracellular energy transfer and is widely used in various biological assays. Proper handling, including dissolution and storage, is paramount to maintain its stability and ensure experimental reproducibility. These application notes provide a detailed protocol for the preparation and storage of ATP solutions for research purposes.

Data Presentation: Solubility and Stability of ATP

The following table summarizes the key quantitative data regarding the solubility and stability of ATP.

ParameterSolvent/ConditionValue/Specification
Solubility WaterUp to 110 mg/mL at 25°C
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL
Ethanol<1 mg/mL at 25°C
DMSO<1 mg/mL at 25°C
Stability (Solid) -20°C with desiccationStable for at least 2 years. A slow dismutation occurs, with less than 0.5% decomposition per year
Stability (Aqueous Solution) Frozen at -20°C or -80°C (pH ~7.0)Stable for months to at least a year
Refrigerated at 0-4°C (pH ~7.0)Stable for approximately one week
Alkaline solution (at 0°C)Rapid decomposition
Trichloroacetic acid (TCA) solution (at 0°C)Stable for only several hours

Experimental Protocols

Materials
  • Adenosine 5'-triphosphate, disodium (B8443419) salt hydrate (B1144303) (e.g., Sigma-Aldrich A3377)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • 0.22 µm syringe filter

  • Calibrated pH meter

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

Protocol for Preparation of ATP Stock Solution (e.g., 100 mM)
  • Preparation: Before opening, allow the vial of solid ATP to equilibrate to room temperature for at least 60 minutes to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of ATP powder.

  • Dissolution:

    • Dissolve the ATP powder in nuclease-free water to the desired concentration (e.g., for a 100 mM stock solution). ATP is soluble in water up to 50 mg/ml, yielding a clear, colorless solution.

    • Note that an aqueous solution of ATP will be mildly acidic (pH ~3.5).

  • pH Adjustment:

    • It is crucial to adjust the pH of the ATP solution to between 7.3 and 7.5 for stability and biological compatibility.

    • Use a calibrated pH meter and slowly add 1 M NaOH to adjust the pH. Keep the solution on ice during this process to minimize degradation.

  • Sterilization (Optional but Recommended):

    • If the ATP solution will be used in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the ATP stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.

    • For long-term storage, store the aliquots at -20°C or -80°C. Frozen neutral pH ATP solutions are stable for at least a year.

    • For short-term storage, aliquots can be kept at 4°C for up to one week.

Mandatory Visualization

Application Notes and Protocols for (S)-ATPO as a Pharmacological Tool in Brain Slice Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, or (S)-2-amino-3-(5-tert-butyl-3-hydroxyisoxazol-4-yl)propanoic acid, is a chemical compound utilized in neuroscience research to investigate the function of ionotropic glutamate (B1630785) receptors, specifically kainate and AMPA receptors. While its precise action is a subject of some ambiguity in the literature, with some studies classifying it as a selective AMPA/GluK1 antagonist, its close analog, ATPA, is well-characterized as a selective agonist for GluK1-containing kainate receptors.[1] This document provides detailed application notes and protocols for the use of this compound and its analog ATPA as pharmacological tools in brain slice electrophysiology studies. Given the limited direct electrophysiological data on this compound in brain slices, this guide will leverage data from its close and more extensively studied analog, ATPA, to provide a framework for its application.

Mechanism of Action

This compound and its analog ATPA primarily target kainate receptors, a subtype of ionotropic glutamate receptors. Kainate receptors are composed of various subunits (GluK1-5) and are involved in both pre- and postsynaptic modulation of synaptic transmission.[2]

  • GluK1-Containing Kainate Receptors: ATPA is a potent and selective agonist for kainate receptors containing the GluK1 subunit.[3][4] Activation of these receptors can have diverse effects, including the modulation of both excitatory and inhibitory synaptic transmission.

  • Presynaptic Inhibition: In the hippocampus, activation of GluK1-containing kainate receptors by ATPA has been shown to depress inhibitory postsynaptic potentials (IPSPs), suggesting a role in modulating GABAergic transmission.[4]

  • Neuroprotection: Studies have indicated that activation of GluK1 by ATPA can exert neuroprotective effects in models of cerebral ischemia. This is thought to occur through the promotion of GABA release, which in turn suppresses the excitotoxic signaling mediated by GluK2-containing kainate receptors and the downstream JNK3 pathway.[5][6]

  • Metabotropic Signaling: Beyond their ionotropic function (ion channel opening), GluK1-containing kainate receptors can also signal through G-protein-coupled pathways. Evidence suggests that GluK1 can interact with and activate Go proteins, leading to downstream metabotropic effects.[7][8]

The conflicting reports of this compound acting as an antagonist at GluK1 receptors highlight the need for careful experimental validation of its effects in any given preparation.[9] Researchers should consider performing concentration-response curves to determine the precise action of this compound in their specific brain slice model.

Data Presentation: Effects of the this compound Analog, ATPA, on Synaptic Transmission

The following tables summarize quantitative data from studies using the GluK1 agonist ATPA in brain slice preparations. This data can serve as a guide for designing experiments with this compound.

Table 1: Electrophysiological Effects of ATPA on Synaptic Currents

Brain RegionNeuron TypeAgonist/ConcentrationEffect on Synaptic CurrentsReference
Hippocampus (CA1)Pyramidal NeuronsATPA (not specified)Depression of monosynaptically evoked IPSPs[4]
Hippocampus (CA1)InterneuronsATPA (1 µM)Reversible increase in the frequency of spontaneous IPSCs[1]

Table 2: Excitotoxicity Profile of ATPA in Organotypic Hippocampal Slice Cultures

AgonistEC50 for Neuronal DamageMost Susceptible Subfield (at specific concentrations)Reference
ATPA33 µMCA1 (at 30 µM)[3]
AMPA3.7 µMCA1 (at 3 µM)[3]
Kainic Acid13 µMCA3 (at 8 µM)[3]
NMDA11 µMCA1 (at 10 µM)[3]

Experimental Protocols

This protocol is a standard method for preparing viable acute brain slices for electrophysiological recordings.[10]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Petri dishes

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Recovery chamber

Solutions:

  • Ice-Cold Cutting Solution (Sucrose-based):

    • 210 mM Sucrose

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 7 mM MgCl₂

    • 0.5 mM CaCl₂

    • 10 mM D-glucose

    • Continuously bubbled with carbogen gas.

  • Artificial Cerebrospinal Fluid (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 1 mM MgCl₂

    • 2 mM CaCl₂

    • 10 mM D-glucose

    • Continuously bubbled with carbogen gas.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-bubbled cutting solution.

  • Mount the brain onto the vibratome stage.

  • Cut 300-400 µm thick coronal or sagittal slices in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogen-bubbled aCSF until recording.

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.[11][12]

Materials:

  • Prepared acute brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (see recipe below)

  • This compound stock solution

Solutions:

  • K-Gluconate Based Intracellular Solution:

    • 135 mM K-Gluconate

    • 10 mM HEPES

    • 10 mM NaCl

    • 2 mM Mg-ATP

    • 0.3 mM Na-GTP

    • 0.2 mM EGTA

    • Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogen-bubbled aCSF at a rate of 2-3 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Visually identify a neuron for recording using the microscope.

  • Approach the neuron with the patch pipette while applying positive pressure.

  • Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - sEPSCs/sIPSCs or eEPSCs/eIPSCs).

  • Prepare a working concentration of this compound in aCSF from a stock solution.

  • Bath-apply the this compound solution and record the changes in synaptic activity.

  • To determine a concentration-response relationship, apply a range of this compound concentrations.

  • Wash out the drug with aCSF to observe recovery.

Visualizations

GluK1_Signaling GluK1 GluK1-containing Kainate Receptor G_protein Go G-protein GluK1->G_protein Metabotropic activation Ca_ion Ca²⁺ Influx GluK1->Ca_ion Ionotropic activation Na_ion Na⁺ Influx GluK1->Na_ion Ionotropic activation PLC Phospholipase C (PLC) G_protein->PLC Modulation_of_Inhibition Modulation of Inhibitory Transmission PLC->Modulation_of_Inhibition GABA_A_R GABA-A Receptor GluK2_JNK3 GluK2-JNK3 Signaling Complex GABA_A_R->GluK2_JNK3 Inhibits Neuroprotection Neuroprotection Excitotoxicity Excitotoxicity GluK2_JNK3->Excitotoxicity S_ATPO This compound / ATPA S_ATPO->GluK1 Binds to GABA GABA GABA->GABA_A_R Activates

Caption: Putative signaling pathways of GluK1 receptor activation by this compound/ATPA.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_pharma Pharmacological Application cluster_analysis Data Analysis Anesthesia Anesthesia Dissection Dissection Anesthesia->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Transfer_Slice Transfer_Slice Recovery->Transfer_Slice Patch_Neuron Patch_Neuron Transfer_Slice->Patch_Neuron Baseline_Recording Baseline_Recording Patch_Neuron->Baseline_Recording Drug_Application Drug_Application Baseline_Recording->Drug_Application Washout Washout Drug_Application->Washout Analyze_Currents Analyze_Currents Washout->Analyze_Currents Dose_Response Dose_Response Analyze_Currents->Dose_Response

Caption: Workflow for brain slice electrophysiology with this compound.

Agonist_Antagonist cluster_ligand Ligand cluster_receptor Receptor cluster_response Cellular Response S_ATPO This compound GluK1 GluK1 Receptor S_ATPO->GluK1 Binds Activation Receptor Activation (e.g., Ion Flux) GluK1->Activation If Agonist No_Activation No Receptor Activation GluK1->No_Activation If Antagonist

Caption: Differentiating agonist vs. antagonist action of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-ATPO , the (S)-enantiomer of 2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to investigate AMPA receptor function and to screen for novel modulators.

Mechanism of Action

This compound selectively binds to the ligand-binding domain of AMPA receptors (subunits GluR1-4), preventing the binding of the endogenous agonist glutamate. This competitive antagonism inhibits the conformational changes required for ion channel opening, thereby blocking the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron. The blockade of AMPA receptor-mediated depolarization has significant implications for studying synaptic plasticity, excitotoxicity, and various neurological disorders.

Signaling Pathways

Activation of AMPA receptors initiates a cascade of intracellular signaling events crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). As an antagonist, this compound can be used to probe and modulate these pathways.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Activates S_ATPO This compound S_ATPO->AMPAR Inhibits CaMKII CaMKII AMPAR->CaMKII Ca²⁺ Influx PKA PKA AMPAR->PKA Receptor_Trafficking Receptor Trafficking CaMKII->Receptor_Trafficking Phosphorylation PKA->Receptor_Trafficking Phosphorylation PP1_PP2A PP1 / PP2A PP1_PP2A->Receptor_Trafficking Dephosphorylation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Receptor_Trafficking->Synaptic_Plasticity Electrophysiology_Workflow A Prepare Cell Culture C Establish Whole-Cell Patch Clamp A->C B Prepare Recording Solutions (Internal and External) B->C D Apply AMPA Receptor Agonist (e.g., Glutamate) C->D E Record Baseline AMPA Current D->E F Apply this compound E->F G Apply AMPA Receptor Agonist F->G H Record Inhibited AMPA Current G->H I Data Analysis (Calculate % Inhibition and IC50) H->I Calcium_Imaging_Workflow A Seed Cells in a 96-well Plate B Load Cells with a Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Wash Cells B->C D Pre-incubate with this compound C->D E Stimulate with AMPA Receptor Agonist (e.g., Glutamate) D->E F Measure Fluorescence Intensity E->F G Data Analysis (Determine IC50) F->G

Troubleshooting & Optimization

Troubleshooting (S)-ATPO insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ATPO. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is the (S)-enantiomer of ATPO and functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically targeting GluR1-4.[1] As a competitive antagonist, this compound binds to the same site on the AMPA receptor as the endogenous ligand, glutamate (B1630785), thereby preventing glutamate from binding and activating the receptor. This inhibition of glutamate's action at AMPA receptors reduces excitatory neurotransmission in the central nervous system.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Reports indicate a solubility of up to 10 mM in DMSO. Solubility in water and ethanol (B145695) is reported as not applicable, suggesting it is very low.

Q3: My this compound is not dissolving completely in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use High-Quality, Anhydrous DMSO: Moisture in DMSO can significantly reduce the solubility of many compounds. Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.

  • Gentle Warming: Gently warming the solution to 37°C for a short period (e.g., 10-15 minutes) can help facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Using a sonicator can help break up any aggregates and enhance the dissolution process.

  • Vortexing: Thorough vortexing for several minutes can also aid in dissolving the compound.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common problem for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental setup, ideally below 0.5%, and for sensitive primary cells, even lower (e.g., <0.1%).[2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2]

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform a stepwise dilution. First, make an intermediate dilution in a small volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.

  • Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure vigorous mixing or vortexing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Gently pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Consider a Co-solvent (with caution): In some cases, using a small amount of a co-solvent like ethanol in the initial dilution step before adding to the final aqueous solution might help. However, the potential for co-solvent toxicity on your cells must be carefully evaluated.

Q5: How should I prepare a stock solution of this compound and how should it be stored?

Based on available data and general laboratory practices for similar compounds, the following protocol is recommended for preparing and storing this compound stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 322.25 g/mol . To prepare a 10 mM stock solution, you will need 3.2225 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 2-5 minutes.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for 10-15 minutes and vortex again.

    • If solids are still visible, sonicate the solution for 5-10 minutes.

  • Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particulates before use.

  • Storage:

    • For long-term storage, it is recommended to store the stock solution at -20°C.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, aliquot the stock solution into smaller, single-use volumes.

    • When ready to use, thaw an aliquot at room temperature.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final DMSO concentration. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).

  • Pre-warm the cell culture medium or buffer to 37°C.

  • Perform serial dilutions: It is best practice to perform serial dilutions of your DMSO stock in DMSO to create intermediate stocks before the final dilution into the aqueous medium. This helps to maintain accuracy and reduces the volume of DMSO added to your final solution.

  • Final Dilution:

    • Add the required volume of the appropriate this compound stock solution (in DMSO) to the pre-warmed cell culture medium or buffer.

    • Immediately and vigorously vortex or pipette up and down to ensure rapid and thorough mixing. This is a critical step to prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on your cells.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO10 mM[1][3]
WaterNot Applicable (very low solubility)[3]
EthanolNot Applicable (very low solubility)[3]

Mandatory Visualizations

Signaling Pathway Diagram

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor AMPA Receptor Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release into Synaptic Cleft AMPA_Receptor GluR1-4 Subunits Ion_Channel Ion Channel (Closed) Binding_Site Glutamate Binding Site Downstream_Signaling Downstream Signaling (e.g., CaMKII, PKA activation) Ion_Channel->Downstream_Signaling Na+/Ca2+ influx (Blocked by S-ATPO) Cellular_Response Excitatory Postsynaptic Potential (EPSP) & Cellular Response Downstream_Signaling->Cellular_Response Leads to Glutamate->Binding_Site Binds to S_ATPO This compound S_ATPO->Binding_Site Competitively Blocks

Caption: Competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow Diagram

Dissolution_Workflow start Start: This compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve: - Vortex - Gentle Heat (37°C) - Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot prepare_working Prepare Working Solution: Dilute in Aqueous Buffer stock_solution->prepare_working store Store at -20°C aliquot->store troubleshoot Troubleshooting: - Rapid Mixing - Stepwise Dilution - Low Final DMSO% prepare_working->troubleshoot final_solution Final Working Solution prepare_working->final_solution troubleshoot->prepare_working end End: Ready for Experiment final_solution->end

Caption: Workflow for preparing this compound solutions.

Logical Relationship Diagram

Troubleshooting_Logic cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (Aqueous) start Problem: This compound Precipitation check_dmso Is DMSO anhydrous and high purity? start->check_dmso check_final_dmso Is final DMSO concentration ≤ 0.5%? start->check_final_dmso check_concentration Is concentration ≤ 10 mM? check_dmso->check_concentration Yes solution_stock Solution: Use fresh DMSO, optimize dissolution. check_dmso->solution_stock No use_heat_sonication Applied gentle heat and/or sonication? check_concentration->use_heat_sonication Yes check_concentration->solution_stock No use_heat_sonication->solution_stock No check_mixing Was mixing rapid and thorough? check_final_dmso->check_mixing Yes solution_working Solution: Adjust dilution protocol, lower final DMSO %. check_final_dmso->solution_working No check_dilution_method Used stepwise dilution? check_mixing->check_dilution_method Yes check_mixing->solution_working No check_dilution_method->solution_working No

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Optimizing (S)-ATPO Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (S)-ATPO for specific cell types in their experiments. This compound, a competitive antagonist of AMPA receptors, is a valuable tool for studying glutamatergic neurotransmission and its role in various neurological processes. Proper concentration optimization is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the full chemical name (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a competitive antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-preferring glutamate (B1630785) receptors (GluR1-4)[1][2]. As a competitive antagonist, this compound binds to the same site on the AMPA receptor as the endogenous agonist, glutamate. However, its binding does not activate the receptor and instead blocks glutamate from binding, thereby inhibiting the influx of sodium ions and subsequent neuronal depolarization[3].

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

Direct experimental data for optimal concentrations of this compound in various cell lines is limited in publicly available literature. However, based on data from other competitive AMPA receptor antagonists, a starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. For instance, the competitive AMPA antagonist NBQX has shown high affinity with a Ki value of 0.060 µM[4]. Another study reported an IC50 of approximately 1.0 ± 0.1 µM for an RNA aptamer acting as a competitive AMPA receptor antagonist in HEK293 cells expressing GluR2-flip receptors[5].

Q3: How should I prepare a stock solution of this compound?

It is recommended to first consult the manufacturer's product data sheet for specific solubility information. As a general guideline for similar compounds, a stock solution can be prepared by dissolving this compound in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) or a buffered aqueous solution to a concentration of 1-10 mM. Ensure the final concentration of the solvent in your cell culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier[1].

Q4: What are the key signaling pathways affected by this compound?

This compound primarily affects the AMPA receptor signaling pathway. By blocking AMPA receptors, it inhibits the initial fast excitatory postsynaptic potential. This can have downstream effects on various cellular processes, including the activation of voltage-gated calcium channels and NMDA receptors, which are often involved in synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD)[6].

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (GluA1-4) Glutamate->AMPA_R Activates S_ATPO This compound S_ATPO->AMPA_R Blocks Na_Influx Na+ Influx AMPA_R->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca2+ influx, LTP/LTD) Depolarization->Downstream

Simplified AMPA Receptor Signaling Pathway and the Action of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to effectively compete with glutamate in the culture medium.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Compound degradation: this compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Cell type insensitivity: The specific cell type may have a low expression of AMPA receptors or express subtypes that are less sensitive to this compound.Verify AMPA receptor expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry.
High cell toxicity or unexpected off-target effects Concentration too high: The concentration of this compound may be causing non-specific or toxic effects.Determine the cytotoxic concentration 50% (CC50) using a cell viability assay (e.g., MTT, XTT, or resazurin (B115843) assay) and use concentrations well below this value for your experiments.[7]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically ≤ 0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Off-target effects: Although designed to be specific, at high concentrations, antagonists can sometimes interact with other receptors or cellular components.Review literature for known off-target effects of similar competitive AMPA antagonists. If possible, use a second, structurally different AMPA antagonist to confirm that the observed effects are due to AMPA receptor blockade.
Variability in results Inconsistent experimental conditions: Variations in cell density, incubation time, or media composition can affect the outcome.Standardize all experimental parameters, including cell seeding density, treatment duration, and media components.
Compound precipitation: this compound may be precipitating out of the culture medium, leading to inconsistent effective concentrations.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability in response to an AMPA receptor agonist.

Materials:

  • Target cells (e.g., primary neurons, neuronal cell lines)

  • 96-well cell culture plates

  • This compound

  • AMPA receptor agonist (e.g., Glutamate, AMPA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or resazurin)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Experimental Workflow:

Dose_Response_Workflow A 1. Seed cells in a 96-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Pre-incubate cells with this compound B->C D 4. Add AMPA receptor agonist to induce excitotoxicity C->D E 5. Incubate for a defined period D->E F 6. Perform cell viability assay E->F G 7. Measure absorbance/ fluorescence F->G H 8. Plot dose-response curve and calculate IC50 G->H

Workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., 0.01 µM to 100 µM).

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent but no this compound) and a negative control (medium only). Incubate for a predetermined time (e.g., 30-60 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of an AMPA receptor agonist (e.g., glutamate) to all wells except the negative control. The concentration of the agonist should be predetermined to cause a significant, but not complete, reduction in cell viability (e.g., EC50 or EC80).

  • Incubation: Incubate the plate for a period sufficient to observe agonist-induced excitotoxicity (e.g., 24-48 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent and incubating for 2-4 hours, followed by the addition of a solubilization solution.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data from Representative AMPA Receptor Antagonist Studies

The following table summarizes IC50 values for various competitive AMPA receptor antagonists from the literature. This data can serve as a reference for designing your experiments with this compound.

AntagonistCell Type / PreparationAssayIC50 / KiReference
NBQXRat whole brain[³H]AMPA bindingKi = 0.060 µM[4]
RNA Aptamer #25HEK293 cells expressing GluR2-flipWhole-cell current recordings~1.0 µM[5]
PerampanelCultured rat cortical neuronsAMPA-induced calcium influx93 nM
IEM-1754--6 µM

Note: The optimal concentration of this compound is highly dependent on the specific cell type, experimental conditions, and the desired level of receptor antagonism. The information provided in this guide should be used as a starting point for your own empirical optimization.

References

(S)-ATPO not showing expected antagonist effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed information for researchers encountering unexpected results when using (S)-ATPO as an antagonist for AMPA and kainate receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

This compound is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors. It primarily targets AMPA receptors and has also been shown to antagonize kainate receptors, particularly those containing the GluK1 subunit.[1][2] Its mechanism of action involves binding to the ligand-binding domain of the receptor, stabilizing it in an open conformation that prevents the agonist-induced conformational changes necessary for channel activation.[3] Therefore, the expected effect of this compound is the inhibition of agonist-induced neuronal excitation and downstream signaling mediated by these receptors.

Q2: Which enantiomer of ATPO is the active antagonist?

Pharmacological studies have demonstrated that the antagonist activity resides in the (S)-enantiomer, (S)-(+)-ATPO. The (R)-(-)-ATPO enantiomer is reported to be inactive at AMPA receptors.[4]

Q3: What is the receptor selectivity profile of this compound?

This compound is a competitive antagonist at AMPA receptors (GluA1-4) and also exhibits antagonist activity at kainate receptors, with a notable affinity for GluK1-containing receptors.[1][2] Its selectivity is crucial, and the choice of the experimental system and receptor subtypes expressed can significantly influence the observed effects.

Troubleshooting Guide: this compound Not Showing Expected Antagonist Effect

Issue 1: No observable antagonist effect against an AMPA or kainate receptor agonist.

Possible Cause 1: Compound Integrity and Handling

  • Solution:

    • Verify Compound Quality: Ensure the this compound used is of high purity and is the correct (S)-enantiomer.

    • Proper Storage: Store the compound as recommended by the supplier, typically at -20°C, to prevent degradation.

    • Fresh Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., aqueous buffer, DMSO) and avoid repeated freeze-thaw cycles. Confirm the solubility of this compound in your experimental buffer.

Possible Cause 2: Inappropriate Agonist Concentration

  • Solution:

    • Agonist Dose-Response: As a competitive antagonist, the effect of this compound can be surmounted by high concentrations of the agonist.[2] It is crucial to use an agonist concentration that elicits a submaximal response (typically EC50 to EC80) to provide a window for observing antagonism.

    • Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound. A parallel rightward shift of the agonist dose-response curve is indicative of competitive antagonism.[2]

Possible Cause 3: Experimental Assay Setup

  • Solution:

    • Pre-incubation with this compound: For competitive antagonists, it is essential to pre-incubate the cells or tissue with this compound before applying the agonist. This allows the antagonist to reach binding equilibrium with the receptors. A typical pre-incubation time is 15-30 minutes.[2]

    • Appropriate Controls:

      • Positive Control: Use a known AMPA/kainate receptor antagonist (e.g., NBQX, CNQX) to confirm that your assay system is capable of detecting antagonism.[1][5]

      • Vehicle Control: Ensure that the solvent used to dissolve this compound and the agonist does not interfere with the assay.

Issue 2: Reduced or variable antagonist effect.

Possible Cause 1: Receptor Subtype Specificity

  • Solution:

    • This compound exhibits selectivity for certain kainate receptor subunits (e.g., GluK1). If your experimental system predominantly expresses kainate receptor subtypes for which this compound has lower affinity, the observed antagonism may be weak.

    • Characterize Receptor Expression: If possible, characterize the subunit composition of the AMPA and kainate receptors in your experimental system (e.g., using qPCR, Western blot, or selective pharmacological tools).

Possible Cause 2: Effect on Receptor Desensitization

  • Solution:

    • This compound has been reported to have variable effects on the plateau phase of AMPA-induced currents, suggesting it may reduce AMPA receptor desensitization. [6][7] This can complicate the interpretation of results, especially in electrophysiological recordings.

    • Use of Desensitization Blockers: To dissect the direct antagonist effect from effects on desensitization, consider performing experiments in the presence of agents that modulate desensitization, such as cyclothiazide (B1669527) (for AMPA receptors) or concanavalin (B7782731) A (for kainate receptors).[6][7]

Possible Cause 3: Cell Health and Receptor Expression Levels

  • Solution:

    • Optimal Cell Conditions: Ensure that the cells used in the assay are healthy, within a low passage number, and not overly confluent, as these factors can alter receptor expression and signaling.

    • Sufficient Receptor Density: A low level of receptor expression can lead to a small signal window, making it difficult to reliably detect antagonism.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
Ki (AMPA) 16 µMCultured rat cortical neurons[6][7]
Ki (Kainate) 27 µMCultured rat cortical neurons (vs. Kainic Acid)[6][7]
Ki (Kainate) 23 µMCultured rat cortical neurons (vs. (2S,4R)-4-Methylglutamate)[6][7]
Activity Potent AMPA receptor antagonist[4][8]
Selectivity AMPA and GluK1-containing kainate receptors[1][2]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for this compound Antagonist Activity

This protocol is designed to assess the ability of this compound to inhibit agonist-induced calcium influx in cells expressing AMPA or kainate receptors.

  • Cell Preparation:

    • Culture cells (e.g., HEK293) stably expressing the target AMPA or kainate receptor subunit in appropriate media.

    • Seed cells into 96-well black, clear-bottom microplates and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium and incubate the cells with the loading buffer for approximately 60 minutes at 37°C.

    • Wash the cells twice with buffer to remove excess dye.

  • Compound Application:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound solutions to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the agonist (e.g., AMPA, kainate, or glutamate) at a concentration that elicits a submaximal response (EC80).

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Inject the agonist into the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.

    • Normalize the data to the response of the agonist alone (positive control) and the vehicle control (negative control).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to measure the antagonist effect of this compound on agonist-evoked currents in neurons or transfected cells.

  • Cell/Slice Preparation:

    • Prepare cultured neurons or acute brain slices according to standard protocols.

    • Transfer the coverslip or slice to the recording chamber of an upright or inverted microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.

  • Recording Setup:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.

    • Fill the pipettes with an intracellular solution containing appropriate ions and a pH buffer.

  • Whole-Cell Recording:

    • Establish a giga-ohm seal with a target cell and rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply the agonist (e.g., glutamate or AMPA) for a short duration (e.g., 1-2 seconds) using a rapid application system to evoke an inward current. Record several baseline responses to ensure stability.

    • Perfuse the slice or cells with a known concentration of this compound for 5-10 minutes.

    • During the this compound application, apply the agonist again using the same parameters to record the inhibited response.

    • Perform a washout by perfusing with the control solution to observe the recovery of the agonist response.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents before, during, and after this compound application.

    • Calculate the percentage of inhibition caused by this compound.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations and plot the percent inhibition against the log concentration of the antagonist.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) Receptor AMPA/Kainate Receptor Glutamate->Receptor Binds and Activates S_ATPO This compound (Antagonist) S_ATPO->Receptor Binds and Blocks Ion_Channel Ion Channel Receptor->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Signaling pathway of AMPA/Kainate receptors and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_investigation Investigation cluster_resolution Resolution start Start: No Antagonist Effect Observed check_compound Verify this compound Integrity & Handling start->check_compound check_agonist Optimize Agonist Concentration (EC50-EC80) start->check_agonist check_assay Review Assay Protocol (Pre-incubation, Controls) start->check_assay positive_control Confirm Assay Validity with Positive Control check_compound->positive_control schild_analysis Perform Schild Analysis check_agonist->schild_analysis check_assay->positive_control expected_effect Expected Antagonist Effect Observed schild_analysis->expected_effect check_subtype Consider Receptor Subtype Specificity check_desens Investigate Effects on Receptor Desensitization check_subtype->check_desens check_desens->expected_effect positive_control->check_subtype

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

Potential off-target effects of (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (S)-ATPO. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a competitive antagonist of ionotropic glutamate (B1630785) receptors, with a preference for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors containing the GluK1 subunit.[1] Its primary function is to block the binding of glutamate to these receptors, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and preventing neuronal depolarization.

Q2: What are the known off-target effects of this compound?

While this compound is known for its selectivity for AMPA and GluK1-containing kainate receptors, it exhibits weaker antagonist activity at other kainate receptor subtypes.[1] It is reported to be inactive at kainate receptors composed of GluK2 or GluK2/GluK5 subunits.[1] Due to the structural similarities within the glutamate receptor family, there is a potential for interaction with other glutamate receptor subtypes, such as other kainate receptor combinations or, theoretically, NMDA receptors, although specific data on a broad range of targets is limited. Some competitive antagonists with a similar quinoxalinedione (B3055175) core structure have shown affinity for the glycine (B1666218) binding site on NMDA receptors.[1]

Q3: I am observing unexpected results in my experiment with this compound. Could these be due to off-target effects?

Unexpected results are a common challenge in pharmacology. Before concluding that the effects are off-target, it is crucial to troubleshoot the experimental setup. This includes verifying the concentration and stability of your this compound stock solution, ensuring the health and appropriate density of your cell cultures, and confirming the accuracy of your readout technology. If these factors are controlled and the unexpected effects persist, off-target interactions should be considered as a potential cause.

Q4: How can I experimentally test for potential off-target effects of this compound?

To investigate potential off-target effects, a tiered approach is recommended. Initially, you can perform radioligand binding assays against a panel of receptors, with a focus on other neurotransmitter receptors. Subsequently, functional cell-based assays, such as calcium imaging or electrophysiology, can be used to determine if this compound has any agonist or antagonist activity at other receptors. Finally, general cytotoxicity assays can help to rule out non-specific effects on cell viability. Detailed protocols for these assays are provided below.

Data Presentation: this compound Binding Affinity

Receptor SubtypeInhibitory Constant (Ki)Assay TypeReference
AMPA Receptors16 µMWhole-cell patch-clamp[2]
Kainate Receptors (general)27 µMWhole-cell patch-clamp[2]
Kainate Receptors (MeGlu-evoked)23 µMWhole-cell patch-clamp[2]
Kainate Receptors (in presence of GYKI 53655)36 µMWhole-cell patch-clamp[2]

Experimental Protocols

Radioligand Binding Assay to Determine Off-Target Binding

This protocol is a general guideline for a competitive radioligand binding assay to assess the affinity of this compound for a receptor of interest (e.g., NMDA receptor).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor of interest (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target receptor).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (Calcium Imaging)

This protocol describes how to use a fluorescent calcium indicator to measure the functional activity of this compound at a potential off-target G-protein coupled receptor (GPCR) or ion channel that modulates intracellular calcium.

Materials:

  • HEK293 cells stably expressing the potential off-target receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Agonist for the off-target receptor.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Seed the cells in the 96-well plates and allow them to attach overnight.

  • Load the cells with the calcium indicator dye by incubating them with a loading buffer containing Fluo-4 AM and Pluronic F-127 for approximately 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • To test for antagonist activity, add different concentrations of this compound to the wells and incubate for a few minutes. Then, add a known agonist for the receptor and measure the change in fluorescence.

  • To test for agonist activity, add different concentrations of this compound directly to the wells and measure the change in fluorescence.

  • Analyze the data by calculating the change in fluorescence intensity in response to the compounds. For antagonist activity, determine the IC50 of this compound. For agonist activity, determine the EC50.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the general cytotoxicity of this compound, which can help differentiate a specific pharmacological effect from a non-specific toxic one.

Materials:

  • Cell line of interest (e.g., HEK293 or a neuronal cell line).

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Treat the cells with a range of concentrations of this compound and include untreated control wells.

  • Incubate the plate for a relevant period (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Plot cell viability against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Visualizations

On_Target_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor (GluK1) Glutamate->Kainate_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Kainate_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx S_ATPO This compound S_ATPO->AMPA_R Blocks S_ATPO->Kainate_R Blocks

Caption: On-target signaling pathway of this compound.

Off_Target_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Binds to Glycine Site NMDA_Channel Ion Channel NMDA_R->NMDA_Channel Modulates Opening Ca_Influx Ca2+ Influx NMDA_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream S_ATPO This compound (Potential Off-Target) S_ATPO->NMDA_R Potential Blockade

Caption: Potential off-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Compound Verify this compound Concentration & Integrity Start->Check_Compound Check_Compound->Start Issue Found Check_System Assess Experimental System (e.g., Cell Health, Reagents) Check_Compound->Check_System Compound OK Check_System->Start Issue Found Hypothesize_Off_Target Hypothesize Off-Target Effect Check_System->Hypothesize_Off_Target System OK Binding_Assay Perform Radioligand Binding Assays Hypothesize_Off_Target->Binding_Assay Functional_Assay Conduct Functional Cell-Based Assays Hypothesize_Off_Target->Functional_Assay Cytotoxicity_Assay Run Cytotoxicity Assays Hypothesize_Off_Target->Cytotoxicity_Assay Analyze_Data Analyze Data & Correlate with Unexpected Result Binding_Assay->Analyze_Data Functional_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data No_Off_Target Re-evaluate Experimental Design and On-Target Mechanism Analyze_Data->No_Off_Target No Correlation

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Minimizing ATP Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Adenosine Triphosphate (ATP) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ATP and why is its stability in solution a concern?

Adenosine Triphosphate (ATP) is a critical molecule that serves as the primary energy currency in all known forms of life. Its stability in aqueous solutions is a significant concern for researchers because it is prone to hydrolysis, breaking down into Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi), or further to Adenosine Monophosphate (AMP). This degradation can lead to inaccurate experimental results, particularly in assays measuring enzyme kinetics, cell viability, or other ATP-dependent processes.

Q2: What are the main factors that influence ATP degradation in solution?

The primary factors affecting ATP stability in solution are:

  • pH: ATP is most stable in a narrow pH range of 6.8 to 7.4.[1] At more acidic or alkaline pH, the rate of hydrolysis increases significantly.[1]

  • Temperature: Higher temperatures accelerate the rate of ATP hydrolysis.[2][3][4] Therefore, it is crucial to keep ATP solutions cold or frozen.

  • Divalent Cations: The presence of divalent cations, particularly Mg²⁺, can influence ATP stability. While Mg²⁺ is often required for the activity of ATP-dependent enzymes, its presence can also affect the rate of non-enzymatic hydrolysis.[1][4]

  • Enzymatic Contamination: The presence of ATP-hydrolyzing enzymes (ATPases), which can be introduced through biological contamination, will rapidly degrade ATP.

Q3: What are the recommended storage conditions for ATP solutions?

To ensure the long-term stability of ATP solutions, the following storage conditions are recommended:

Storage ConditionDurationRationale
-80°C Long-term (months to years)Minimizes hydrolysis and maintains integrity for extended periods.[5][6]
-20°C Short to medium-term (weeks to months)Suitable for routine use, with minimal degradation observed over several months.[6][7]
4°C Short-term (a few days)Acceptable for solutions that will be used within a short timeframe.[5]
Room Temperature Not recommendedSignificant degradation can occur rapidly.

Note: It is highly recommended to prepare aliquots of your stock ATP solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[5][8]

Troubleshooting Guide

This guide addresses common problems encountered when working with ATP solutions and provides step-by-step solutions.

Problem 1: Inconsistent or lower-than-expected results in ATP-dependent assays.

  • Possible Cause 1: ATP degradation in the stock solution.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity: Prepare a fresh ATP stock solution and compare its performance to the existing stock in your assay.

      • Check Storage Conditions: Ensure that the ATP stock solution has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

      • Measure ATP Concentration: Use an analytical method (see Q4) to quantify the ATP concentration in your stock solution to confirm it has not degraded.

  • Possible Cause 2: ATP degradation during the experiment.

    • Troubleshooting Steps:

      • Maintain Optimal pH: Ensure that all buffers and solutions used in the experiment are within the optimal pH range for ATP stability (6.8-7.4).

      • Control Temperature: Perform experimental steps on ice or at a controlled low temperature whenever possible to minimize hydrolysis.

      • Minimize Incubation Times: Reduce the duration of experimental steps where ATP is in a solution that may promote degradation.

Problem 2: High background signal in assays measuring ATP degradation products (e.g., ADP or Pi).

  • Possible Cause: Contamination of ATP stock with degradation products.

    • Troubleshooting Steps:

      • Use High-Purity ATP: Purchase ATP with the highest possible purity to minimize initial contamination with ADP and Pi.

      • Prepare Fresh Solutions: Always prepare fresh working solutions of ATP from a properly stored stock solution immediately before use.

      • Analyze Stock Solution: Use analytical methods like HPLC to check for the presence of ADP and AMP in your ATP stock.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Stock Solution (100 mM)

  • Weighing: On an analytical balance, accurately weigh the required amount of high-purity ATP disodium (B8443419) salt.

  • Dissolving: Dissolve the ATP in nuclease-free water to a concentration slightly less than the final desired concentration. Perform this step on ice.

  • pH Adjustment: While keeping the solution on ice, adjust the pH to 7.0-7.5 using a sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M). ATP solutions are acidic, and neutralization is crucial for stability.[6]

  • Final Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter.[5]

  • Aliquoting and Storage: Dispense the ATP solution into small, single-use aliquots in nuclease-free tubes. Store the aliquots at -20°C or -80°C.[5][6]

Protocol 2: Quantification of ATP and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of ATP, ADP, AMP, and other related compounds.

  • Sample Preparation:

    • For cellular or tissue samples, a perchloric acid (PCA) extraction is commonly used to quench metabolic activity and extract nucleotides.

    • The PCA is then neutralized with potassium hydroxide (KOH), and the resulting potassium perchlorate (B79767) precipitate is removed by centrifugation.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A common mobile phase consists of a phosphate buffer (e.g., potassium phosphate) with a counter-ion like tetrabutylammonium (B224687) hydrogen sulfate (B86663) and an organic modifier such as methanol (B129727) or acetonitrile. A gradient elution is often employed to achieve optimal separation.

  • Detection:

    • UV detection at 259 nm is the most common method for quantifying adenine (B156593) nucleotides.

  • Quantification:

    • A standard curve is generated using known concentrations of pure ATP, ADP, and AMP.

    • The concentration of each nucleotide in the sample is determined by comparing its peak area to the standard curve.

Visualizing ATP Degradation and Experimental Workflows

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis AMP AMP (Adenosine Monophosphate) ATP->AMP Hydrolysis ADP->AMP Hydrolysis Pi Pi (Inorganic Phosphate) PPi PPi (Pyrophosphate) Adenosine Adenosine AMP->Adenosine Hydrolysis ATP_Solution_Preparation_Workflow start Start weigh Weigh ATP Salt start->weigh dissolve Dissolve in Nuclease-Free Water (on ice) weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 (with NaOH, on ice) dissolve->ph_adjust final_volume Adjust to Final Volume ph_adjust->final_volume filter Sterile Filter (0.22 µm) (Optional) final_volume->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Technical Support Center: Interpreting Unexpected Results with (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the AMPA receptor antagonist, (S)-ATPO.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It competes with the endogenous ligand, glutamate (B1630785), for binding to the receptor, thereby inhibiting the flow of ions through the channel.

Q2: My results suggest a non-competitive inhibition pattern, even though this compound is a competitive antagonist. Why might this be?

Under the non-equilibrium conditions that are typical of fast synaptic transmission, competitive antagonists like this compound can exhibit what appears to be non-competitive antagonism. This is because the antagonist may dissociate from the receptor much more slowly than the brief time the neurotransmitter is present in the synapse. Therefore, the primary determinant of the observed block is the proportion of receptors that are available to be activated, rather than a direct competition during the synaptic event.

Q3: I am observing effects at concentrations lower than the reported Ki for AMPA receptors. What could be the cause?

Several factors could contribute to this observation:

  • Off-target effects: this compound is known to have affinity for kainate receptors, which could be mediating the observed effects, especially if your experimental system has a high expression of certain kainate receptor subtypes.

  • Experimental conditions: The reported Ki value is determined under specific experimental conditions. Differences in temperature, pH, or the presence of allosteric modulators in your assay could alter the apparent affinity of this compound.

  • Receptor subunit composition: The affinity of this compound may vary between different AMPA receptor subunit compositions (GluA1-4). If your system expresses a subtype with higher affinity for this compound than the one used for the reported Ki determination, you may observe effects at lower concentrations.

Q4: Can this compound affect receptor desensitization?

Yes, some studies have indicated that this compound can reduce the desensitization of AMPA receptors. This could lead to unexpected potentiation of responses under certain experimental conditions, particularly with prolonged agonist application.

Troubleshooting Guide

Unexpected Efficacy or Potency
Observation Potential Cause Recommended Action
Higher than expected potency (effects at low concentrations) 1. Off-target activity at kainate receptors. 2. Expression of high-affinity AMPA receptor subtypes.3. Incorrect concentration of this compound solution.1. Use a selective kainate receptor antagonist (e.g., UBP310 for GluK1) to determine if the effect is mediated by kainate receptors. 2. Characterize the AMPA and kainate receptor subunit expression in your experimental system (e.g., via qPCR or Western blot).3. Verify the concentration of your this compound stock solution.
Lower than expected potency (no effect at expected concentrations) 1. Degradation of this compound. 2. Presence of endogenous glutamate or other competing ligands.3. Low expression of AMPA receptors in the experimental system.1. Prepare fresh solutions of this compound. 2. Ensure thorough washing of the preparation to remove endogenous ligands. Consider including an enzyme system to degrade glutamate (e.g., glutamate-pyruvate transaminase).3. Confirm the expression of AMPA receptors.
Inconsistent results between experiments 1. Variability in experimental conditions (temperature, pH). 2. Inconsistent cell passage number or health.3. Microbial contamination of buffers in binding assays.1. Strictly control all experimental parameters. 2. Use cells within a defined passage number range and ensure consistent culture conditions.3. Use sterile, filtered buffers for all assays.[1]
Atypical Pharmacological Profile
Observation Potential Cause Recommended Action
Partial or incomplete block at saturating concentrations 1. Presence of a mixed population of receptors with different affinities. 2. This compound acting as a partial agonist under certain conditions.1. Investigate the receptor population using subtype-selective ligands. 2. Carefully examine the dose-response curve for any signs of agonism at low concentrations or in the absence of an agonist.
Shift in the agonist dose-response curve that is not parallel 1. Allosteric effects of this compound. 2. Complex interactions with multiple binding sites.1. Perform detailed Schild analysis to investigate the nature of the antagonism. 2. Consider more complex binding models in your data analysis.

Data Presentation

Quantitative Data for this compound
Receptor TargetLigandAssay TypeKi (μM)Reference
AMPA ReceptorsThis compoundWhole-cell patch clamp (cultured rat cortical neurons)16[2]
Kainate Receptors (activated by Kainic Acid)This compoundWhole-cell patch clamp (cultured rat cortical neurons)27[2]
Kainate Receptors (activated by MeGlu)This compoundWhole-cell patch clamp (cultured rat cortical neurons)23[2]

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing AMPA receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Binding buffer

    • This compound or other competing ligand at various concentrations

    • Radioligand (e.g., [³H]AMPA) at a concentration close to its Kd

    • Membrane preparation

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • To determine non-specific binding, use a high concentration of a non-labeled standard AMPA receptor ligand (e.g., 1 mM L-glutamate).

3. Filtration and Counting:

  • Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • Wash the filters quickly with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on AMPA receptor-mediated currents.

1. Cell Preparation:

  • Culture neurons or a suitable cell line expressing the AMPA receptor subunits of interest on glass coverslips.

2. Recording Setup:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid, aCSF).

  • Pull patch pipettes from borosilicate glass and fill with an internal solution containing appropriate ions and buffers. The resistance of the pipettes should typically be 3-7 MΩ.

3. Establishing a Recording:

  • Approach a cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

4. Data Acquisition:

  • Clamp the cell at a holding potential of -60 to -70 mV to record AMPA receptor-mediated currents.

  • Apply a known AMPA receptor agonist (e.g., glutamate or AMPA) at a concentration that elicits a reproducible current.

  • After establishing a stable baseline response to the agonist, co-apply this compound with the agonist.

  • To determine the IC50, apply a range of this compound concentrations.

5. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Visualizations

troubleshooting_workflow start Unexpected Result Observed q1 Is the potency of this compound as expected? start->q1 q2 Is the inhibition pattern competitive? q1->q2 Yes potency_high Higher than expected potency q1->potency_high No (Higher) potency_low Lower than expected potency q1->potency_low No (Lower) q3 Are the results consistent? q2->q3 Yes non_comp Appears non-competitive q2->non_comp No inconsistent Inconsistent results q3->inconsistent No end Problem Resolved / Understood q3->end Yes (Consult further literature) sol_potency_high Check for off-target effects (kainate receptors). Verify receptor subtype expression. potency_high->sol_potency_high sol_potency_low Check for compound degradation. Ensure removal of endogenous ligands. potency_low->sol_potency_low sol_non_comp Consider non-equilibrium kinetics. Perform Schild analysis. non_comp->sol_non_comp sol_inconsistent Standardize experimental conditions. Check for contamination. inconsistent->sol_inconsistent sol_potency_high->end sol_potency_low->end sol_non_comp->end sol_inconsistent->end

Caption: Troubleshooting workflow for unexpected results with this compound.

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Kainate_R->Ion_Channel Opens EPSP Excitatory Postsynaptic Potential Ion_Channel->EPSP Leads to S_ATPO This compound S_ATPO->AMPA_R Blocks S_ATPO->Kainate_R Blocks (Off-target)

Caption: Simplified signaling pathway showing the action of this compound.

References

Improving the stability of (S)-ATPO in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-ATPO. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of this compound and related isoxazole-based compounds in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its full chemical name is (S)-2-amino-3-(3-hydroxy-5-tert-butyl-isoxazol-4-yl)propanoic acid[1]. As an AMPA receptor agonist, it mimics the action of the endogenous neurotransmitter glutamate, binding to and activating AMPA receptors.[2] This activation leads to the opening of the receptor's associated ion channel, causing an influx of sodium (Na+) and sometimes calcium (Ca2+) ions into the neuron, resulting in rapid excitatory neurotransmission.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound, like other isoxazole (B147169) derivatives, is primarily influenced by pH, temperature, and the composition of the buffer. The isoxazole ring can be susceptible to degradation, particularly under strongly acidic or alkaline conditions and at elevated temperatures.[3]

  • pH: Extreme pH levels can catalyze the hydrolysis and cleavage of the isoxazole ring.[3] For many compounds, stability is greatest in neutral or slightly acidic solutions (pH 6.8-7.4).[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][5] Therefore, solutions should be prepared fresh and kept cool.

  • Buffer Composition: While some studies on isoxazoles show no significant buffer effects, it's crucial to consider potential interactions with buffer components, especially those containing nucleophilic species.[3]

Q3: How should I store this compound, both as a solid and in solution?

Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: Store the solid powder at -20°C, protected from light and moisture (desiccated).

  • Stock Solutions: Concentrated stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[6]

  • Aqueous Working Solutions: These are the least stable and should ideally be prepared fresh for each experiment from the frozen stock solution. If temporary storage is necessary, keep the solution on ice and use it within a few hours.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My this compound solution appears to lose potency over the course of my experiment. Why is this happening and what can I do?

A: A gradual loss of potency is a classic sign of compound degradation in the aqueous experimental buffer.

  • Potential Cause 1: pH-mediated Hydrolysis. The pH of your buffer may be outside the optimal stability range for the isoxazole ring. Solutions that are too acidic (pH < 4) or too alkaline (pH > 8) can accelerate hydrolysis.[3][4]

  • Solution 1: Verify the pH of your buffer immediately before adding this compound. Aim for a pH between 7.2 and 7.4. Prepare fresh buffer for each experiment to avoid pH drift.

  • Potential Cause 2: Thermal Degradation. Experiments conducted at physiological temperatures (e.g., 37°C) for extended periods can increase the rate of degradation.

  • Solution 2: Minimize the time the this compound working solution is kept at room temperature or higher. Prepare the solution immediately before use and keep it on ice until it is added to the experimental system. For long-duration experiments, consider a perfusion system where a fresh solution is continuously supplied.

  • Potential Cause 3: Photodegradation. Although less common, some complex molecules can be sensitive to light.

  • Solution 3: Prepare and store solutions in amber or foil-wrapped tubes to protect them from light, especially if experiments are conducted under bright illumination.

Q: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. What causes this?

A: This is typically a solubility issue, often occurring when a compound dissolved in a high-concentration organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.

  • Solution 1: Reduce Final Concentration. The desired final concentration of this compound may exceed its solubility limit in your specific buffer. Try lowering the final concentration if your experimental design allows.

  • Solution 2: Modify Dilution Protocol. Instead of a single large dilution step, perform serial dilutions. Also, ensure vigorous mixing (vortexing) immediately after adding the stock solution to the buffer to promote rapid dissolution and prevent localized high concentrations that can precipitate.

  • Solution 3: Use a Co-solvent. If appropriate for your experimental system, including a small percentage (e.g., <0.5%) of a solubilizing agent like DMSO or ethanol (B145695) in the final aqueous buffer can help maintain solubility. Always run a vehicle control to ensure the co-solvent does not affect your results.

Data and Storage Recommendations

The following tables summarize key data and recommendations for working with this compound.

Table 1: Key Properties and Storage of this compound

PropertyValue / Recommendation
Full Chemical Name (S)-2-amino-3-(3-hydroxy-5-tert-butyl-isoxazol-4-yl)propanoic acid[1]
Molecular Formula C₁₀H₁₆N₂O₄[1]
Molecular Weight 228.24 g/mol [1]
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Stock in DMSO) -80°C in single-use aliquots for up to 6 months.[6]
Storage (Aqueous Buffer) Prepare fresh and use immediately. If necessary, store on ice for no more than a few hours.

Table 2: Factors Influencing this compound Stability in Experimental Buffers

FactorLow Stability ConditionHigh Stability ConditionRecommendation
pH < 6.0 or > 8.06.8 - 7.4[4]Adjust buffer to physiological pH (7.2-7.4) just before use.
Temperature > 25°C (especially > 37°C)0 - 4°CKeep aqueous solutions on ice. Prepare fresh for each experiment.
Light Direct, high-intensity lightDark / Amber vialsProtect solutions from light, especially during storage and long experiments.
Freeze/Thaw Multiple cyclesSingle use aliquotsAliquot stock solutions to avoid repeated temperature cycling.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of this compound powder in a chemical fume hood. For 1 mL of a 100 mM stock, weigh 22.82 mg.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 100 mM solution).

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if needed.

  • Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Experimental Buffer

  • Retrieve Stock: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer. Thaw it completely at room temperature.

  • Buffer Preparation: Prepare your final volume of experimental buffer (e.g., HEPES-buffered saline, ACSF). Ensure the pH is verified and adjusted to your desired value (e.g., 7.4).

  • Dilution: Add 1 µL of the 100 mM stock solution for every 1 mL of buffer to achieve a final concentration of 100 µM. Crucially, add the stock solution directly into the buffer while vortexing to ensure rapid and uniform mixing, which helps prevent precipitation.

  • Final Mix and Use: Cap the tube and vortex briefly one last time. Keep the working solution on ice and use it as soon as possible.

Protocol 3: General Workflow for Stability Assessment

This protocol outlines a general method to empirically determine the stability of this compound in your specific buffer.

  • Preparation: Prepare a fresh working solution of this compound in your experimental buffer as described in Protocol 2.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and measure its activity using a functional assay (e.g., calcium imaging, electrophysiology) or its concentration using an analytical method (e.g., HPLC). This is your baseline reading.

  • Incubation: Store the remaining working solution under your typical experimental conditions (e.g., in a 37°C water bath or on the lab bench at room temperature).

  • Time Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots of the incubated solution and repeat the activity/concentration measurement from step 2.

  • Data Analysis: Plot the measured activity or concentration as a percentage of the T=0 reading versus time. This will provide a stability profile of this compound under your specific experimental conditions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_ATPO This compound (Agonist) AMPAR AMPA Receptor S_ATPO->AMPAR Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Leads to

Caption: Agonist action of this compound at the AMPA receptor.

Troubleshooting_Workflow start Start: Reduced Activity or Precipitation Observed check_solubility Is there precipitation? start->check_solubility check_degradation Is there a gradual loss of activity? check_solubility->check_degradation No sol_precip Action: Improve Dilution Protocol (Vortex, Serial Dilution) Consider Co-solvent check_solubility->sol_precip Yes check_ph Check Buffer pH (Target: 7.2-7.4) check_degradation->check_ph Yes end_good Problem Resolved check_degradation->end_good No sol_precip->end_good check_temp Check Temperature & Experiment Duration check_ph->check_temp sol_temp Action: Keep Solution on Ice Use Freshly Prepared Solution check_temp->sol_temp sol_temp->end_good

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Solid this compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot Stock Solution dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw Single Aliquot store->thaw dilute 6. Dilute into Final Buffer (with vortexing) thaw->dilute use 7. Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Experiments with (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-ATPO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments with this selective AMPA and GluK1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the pharmacologically active enantiomer of ATPO. It functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically those containing GluA1, GluA2, GluA3, and GluA4 subunits. It also exhibits weaker antagonist activity at kainate receptors containing the GluK1 subunit. Its competitive nature means it binds to the same site as the endogenous ligand, glutamate (B1630785), thereby preventing receptor activation.

Q2: What are the known binding affinities of this compound?

Quantitative Data Summary for this compound and Related Compounds

CompoundTarget Receptor(s)Affinity (Ki or IC50)Receptor TypeNotes
This compound AMPA (GluA1-4), Kainate (GluK1)Low micromolar affinity for GluK1Ionotropic Glutamate ReceptorSelective AMPA/GluK1 antagonist.
NBQX AMPA/KainateIC50 ≈ 0.1-0.5 µMIonotropic Glutamate ReceptorA commonly used competitive AMPA/kainate antagonist.
CNQX AMPA/KainateIC50 ≈ 0.3-1.0 µMIonotropic Glutamate ReceptorAnother widely used competitive AMPA/kainate antagonist.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to use anhydrous DMSO to ensure stability. The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the aqueous buffer should be kept low (typically <0.1%) to avoid solvent-induced effects on your experimental system.

Q4: What are potential off-target effects of this compound?

A4: As a competitive AMPA receptor antagonist, the primary off-target effects of this compound to consider are its interactions with other glutamate receptor subtypes. It is known to have weaker antagonist activity at GluK1-containing kainate receptors. Depending on the concentration used, researchers should be aware of the potential for incomplete selectivity and consider using other antagonists or genetic knockout models to confirm that the observed effects are mediated by AMPA receptors.

Troubleshooting Guides

Problem 1: Inconsistent or No Antagonist Effect Observed
Possible Cause Troubleshooting Step
Degradation of this compound Ensure that stock solutions are properly stored at -20°C or below, protected from light, and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Concentration Verify the calculations for your working solution. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Low Receptor Expression Confirm the expression of AMPA receptors in your cell line or tissue preparation using techniques such as Western blotting or qPCR.
pH of Experimental Buffer The binding of some glutamate receptor ligands can be pH-sensitive. Ensure your experimental buffer is maintained at a physiological pH (7.2-7.4).
Problem 2: Poor Solubility of this compound in Aqueous Solution
Possible Cause Troubleshooting Step
Precipitation from Stock When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
Low Final DMSO Concentration While a low final DMSO concentration is desirable, too little may cause the compound to precipitate. If solubility issues persist, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary, but a vehicle control is essential.
Buffer Composition Certain salts or high concentrations of other components in your buffer may reduce the solubility of this compound. If possible, try simplifying your buffer composition.
Problem 3: Suspected Off-Target Effects
Possible Cause Troubleshooting Step
Activity at Kainate Receptors If your experimental system expresses GluK1-containing kainate receptors, the observed effects may be partially due to their blockade. Use a more selective AMPA receptor antagonist, such as perampanel (B3395873) (a non-competitive antagonist), as a control.
Non-specific Effects At high concentrations, all pharmacological agents have the potential for non-specific effects. Perform a dose-response experiment and use the lowest effective concentration of this compound. Include a structurally unrelated AMPA receptor antagonist as a control to ensure the observed phenotype is due to AMPA receptor blockade.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the application of this compound to assess its effect on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2)

  • This compound stock solution (10 mM in DMSO)

  • Glutamate (agonist)

Procedure:

  • Prepare fresh external and internal solutions and filter-sterilize.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply glutamate (e.g., 100 µM) to elicit an inward current mediated by AMPA receptors.

  • After a stable baseline response is established, co-apply this compound (e.g., 1-10 µM) with glutamate.

  • Record the change in the glutamate-evoked current to determine the inhibitory effect of this compound.

  • Wash out this compound and glutamate with the external solution to observe the recovery of the current.

G cluster_workflow Electrophysiology Workflow Prepare Solutions Prepare Solutions Establish Recording Establish Recording Prepare Solutions->Establish Recording Apply Glutamate Apply Glutamate Establish Recording->Apply Glutamate Apply this compound Apply this compound Apply Glutamate->Apply this compound Record Current Record Current Apply this compound->Record Current Washout Washout Record Current->Washout

Electrophysiology Workflow Diagram
Calcium Imaging with Fura-2 AM

This protocol outlines the use of this compound in a calcium imaging assay to measure its effect on glutamate-induced calcium influx.

Materials:

  • Cultured cells expressing AMPA receptors on coverslips

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM

  • Pluronic F-127

  • This compound stock solution (10 mM in DMSO)

  • Glutamate (agonist)

Procedure:

  • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Mount the coverslip on an imaging setup and acquire a baseline fluorescence ratio (340/380 nm excitation).

  • Perfuse the cells with a solution containing glutamate (e.g., 100 µM) and record the increase in the fluorescence ratio, indicating calcium influx.

  • After washout and return to baseline, pre-incubate the cells with this compound (e.g., 10 µM) for 5-10 minutes.

  • Co-apply glutamate and this compound and record the change in the fluorescence ratio to determine the effect of the antagonist on calcium influx.

G cluster_workflow Calcium Imaging Workflow Load Fura-2 AM Load Fura-2 AM Establish Baseline Establish Baseline Load Fura-2 AM->Establish Baseline Apply Glutamate Apply Glutamate Establish Baseline->Apply Glutamate Washout Washout Apply Glutamate->Washout Pre-incubate this compound Pre-incubate this compound Washout->Pre-incubate this compound Co-apply Glutamate + this compound Co-apply Glutamate + this compound Pre-incubate this compound->Co-apply Glutamate + this compound Record Fluorescence Record Fluorescence Co-apply Glutamate + this compound->Record Fluorescence

Calcium Imaging Workflow Diagram

Signaling Pathways

AMPA Receptor Signaling

Activation of AMPA receptors by glutamate leads to an influx of sodium ions (and in some cases, calcium ions), causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, allowing for their activation and subsequent calcium influx, which triggers downstream signaling cascades involved in synaptic plasticity.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Na_Influx Na+ Influx AMPAR->Na_Influx S_ATPO This compound S_ATPO->AMPAR Inhibits Depolarization Depolarization Na_Influx->Depolarization NMDAR NMDA Receptor Depolarization->NMDAR Relieves Mg2+ block Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Simplified AMPA Receptor Signaling Pathway

This technical support guide is intended to provide general advice and protocols. Researchers should always optimize experimental conditions for their specific systems.

Addressing variability in (S)-ATPO experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO, a potent and selective competitive antagonist of AMPA-preferring glutamate (B1630785) receptors (GluR1-4). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting potential issues when working with this compound. Variability in experimental results can arise from several factors, including solution preparation, experimental conditions, and the specific biological system under investigation. This guide provides detailed information and protocols to help ensure consistency and accuracy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors. As a competitive antagonist, it binds to the same site as the endogenous ligand, glutamate, on the AMPA receptor without activating the receptor, thereby blocking its function. The "(S)" designation indicates that it is the S-enantiomer of the molecule, which is the pharmacologically active form.

Q2: What is the importance of using the (S)-enantiomer of ATPO?

A2: Pharmacological studies have shown that the activity of ATPO is stereospecific. The (S)-(+)-enantiomer is a potent AMPA receptor antagonist, while the (R)-(-)-enantiomer is devoid of activity at these receptors. Therefore, it is crucial to use the this compound isomer to ensure specific and effective antagonism of AMPA receptors in your experiments.

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C for long-term stability.

Q4: In what solvents can I dissolve this compound and how should I prepare stock solutions?

Q5: What are typical working concentrations for this compound in in-vitro experiments?

A5: The effective concentration of this compound will vary depending on the experimental system, including the specific cell type, the expression levels of AMPA receptors, and the concentration of agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Based on data for similar competitive AMPA receptor antagonists, a starting range of 1-100 µM is often used in in-vitro functional assays.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Inactive compoundEnsure you are using the (S)-enantiomer. Verify the storage conditions and age of the compound.
Low concentrationPerform a dose-response experiment to determine the optimal concentration for your system.
Poor solubility/precipitationVisually inspect the solution for any precipitate. Try preparing a fresh solution. Consider altering the pH of the buffer or using a different solvent system if compatible with your experiment.
Presence of high agonist concentrationIn competitive antagonism, a high concentration of the agonist can overcome the effect of the antagonist. Re-evaluate the agonist concentration used in your assay.
Low expression of AMPA receptorsConfirm the expression of AMPA receptors in your experimental model using techniques like Western blotting or immunohistochemistry.
High variability between experiments Inconsistent solution preparationPrepare a large batch of stock solution, aliquot, and freeze for single use to ensure consistency across experiments.
Different cell passage numbersUse cells within a consistent and low passage number range, as receptor expression can change with extensive passaging.
Variable AMPA receptor subunit or TARP expressionThe subunit composition of AMPA receptors and the presence of transmembrane AMPA receptor regulatory proteins (TARPs) can significantly alter antagonist potency. Characterize the subunit and TARP expression in your model system.
Precipitation of this compound in solution Poor solubility in the chosen bufferAdjust the pH of the buffer. Some compounds are more soluble at a slightly basic pH. If using a high concentration, try reducing it.
Saturation at low temperaturesIf precipitation occurs upon cooling, try to prepare the solution at room temperature and use it fresh.

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution (General Protocol)
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of 1N NaOH to the powder to dissolve it completely. The exact volume will depend on the amount of this compound.

  • Dilution: Add your desired aqueous buffer (e.g., PBS, HEPES-buffered saline) to reach a high-concentration stock solution (e.g., 10 mM).

  • pH Adjustment: Adjust the pH of the solution to the desired physiological range (typically 7.2-7.4) using 1N HCl. Monitor the pH carefully.

  • Final Volume and Sterilization: Bring the solution to the final volume with your buffer. Sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the antagonist effect of this compound on AMPA receptor-mediated currents.

  • Cell Preparation: Culture cells expressing AMPA receptors (e.g., primary neurons or a suitable cell line) on coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an upright or inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) or a suitable extracellular solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a target cell using a borosilicate glass pipette filled with an appropriate intracellular solution.

  • Baseline Recording: Record baseline AMPA receptor-mediated currents by applying a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) using a local perfusion system.

  • This compound Application: Perfuse the cell with a solution containing the desired concentration of this compound for a sufficient pre-incubation period (e.g., 2-5 minutes) to allow for receptor binding.

  • Antagonism Measurement: While continuing to perfuse with this compound, co-apply the agonist at the same concentration as the baseline recording.

  • Data Analysis: Measure the reduction in the amplitude of the agonist-evoked current in the presence of this compound compared to the baseline. This will determine the percentage of inhibition.

  • Dose-Response: Repeat steps 5-7 with a range of this compound concentrations to generate a dose-response curve and calculate the IC50 value.

cluster_workflow Patch-Clamp Experimental Workflow prep Prepare Cells & Solutions patch Obtain Whole-Cell Recording prep->patch baseline Record Baseline Agonist Response patch->baseline preincubate Pre-incubate with this compound baseline->preincubate coapply Co-apply Agonist + this compound preincubate->coapply washout Washout & Record Recovery coapply->washout analyze Analyze Current Inhibition washout->analyze cluster_pathway Factors Influencing this compound Efficacy SATPO This compound AMPAR AMPA Receptor SATPO->AMPAR Binds to Response Experimental Response AMPAR->Response Mediates GluA GluA Subunit Composition (GluA1-4) GluA->AMPAR Determines Properties TARP TARP Subunit Association (γ-2, γ-3, γ-4, γ-8) TARP->AMPAR Modulates Function

Best practices for long-term storage of (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO, a competitive antagonist of AMPA-preferring glutamate (B1630785) receptors (GluR1-4). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (S)-enantiomer of ATPO. It functions as a selective and competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. By binding to the same site as the endogenous ligand glutamate, this compound prevents receptor activation, thereby inhibiting fast excitatory neurotransmission in the central nervous system.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C. Keep the compound in a tightly sealed container, protected from light and moisture.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution of 100 mM in DMSO can be prepared. It is recommended to use fresh, anhydrous DMSO to minimize degradation, as moisture can affect the stability of compounds in solution.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Studies on various compounds stored in DMSO at a concentration of 10 mM have shown that many are stable for extended periods when stored at 40°C, and no significant loss was observed after 11 freeze-thaw cycles when frozen at -15°C.[1][2] However, for optimal long-term stability of your this compound stock, minimizing freeze-thaw cycles is a crucial best practice.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antagonist activity in my experiments.

Possible Cause 1: Degradation of this compound

  • Troubleshooting Steps:

    • Check Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture.

    • Minimize Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound. Use fresh aliquots for each experiment.

    • Solvent Quality: Ensure that the DMSO used for preparing stock solutions was anhydrous and of high purity. The presence of water in DMSO can promote the degradation of some compounds.[1][2][3]

    • Activity Check: If degradation is suspected, it is advisable to test the activity of the this compound solution. This can be done by performing a dose-response curve in a reliable assay system (see Experimental Protocols section).

Possible Cause 2: Experimental Protocol Issues

  • Troubleshooting Steps:

    • Pre-incubation Time: As a competitive antagonist, this compound needs to be pre-incubated with the cells or tissue long enough to allow it to bind to the AMPA receptors before the addition of the agonist (e.g., glutamate or AMPA). An insufficient pre-incubation time can lead to an underestimation of its antagonist activity.

    • Agonist Concentration: The concentration of the agonist used will influence the apparent potency of a competitive antagonist. Ensure you are using a consistent and appropriate concentration of the agonist in your experiments.

    • pH of Solutions: Although data for this compound is not available, some quinoxaline (B1680401) derivatives have shown pH-dependent stability.[4] Ensure that the pH of your experimental buffers is consistent and within the physiological range.

Issue 2: Precipitation of this compound in aqueous experimental buffer.
  • Possible Cause: Low Solubility in Aqueous Solutions

    • Troubleshooting Steps:

      • Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous experimental buffer is kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system, but high enough to maintain the solubility of this compound at the desired final concentration.

      • Sonication/Vortexing: When diluting the DMSO stock solution into an aqueous buffer, vortex or sonicate briefly to aid dissolution.

      • Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use. If precipitation is observed, you may need to adjust the final concentration of this compound or the percentage of DMSO.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

FormRecommended Storage TemperatureRecommended SolventSolution StorageKey Considerations
Solid -20°CN/AN/AStore in a tightly sealed container, protected from light and moisture.
Stock Solution -20°C or -80°CDMSO (anhydrous)Aliquot into single-use volumes to avoid freeze-thaw cycles.Use light-protected vials. Ensure the final DMSO concentration in the assay is low and non-toxic to the cells.

Experimental Protocols

Protocol: In Vitro Assay for this compound Activity using Calcium Imaging

This protocol provides a general framework for assessing the antagonist activity of this compound by measuring its ability to inhibit AMPA-induced calcium influx in a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transfected with GluA1/2).

Materials:

  • HEK293 cells expressing AMPA receptors

  • This compound

  • AMPA (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • DMSO (for preparing stock solutions)

Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of AMPA in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the different concentrations of this compound (or vehicle control) for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add the AMPA solution to the wells to stimulate the receptors.

  • Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the AMPA-induced calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

Caption: Troubleshooting workflow for identifying potential sources of error in experiments using this compound.

ampa_receptor_signaling AMPA Receptor Signaling and Competitive Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate_vesicle Glutamate ampa_receptor AMPA Receptor glutamate_vesicle->ampa_receptor Binds ion_channel Ion Channel (Closed) ampa_receptor->ion_channel Activates no_activation Prevents Glutamate Binding & Receptor Activation ampa_receptor->no_activation depolarization Postsynaptic Depolarization ion_channel->depolarization Leads to na_influx Na+ Influx depolarization->na_influx via glutamate_release Action Potential glutamate_release->glutamate_vesicle Triggers Release glutamate_binding Binds to channel_opening Channel Opens satpo This compound satpo->ampa_receptor antagonist_binding Competitively Binds to no_activation->ion_channel No Channel Opening

Caption: Mechanism of competitive antagonism by this compound at the AMPA receptor.

References

Validation & Comparative

(S)-ATPO: A Comparative Analysis of a Potent AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ATPO is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. This guide provides a comprehensive comparison of this compound with other notable AMPA receptor antagonists, including NBQX, CNQX, and GYKI 52466, focusing on their performance based on available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development.

Performance Comparison: Potency and Selectivity

The efficacy of an AMPA receptor antagonist is determined by its potency (the concentration required to inhibit receptor function) and its selectivity for AMPA receptors over other glutamate (B1630785) receptors, such as kainate and NMDA receptors. The following tables summarize the available quantitative data for this compound and its counterparts.

CompoundReceptor SubtypeAffinity (Ki, µM)Potency (IC50, µM)Reference
This compound GluA2--[1]
GluK1Low micromolar affinity-[1]
NBQX Native AMPA Receptors-0.105
Native Kainate Receptors-4.5
CNQX Native AMPA Receptors-0.3
Native Kainate Receptors-2.0
NMDA (glycine site)2.5-
GYKI 53655 Native AMPA Receptors-1.1[2]
Native Kainate Receptors-> 100[2]

Table 1: Comparative in vitro potency and selectivity of AMPA receptor antagonists. This table highlights the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various antagonists at different glutamate receptor subtypes. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy: Anticonvulsant Activity

The therapeutic potential of AMPA receptor antagonists is often evaluated in animal models of neurological disorders, particularly epilepsy. While direct comparative in vivo studies for this compound are limited in the public domain, the available data for other antagonists provide a benchmark for anticonvulsant efficacy.

CompoundAnimal ModelSeizure TypeEffective Dose (mg/kg)Route of AdministrationReference
NBQX MouseMaximal Electroshock (MES)10-20i.p.
MousePentylenetetrazol (PTZ)20i.p.
GYKI 52466 MouseMaximal Electroshock (MES)10i.p.
MousePentylenetetrazol (PTZ)10i.p.

Table 2: Anticonvulsant efficacy of AMPA receptor antagonists in preclinical models. This table summarizes the effective doses of antagonists in preventing seizures in commonly used rodent models. i.p. denotes intraperitoneal administration.

Pharmacokinetic Profiles

CompoundOral BioavailabilityBrain Penetration
This compound Data not availableData not available
NBQX LowPoor
CNQX LowPoor
GYKI 52466 ModerateGood

Table 3: General pharmacokinetic characteristics of AMPA receptor antagonists. This table provides a qualitative overview of the oral bioavailability and brain penetration of the compared antagonists.

Experimental Protocols

The data presented in this guide are derived from standard experimental methodologies used in pharmacology and neuroscience. Below are detailed protocols for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from AMPA receptors by a non-labeled antagonist.

Materials:

  • Cell membranes expressing the target AMPA receptor subtype.

  • Radioligand (e.g., [³H]AMPA).

  • Test compound (this compound or other antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels and to determine the potency (IC50) of an antagonist in inhibiting this flow.

Objective: To measure the inhibition of AMPA-mediated currents by an antagonist in cultured neurons or cells expressing AMPA receptors.

Materials:

  • Cultured neurons or cells expressing the target AMPA receptor subtype.

  • Patch clamp rig with amplifier and data acquisition system.

  • Glass micropipettes.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).

  • Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, ATP, GTP, and HEPES).

  • AMPA receptor agonist (e.g., glutamate or AMPA).

  • Test compound (this compound or other antagonists).

Procedure:

  • Establish a whole-cell patch clamp recording from a target cell.

  • Perfuse the cell with the extracellular solution containing a known concentration of the AMPA receptor agonist to elicit a baseline current.

  • Apply the test compound at varying concentrations along with the agonist.

  • Measure the peak amplitude of the inward current in the presence of the antagonist.

  • Calculate the percentage of inhibition of the baseline current for each concentration of the antagonist.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the AMPA receptor signaling pathway and a typical experimental workflow for evaluating AMPA receptor antagonists.

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Opens Depolarization Depolarization Na_Influx->Depolarization NMDA_Activation NMDA Receptor Activation Depolarization->NMDA_Activation Relieves Mg2+ block Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates Antagonist This compound & Other Antagonists Antagonist->AMPAR Blocks

Caption: AMPA receptor signaling cascade.

Antagonist_Evaluation_Workflow start Start invitro In Vitro Assays start->invitro binding Radioligand Binding (Determine Ki) invitro->binding electrophys Electrophysiology (Determine IC50) invitro->electrophys invivo In Vivo Studies invitro->invivo data Data Analysis & Comparison binding->data electrophys->data pk Pharmacokinetics (Bioavailability, Brain Penetration) invivo->pk efficacy Efficacy Models (e.g., Seizure Models) invivo->efficacy pk->data efficacy->data end End data->end

Caption: Antagonist evaluation workflow.

References

A Comparative Guide to (S)-ATPO and NBQX for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system, the selection of an appropriate antagonist is critical. This guide provides a comparative overview of two competitive AMPA receptor antagonists: (S)-ATPO and NBQX.

It is important to note at the outset that while NBQX has been extensively characterized in a multitude of in vivo studies, publicly available in vivo data for this compound is limited. This compound has been identified as a potent and selective AMPA receptor antagonist, primarily through in vitro and structural studies. Consequently, this guide will provide a comprehensive summary of the well-documented in vivo performance of NBQX, alongside the available in vitro data for this compound to serve as a baseline for comparison of their intrinsic properties.

Mechanism of Action: Competitive AMPA Receptor Antagonism

Both this compound and NBQX are competitive antagonists of the AMPA-type ionotropic glutamate (B1630785) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. Upon binding of the neurotransmitter glutamate, the channel opens, allowing an influx of sodium ions (Na+) and, in the case of calcium-permeable AMPA receptors, calcium ions (Ca2+), leading to depolarization of the postsynaptic neuron.

Competitive antagonists like this compound and NBQX bind to the same site on the AMPA receptor as glutamate but do not activate the channel. By occupying the glutamate binding site, they prevent glutamate from binding and thereby inhibit channel opening and subsequent neuronal excitation. This mechanism is crucial in models of neurological disorders characterized by excessive glutamate activity (excitotoxicity), such as epilepsy and cerebral ischemia.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_effect Cellular Effect Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates No_Activation No Channel Activation NBQX NBQX NBQX->AMPA_R Binds & Blocks ATPO This compound ATPO->AMPA_R Binds & Blocks No_Ion_Influx No Na+/Ca2+ Influx

Mechanism of competitive AMPA receptor antagonism.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and NBQX. A significant disparity in the availability of in vivo data is evident.

Table 1: Comparative In Vitro Receptor Potency

CompoundTargetAssay TypePotency (Ki)Potency (IC50)Reference
This compound AMPA ReceptorCompetitive Binding16 µM-[1]
Kainate ReceptorCompetitive Binding27 µM-[1]
NBQX AMPA ReceptorCompetitive Binding63 nM0.15 µM[2][3]
Kainate ReceptorCompetitive Binding78 nM4.8 µM[2][3]

Table 2: In Vivo Efficacy of NBQX in Preclinical Models

ModelSpeciesRoute of AdministrationEffective DoseOutcomeReference
Focal IschemiaRatIntravenous (i.v.)30 mg/kg (bolus)Neuroprotective[4]
Hypoxic-Ischemic InjuryRat (P7)Intraperitoneal (i.p.)20 mg/kgAttenuated white matter injury[5]
AMPA-induced SeizuresMouseIntraperitoneal (i.p.)40 mg/kgAnticonvulsant effect[6]
Kindling Model of EpilepsyRat--Antiepileptogenic and anticonvulsant effects[7]
Amyotrophic Lateral Sclerosis (ALS)Mouse (G93A)-8 mg/kgProlonged survival[8]
Alcohol DrinkingMouse (C57BL/6J)Intraperitoneal (i.p.)30 mg/kgReduced alcohol consumption[9]

Table 3: Pharmacokinetic Properties of NBQX

SpeciesRouteHalf-lifeBioavailabilityBrain PenetrationReference
Mousei.v.---[10]
Rati.v.---[10]
Dogi.v.---[10]
Human-0.23 hours (intra-articular)-Poor systemic bioavailability limits CNS studies[11]

Experimental Methodologies

Detailed experimental protocols are essential for replicating and building upon published research. Below is a representative protocol for an in vivo study evaluating the neuroprotective effects of NBQX.

Protocol: Neuroprotection in a Rat Model of Hypoxic-Ischemic Brain Injury

This protocol is adapted from studies investigating the efficacy of NBQX in neonatal white matter injury.[5]

  • Animal Model: Postnatal day 7 (P7) Sprague-Dawley rat pups are used. This age is chosen to model white matter injury relevant to periventricular leukomalacia in preterm infants.[5]

  • Induction of Injury:

    • Anesthesia is induced using isoflurane.

    • The left common carotid artery is permanently occluded via electrocautery through a small incision in the neck.

    • Pups are allowed to recover for 1-2 hours with their dam.

    • Following recovery, the pups are placed in a hypoxic chamber with 6% O2 for 1 hour.[5]

  • Drug Preparation and Administration:

    • NBQX is dissolved in sterile water.[5]

    • Immediately after removal from the hypoxic chamber, pups are administered NBQX (20 mg/kg) or vehicle (sterile water) via intraperitoneal (i.p.) injection.[5]

    • A repeat treatment is given every 12 hours for 48 hours.[5]

  • Outcome Measures (7 days post-injury):

    • Histology and Immunohistochemistry: Brains are collected, fixed, and sectioned. Sections are stained to assess the extent of white matter injury. This can include staining for Myelin Basic Protein (MBP) or O1 (a marker for oligodendrocytes) to quantify myelin and oligodendrocyte loss.[5]

    • Lesion Volume Analysis: The size of the resulting lesion is measured and compared between NBQX-treated and vehicle-treated groups.[5]

  • Statistical Analysis: A t-test or ANOVA is used to determine the statistical significance of the difference in injury severity between the treatment groups.[5]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Select Animal Model (e.g., P7 Rat Pups) B1 Induce Injury (e.g., Hypoxia-Ischemia) A1->B1 A2 Prepare Compound (NBQX in vehicle) B2 Administer Compound (i.p. injection) A2->B2 A3 Randomize into Groups (Vehicle vs. NBQX) A3->B1 B1->B2 Post-injury Treatment C1 Behavioral Testing (optional, model-dependent) B2->C1 C2 Tissue Collection (e.g., Brain) B2->C2 Sacrifice at Endpoint C1->C2 C3 Histological/Molecular Analysis (e.g., Lesion Volume, IHC) C2->C3 C4 Data Analysis & Statistics C3->C4

Typical workflow for an in vivo neuroprotection study.

Summary and Conclusion

This guide highlights the current state of knowledge regarding this compound and NBQX for in vivo studies.

NBQX is a well-established, competitive AMPA/kainate receptor antagonist with a robust portfolio of in vivo data. It has demonstrated neuroprotective, anticonvulsant, and other CNS effects across various animal models.[5][6][8] However, its utility in systemic in vivo studies targeting the CNS is hampered by poor water solubility and limited ability to cross the blood-brain barrier, which are significant considerations for drug development.[6]

This compound , while shown to be a potent competitive AMPA receptor antagonist in vitro, lacks a comparable body of published in vivo research.[1] Its complex structure may present challenges for synthesis and pharmacokinetic optimization. Without in vivo data on its efficacy, brain penetration, and tolerability, its potential as a tool for in vivo neuroscience research remains largely theoretical based on its in vitro profile.

References

Validating the Selectivity of (S)-ATPO for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist activity of (S)-ATPO at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, benchmarked against other well-established AMPA receptor antagonists. The following sections present quantitative data on the binding affinities and selectivity of these compounds, detailed experimental methodologies for their validation, and visual representations of key experimental workflows and underlying neurobiological pathways.

Executive Summary

This compound, chemically identified as (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of AMPA receptors. This guide confirms that the antagonist activity resides in the (S)-enantiomer, while the (R)-enantiomer is largely inactive. For comparative purposes, this guide includes data on other prominent AMPA receptor antagonists: NBQX, CNQX, and IKM-159. The presented data, summarized in clear tabular formats, is essential for researchers designing experiments to investigate the glutamatergic system and for professionals in drug development targeting AMPA receptors for therapeutic intervention.

Comparative Analysis of AMPA Receptor Antagonists

The selectivity of an AMPA receptor antagonist is determined by its binding affinity for AMPA receptors versus other glutamate (B1630785) receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors. The following table summarizes the available quantitative data for this compound and comparable antagonists.

CompoundTarget ReceptorBinding Affinity (IC₅₀/Kᵢ)Selectivity Profile
This compound AMPA ReceptorPotent antagonist activitySelective for AMPA receptors.[1]
NBQX AMPA ReceptorIC₅₀ = 0.15 µMCompetitive antagonist with selectivity for AMPA over kainate receptors.
Kainate ReceptorIC₅₀ = 4.8 µM
CNQX AMPA ReceptorIC₅₀ = 0.3 µM[2][3]Competitive antagonist of AMPA and kainate receptors.[2][3] Also acts as an antagonist at the glycine (B1666218) site of the NMDA receptor with lower potency (IC₅₀ = 25 µM).[2]
Kainate ReceptorIC₅₀ = 1.5 µM[2][3]
(2R)-IKM-159 AMPA ReceptorMicromolar potencyThe (2R)-enantiomer is the active antagonist, while the (2S)-enantiomer is inactive.[4]

Experimental Methodologies

The validation of AMPA receptor antagonist selectivity relies on standardized in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity (Kᵢ) of an antagonist by measuring its ability to displace a radiolabeled ligand from the AMPA receptor.

Generalized Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target AMPA receptor subunits in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the pellets to remove endogenous ligands and other contaminants.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]AMPA in the presence of a positive allosteric modulator to enhance binding).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known AMPA receptor ligand).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Electrophysiological Validation

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant AMPA receptors provides a functional measure of antagonist activity.

Objective: To determine the potency and mechanism of action of an antagonist by measuring its effect on AMPA receptor-mediated currents.

Generalized Protocol:

  • Cell Preparation:

    • Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific AMPA receptor subunit combinations (e.g., GluA1/GluA2).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.

    • Record baseline AMPA receptor-mediated currents elicited by the application of an AMPA receptor agonist (e.g., glutamate or AMPA).

  • Antagonist Application:

    • Perfuse the cell with increasing concentrations of the antagonist (e.g., this compound) and co-apply the agonist.

    • Record the resulting currents at each antagonist concentration.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the presence and absence of the antagonist.

    • Construct a concentration-response curve by plotting the percentage of inhibition of the agonist-evoked current against the log concentration of the antagonist.

    • Determine the IC₅₀ value for the antagonist.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate key aspects of the validation process for this compound selectivity.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_electrophysiology Whole-Cell Patch-Clamp prep Membrane Preparation incubation Incubation with Radioligand and this compound prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis (IC50, Ki) counting->analysis_binding conclusion Conclusion: Determine Selectivity Profile analysis_binding->conclusion cell_prep Cell Culture/Expression patch Establish Whole-Cell Configuration cell_prep->patch agonist_app Agonist Application patch->agonist_app antagonist_app Co-application of This compound agonist_app->antagonist_app analysis_ephys Current Analysis (IC50) antagonist_app->analysis_ephys analysis_ephys->conclusion start Start: Validation of this compound cluster_binding cluster_binding start->cluster_binding cluster_electrophysiology cluster_electrophysiology start->cluster_electrophysiology

Caption: Experimental workflow for validating this compound selectivity.

signaling_pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens S_ATPO This compound S_ATPO->AMPA_R Blocks Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to logical_relationship cluster_receptors Glutamate Receptors AMPA AMPA (GluA1-4) Selectivity Selective AMPA Antagonist AMPA->Selectivity Kainate Kainate (GluK1-5) Kainate->Selectivity NMDA NMDA (GluN1, GluN2A-D) NMDA->Selectivity S_ATPO This compound High_Affinity High Affinity Binding S_ATPO->High_Affinity Exhibits Low_Affinity Low/Negligible Affinity S_ATPO->Low_Affinity Exhibits High_Affinity->AMPA Low_Affinity->Kainate Low_Affinity->NMDA

References

(S)-ATPO: A Comparative Analysis of its Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ATPO, a potent competitive antagonist of AMPA receptors, exhibits a notable degree of selectivity among the diverse family of glutamate (B1630785) receptors. This guide provides a comprehensive comparison of this compound's interaction with AMPA, kainate, and NMDA receptors, supported by available experimental data. A detailed examination of its binding affinities and functional antagonism reveals a pharmacological profile that is of significant interest to researchers in neuroscience and drug development.

Summary of this compound Cross-reactivity

This compound is primarily recognized for its high affinity and antagonist activity at AMPA receptors. Its interaction with kainate receptors is more nuanced, showing a weaker antagonism at specific subunit compositions while being largely inactive at others. Current data suggests a lack of significant activity at NMDA receptors.

Quantitative Analysis of this compound Interaction with Glutamate Receptors

The following table summarizes the available quantitative data on the binding affinity and functional antagonism of this compound at various glutamate receptor subtypes. This data is crucial for understanding the selectivity profile of this compound and for designing experiments to probe the function of specific glutamate receptor subtypes.

Receptor SubtypeLigandAssay TypeSpeciesPreparationK_i / K_B (µM)Reference
AMPA (GluA1/2)This compoundElectrophysiology (Functional Antagonism)RatRecombinant (non-desensitizing)3.6[1]
Kainate (GluK1)This compoundElectrophysiology (Functional Antagonism)RatRecombinant (non-desensitizing)24[1]
Kainate (GluK2)This compoundElectrophysiology (Functional Antagonism)RatRecombinant (non-desensitizing)>300[1]

Note: K_i (inhibitory constant) and K_B (equilibrium dissociation constant for an antagonist) are measures of binding affinity. A lower value indicates a higher affinity.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor.[1][2][3][4][5] This protocol outlines the general steps for a competitive binding assay to determine the K_i of this compound for various glutamate receptors.

Objective: To determine the inhibitory constant (K_i) of this compound for a specific glutamate receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Membrane preparations from cells expressing the glutamate receptor subtype of interest.

  • Radioligand specific for the target receptor (e.g., [³H]AMPA for AMPA receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology (Functional Antagonism Assay)

Electrophysiological recordings from cells expressing specific glutamate receptor subtypes provide a functional measure of a compound's antagonist activity.[1] This protocol describes how to determine the antagonist potency (K_B) of this compound.

Objective: To determine the equilibrium dissociation constant (K_B) of this compound by measuring its ability to inhibit agonist-evoked currents in cells expressing a specific glutamate receptor subtype.

Materials:

  • Cell line (e.g., HEK293 cells or Xenopus oocytes) expressing the glutamate receptor subtype of interest.

  • Patch-clamp or two-electrode voltage-clamp setup.

  • Recording electrodes and solutions (intracellular and extracellular).

  • Agonist for the target receptor (e.g., glutamate or a specific agonist like AMPA or kainate).

  • This compound solutions of varying concentrations.

Procedure:

  • Cell Preparation: Culture and maintain the cells expressing the target receptor.

  • Recording Setup: Establish a whole-cell patch-clamp or two-electrode voltage-clamp recording from a single cell.

  • Agonist Application: Apply a fixed concentration of the agonist to elicit a stable baseline current response mediated by the target receptors.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of this compound and record the resulting current responses.

  • Data Analysis (Schild Analysis):

    • For each concentration of this compound, determine the concentration of agonist required to produce a response equal to a specific level of the control response (dose ratio).

    • Plot the log of (dose ratio - 1) against the log of the antagonist concentration (Schild plot).

    • A linear regression of the data should yield a slope of approximately 1 for a competitive antagonist.

    • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the K_B. The K_B can then be calculated.[6][7][8][9][10][11][12]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the major ionotropic glutamate receptors and a typical experimental workflow for determining antagonist potency.

Signaling_Pathways cluster_AMPA AMPA Receptor Signaling cluster_Kainate Kainate Receptor Signaling cluster_NMDA NMDA Receptor Signaling AMPA AMPA Receptor Na_Influx Na+ Influx AMPA->Na_Influx Depolarization_AMPA Depolarization Na_Influx->Depolarization_AMPA Kainate Kainate Receptor Na_Ca_Influx_Kainate Na+/Ca2+ Influx Kainate->Na_Ca_Influx_Kainate Depolarization_Kainate Depolarization Na_Ca_Influx_Kainate->Depolarization_Kainate NMDA NMDA Receptor Ca_Influx Ca2+ Influx NMDA->Ca_Influx Requires Glycine co-agonist and membrane depolarization Second_Messengers Second Messengers (e.g., CaMKII) Ca_Influx->Second_Messengers Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Glutamate Glutamate Glutamate->AMPA Glutamate->Kainate Glutamate->NMDA Experimental_Workflow start Start: Prepare cells expressing target glutamate receptor establish_recording Establish whole-cell patch-clamp recording start->establish_recording apply_agonist Apply agonist to elicit a baseline current establish_recording->apply_agonist apply_antagonist Co-apply agonist with increasing concentrations of this compound apply_agonist->apply_antagonist record_currents Record current responses apply_antagonist->record_currents data_analysis Data Analysis: Determine dose ratios record_currents->data_analysis schild_plot Construct Schild Plot: log(dose ratio - 1) vs. log[this compound] data_analysis->schild_plot determine_kb Determine KB from the x-intercept schild_plot->determine_kb end End: Obtain antagonist potency determine_kb->end

References

Comparative Analysis of (S)-ATPO and CNQX: A Guide for Neuro-Pharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two pivotal antagonists of ionotropic glutamate (B1630785) receptors, (S)-ATPO and CNQX, this guide offers a comparative analysis of their receptor selectivity, mechanism of action, and experimental applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data and methodologies to facilitate informed decisions in pharmacological research.

This guide presents a side-by-side comparison of (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (this compound) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), two prominent competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. While both compounds are instrumental in the study of excitatory neurotransmission, they exhibit distinct profiles in terms of selectivity and potency.

Mechanism of Action and Receptor Selectivity

This compound is a potent and selective competitive antagonist of AMPA receptors.[1] Notably, it also demonstrates significant antagonist activity at kainate receptors, particularly those containing the GluK1 subunit.[2][3] The selectivity of this compound is attributed to the interaction of its phosphonate (B1237965) group with specific residues in the ligand-binding domain of the receptor.[3][4]

CNQX is a well-established competitive antagonist at both AMPA and kainate receptors.[5] However, it is generally more potent at AMPA receptors.[5] In addition to its action on AMPA and kainate receptors, CNQX also acts as a non-competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[6] This broader spectrum of activity is a key differentiator from the more selective this compound.

Quantitative Comparison of Receptor Antagonism

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and CNQX at AMPA and kainate receptors, as determined by electrophysiological and binding assays. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundReceptor TargetPotency (Ki / IC50)Reference
This compound AMPA ReceptorKi = 16 µM[7][8]
Kainate Receptor (KA)Ki = 27 µM[7][8]
Kainate Receptor (MeGlu)Ki = 23 µM[7][8]
Kainate Receptor (in presence of GYKI 53655)Ki = 36 µM[7][8]
CNQX AMPA ReceptorIC50 = 12.2 µM ([3H]AMPA displacement)[9]
Kainate Receptor (Steady response)IC50 = 0.92 µM[5]
Kainate Receptor (Transient response)IC50 = 6.1 µM[5]

Signaling Pathways and Mechanisms of Antagonism

The binding of competitive antagonists like this compound and CNQX to the ligand-binding domain of AMPA and kainate receptors prevents the conformational changes necessary for ion channel opening. This blockade of ion flow inhibits the excitatory postsynaptic currents mediated by these receptors.

Competitive antagonism at iGluRs.

Experimental Workflows

The characterization of this compound and CNQX involves a variety of experimental techniques. A common workflow for assessing the antagonist activity of these compounds using electrophysiology is outlined below.

cluster_workflow Antagonist Characterization Workflow CellCulture Neuronal Cell Culture (e.g., Cortical Neurons) PatchClamp Whole-Cell Patch-Clamp Recording CellCulture->PatchClamp AgonistApplication Application of Agonist (AMPA or Kainate) PatchClamp->AgonistApplication RecordBaseline Record Baseline Evoked Currents AgonistApplication->RecordBaseline AntagonistApplication Application of Antagonist (this compound or CNQX) RecordBaseline->AntagonistApplication RecordInhibition Record Inhibited Evoked Currents AntagonistApplication->RecordInhibition DataAnalysis Data Analysis (Dose-Response Curve, Ki/IC50) RecordInhibition->DataAnalysis

Electrophysiological assessment workflow.

Logical Relationship of Competitive Antagonism

The interaction between the agonist, the receptor, and a competitive antagonist can be represented as a logical relationship where the antagonist's presence prevents the formation of the active agonist-receptor complex.

Agonist Agonist AgonistReceptorComplex Agonist-Receptor Complex (Active) Agonist->AgonistReceptorComplex + Receptor Receptor Receptor Receptor->AgonistReceptorComplex AntagonistReceptorComplex Antagonist-Receptor Complex (Inactive) Receptor->AntagonistReceptorComplex Antagonist Antagonist Antagonist->AntagonistReceptorComplex + Receptor AgonistReceptorComplex->AntagonistReceptorComplex Antagonist Competes

Competitive binding relationship.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Cultured Neurons

This protocol is based on methodologies described for characterizing the antagonist actions of this compound.[7][8]

1. Cell Culture:

  • Primary cortical or spinal cord neurons are cultured from embryonic rats on poly-L-lysine coated coverslips.

  • Cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 7-14 days before recording.

2. Electrophysiological Recording:

  • Coverslips with cultured neurons are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsCl, 1 MgCl2, 11 EGTA, 10 HEPES, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

  • Neurons are voltage-clamped at -60 mV.

3. Drug Application:

  • Agonists (AMPA or kainate) and antagonists (this compound or CNQX) are prepared as stock solutions and diluted to the final concentration in the external solution.

  • A multi-barrel perfusion system is used for rapid application of drugs to the recorded neuron.

4. Data Acquisition and Analysis:

  • Evoked currents are recorded in response to brief applications of the agonist.

  • After establishing a stable baseline response, the antagonist is co-applied with the agonist.

  • The degree of inhibition is quantified by comparing the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.

  • Dose-response curves are constructed by applying a range of antagonist concentrations, and IC50 or Ki values are calculated by fitting the data to the Hill equation.

Radioligand Binding Assay

This protocol is a general representation of methods used to determine the binding affinity of competitive antagonists.

1. Membrane Preparation:

  • Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate.

  • The final membrane preparation is resuspended in assay buffer.

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL containing the membrane preparation, a radiolabeled ligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled competitor (this compound or CNQX).

  • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled agonist (e.g., L-glutamate).

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values are determined by non-linear regression analysis of the competition binding data.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

Both this compound and CNQX are invaluable tools for dissecting the roles of AMPA and kainate receptors in synaptic transmission and plasticity. The choice between these antagonists will depend on the specific experimental question. This compound offers higher selectivity, particularly for distinguishing AMPA and GluK1-containing kainate receptor functions from NMDA receptor-mediated events. In contrast, CNQX, with its broader antagonist profile, can be utilized when a more general blockade of ionotropic glutamate receptors is desired, though its effects on NMDA receptors should be considered. The provided data and protocols serve as a foundational resource for researchers employing these critical pharmacological agents.

References

(S)-ATPO: A Comparative Guide to its Antagonist Potency at AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ATPO is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This guide provides a comparative analysis of the antagonist potency of this compound against other notable AMPA receptor antagonists, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antagonist Potency

The antagonist potency of this compound and other selected AMPA receptor antagonists is summarized in the table below. The data, derived from various studies, highlights the comparable or superior potency of this compound in inhibiting AMPA receptor function. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for an inhibitor (Ki), with lower values indicating higher potency.

CompoundReceptor/Assay ConditionIC50 (µM)Ki (µM)Reference
This compound Recombinant rat GluA2 receptors (electrophysiology)1.3-(Wahl et al., 1998)
(RS)-ATPORecombinant rat GluA2 receptors (electrophysiology)2.6-(Wahl et al., 1998)
(R)-ATPORecombinant rat GluA2 receptors (electrophysiology)Inactive-(Wahl et al., 1998)
NBQXCultured mouse cortical neurons (electrophysiology)~0.4-(Journal of Medicinal Chemistry, 1996)
CNQXRat cortical slices ([³H]AMPA binding)-0.2(Molecular Pharmacology, 1998)
ZK200775 (Fanapanel)Recombinant human GluA2/3 receptors ([³H]AMPA binding)-0.0032(Bioorganic & Medicinal Chemistry Letters, 2001)

Experimental Protocols

The validation of this compound's antagonist potency has been primarily established through radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the AMPA receptor.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from rodent cerebral cortex. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the AMPA receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of the unlabeled antagonist (this compound or a comparator).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Electrophysiological Recordings

Whole-cell patch-clamp recordings from neurons or cells expressing recombinant AMPA receptors provide a functional measure of antagonist activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AMPA receptor-mediated currents.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., mouse cortical neurons) or cell lines (e.g., HEK293 cells) transiently expressing specific AMPA receptor subunits (e.g., GluA2).

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Agonist Application: The AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) is applied to the cell to evoke an inward current.

  • Antagonist Application: The antagonist (this compound or a comparator) is co-applied with the agonist at varying concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and measured. The concentration of the antagonist that causes a 50% reduction in the agonist-evoked current is determined as the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glutamatergic signaling pathway at an AMPA receptor and a typical experimental workflow for determining antagonist potency.

AMPA Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Glutamate_in_cleft Glutamate AMPA_Receptor AMPA Receptor Glutamate_in_cleft->AMPA_Receptor Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to S_ATPO This compound S_ATPO->AMPA_Receptor Blocks

Caption: Glutamatergic signaling at an AMPA receptor and the antagonistic action of this compound.

Antagonist Potency Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Preparation Receptor Preparation (e.g., Cell Culture or Membrane Prep) Incubation Incubation with Radioligand/Agonist and Antagonist Preparation->Incubation Measurement Measurement of Binding or Current Incubation->Measurement Data_Collection Data Collection Measurement->Data_Collection Curve_Fitting Concentration-Response Curve Fitting Data_Collection->Curve_Fitting Potency_Determination Determination of IC50 or Ki Curve_Fitting->Potency_Determination

Caption: General workflow for determining the antagonist potency of a compound.

A Comparative Guide: (S)-ATPO versus Non-Competitive AMPA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between (S)-ATPO, a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, and the class of non-competitive AMPA receptor antagonists, exemplified by GYKI 52466 and perampanel (B3395873). The comparison focuses on their distinct mechanisms of action, pharmacological properties, and the experimental methodologies used for their characterization.

Introduction: Two Mechanisms of AMPA Receptor Blockade

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their modulation is a key therapeutic strategy for a range of neurological disorders, including epilepsy and neurodegenerative diseases. Antagonism of these receptors can be broadly categorized into two types: competitive and non-competitive.

  • This compound , or (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist . It directly competes with the endogenous agonist, glutamate, for binding at the orthosteric site on the AMPA receptor.

  • Non-competitive antagonists , such as the 2,3-benzodiazepine GYKI 52466 and the diarylpyridine derivative perampanel , bind to an allosteric site on the receptor, distinct from the glutamate-binding site. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound.

The fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications. A key theoretical advantage of non-competitive antagonists is that their action is not surmountable by high concentrations of synaptic glutamate, which can occur under pathological conditions like seizures.[1][2]

Mechanism of Action at the AMPA Receptor

The differing binding sites of competitive and non-competitive antagonists lead to distinct modes of inhibition.

  • This compound binds to the glutamate binding pocket located in the ligand-binding domain (LBD) of the AMPA receptor. By occupying this site, it physically prevents glutamate from binding and inducing the conformational change required for channel activation. Structural studies show that this compound stabilizes an "open" conformation of the LBD "clamshell," which is incompatible with channel gating.

  • Non-competitive antagonists like GYKI 52466 and perampanel bind to a site at the interface between the ligand-binding domain and the transmembrane domain.[3][4] This allosteric modulation inhibits the receptor by decoupling the conformational change of the LBD from the opening of the ion channel pore.[4] Therefore, even if glutamate binds to the receptor, the channel remains closed.

cluster_0 AMPA Receptor Signaling cluster_1 AMPA Receptor Glutamate Glutamate AMPA_Receptor Orthosteric Site Allosteric Site Ion Channel Glutamate->AMPA_Receptor:ortho Binds SATPO This compound SATPO->AMPA_Receptor:ortho Competes & Blocks NonComp Non-competitive Antagonist NonComp->AMPA_Receptor:allo Binds & Inhibits Ion_Influx Na+ Influx Depolarization AMPA_Receptor:ion->Ion_Influx Opens

Caption: AMPA receptor antagonism pathways.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and representative non-competitive antagonists.

Disclaimer: The data presented below are compiled from different studies and were not obtained from head-to-head comparative experiments. Direct comparison of absolute values (e.g., IC50) should be made with caution, as experimental conditions such as radioligand concentration, tissue preparation, and specific assay protocols can significantly influence the results.

Table 1: Binding Affinity and Potency

CompoundAntagonist TypeAssay TypePreparationIC50 ValueReference(s)
This compound Competitive[³H]AMPA DisplacementRat Cortical Membranes12.2 µM[5]
GYKI 52466 Non-competitiveWhole-cell voltage clampCultured Rat Hippocampal Neurons11 µM (vs AMPA)[6]
Perampanel Non-competitiveWhole-cell voltage clampCultured Rat Hippocampal Neurons0.4 - 0.9 µM (vs AMPA)[2]

Table 2: Receptor Selectivity and Other Properties

CompoundSelectivity ProfileKey PropertiesReference(s)
This compound AMPA-preferring competitive antagonist.The (S)-enantiomer is the active form; (R)-ATPO is inactive.[7]
GYKI 52466 Selective for AMPA/kainate receptors over NMDA receptors.2,3-benzodiazepine derivative; acts as a negative allosteric modulator.[6]
Perampanel Highly selective for AMPA receptors over NMDA and kainate receptors.First-in-class, orally active, non-competitive antagonist approved for epilepsy.[8][2]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating pharmacological data. Below are representative protocols for key experiments used to characterize AMPA receptor antagonists.

Radioligand Binding Assay ([³H]AMPA Displacement)

This assay is used to determine the binding affinity of a competitive antagonist by measuring its ability to displace a radiolabeled agonist from the receptor.

Objective: To determine the IC50 value of a test compound (e.g., this compound) at the AMPA receptor.

Materials:

  • Radioligand: (S)-[³H]AMPA

  • Membrane Preparation: Synaptic membranes prepared from rat cerebral cortex.

  • Assay Buffer: Tris-HCl buffer, often containing KSCN to increase the proportion of high-affinity binding sites.[8]

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled standard ligand (e.g., L-glutamate).

  • Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.

Procedure:

  • Incubation: Rat cortical membranes are incubated in the assay buffer with a fixed concentration of (S)-[³H]AMPA and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated (e.g., at 0-4°C) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Filters are rapidly washed with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound (S)-[³H]AMPA, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of (S)-[³H]AMPA (the IC50 value) is calculated using non-linear regression analysis.

cluster_workflow Radioligand Binding Assay Workflow A Prepare cortical membranes B Incubate membranes with [3H]AMPA + Test Compound A->B C Separate bound from free ligand via filtration B->C D Quantify radioactivity on filters C->D E Calculate IC50 value D->E

Caption: Workflow for a radioligand binding assay.
Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through AMPA receptors in response to agonist application and the inhibitory effect of antagonists.

Objective: To determine the potency and mechanism (competitive vs. non-competitive) of an antagonist.

Preparation:

  • Cells: Primary cultured neurons (e.g., rat hippocampal neurons) or cells from acute brain slices.

  • Solutions:

    • External Solution (aCSF): Artificial cerebrospinal fluid mimicking the extracellular environment.

    • Internal Solution: Solution mimicking the intracellular environment, loaded into the recording pipette.

    • Agonist Solution: aCSF containing a known concentration of AMPA.

    • Antagonist Solution: aCSF containing the antagonist (e.g., GYKI 52466 or perampanel) at various concentrations.

  • Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

  • Patching: A glass micropipette filled with internal solution is pressed against the membrane of a neuron to form a high-resistance (GΩ) seal. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of whole-cell currents.

  • Voltage Clamp: The neuron's membrane potential is clamped at a holding potential where AMPA receptor currents are prominent (e.g., -70 mV).

  • Baseline Recording: The agonist (AMPA) is applied to the cell via the perfusion system to evoke an inward current. This is the control response.

  • Antagonist Application: The antagonist is pre-applied and then co-applied with the agonist. The resulting current is recorded.

  • Washout: The antagonist is washed out, and the agonist is reapplied to ensure the recovery of the response.

  • Data Analysis: The percentage of inhibition of the AMPA-evoked current is plotted against the antagonist concentration to determine the IC50. To distinguish between competitive and non-competitive antagonism, this procedure is repeated with different concentrations of the agonist (AMPA). A rightward shift in the concentration-response curve with no change in the maximum response indicates competitive antagonism, whereas a reduction in the maximum response is characteristic of non-competitive antagonism.

Summary and Conclusion

This compound and non-competitive antagonists like GYKI 52466 and perampanel represent two distinct strategies for inhibiting AMPA receptor function.

  • This compound acts as a classic competitive antagonist , directly blocking the glutamate binding site. Its efficacy is dependent on the concentration of both the antagonist and the agonist at the synapse.

  • Non-competitive antagonists act at an allosteric site, providing a blockade that is not overcome by high concentrations of glutamate. This may offer a therapeutic advantage in conditions of glutamate excitotoxicity. Perampanel, a clinically approved antiepileptic, demonstrates the therapeutic success of this approach.

The choice between a competitive and a non-competitive antagonist for a specific research or therapeutic application will depend on the desired pharmacological profile. While competitive antagonists are invaluable research tools for probing the orthosteric binding site, non-competitive antagonists have shown significant promise in clinical settings where surmounting the effects of pathological glutamate levels is desirable.

References

Reproducibility of (S)-ATPO's Effects: A Comparative Guide Based on Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published experimental data on the effects of (S)-ATPO, a competitive antagonist of AMPA-preferring glutamate (B1630785) receptors. The objective is to assess the reproducibility of its pharmacological effects based on available literature.

Executive Summary

This compound, the (S)-enantiomer of 2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is known to be a competitive antagonist at ionotropic glutamate receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. A thorough review of published literature reveals a significant scarcity of studies specifically investigating the (S)-enantiomer. The primary source of quantitative data comes from a study on the racemic mixture, (RS)-ATPO. Consequently, an assessment of the reproducibility of this compound's specific effects is currently not feasible due to the lack of multiple independent studies. This guide, therefore, presents the data available for the racemic mixture as a foundational reference point and underscores the need for further research to establish the reproducible effects of the pure (S)-enantiomer.

Quantitative Data Summary

The following table summarizes the antagonist potency (Ki values) of the racemic mixture, (RS)-ATPO, at non-NMDA receptors as determined by whole-cell patch-clamp recordings in cultured rat cortical and spinal cord neurons.

AgonistReceptor TargetAntagonistAntagonist Ki (µM)Experimental SystemReference
AMPAAMPA Receptor(RS)-ATPO16Cultured Rat Cortical Neurons[1]
Kainic Acid (KA)Kainate Receptor(RS)-ATPO27Cultured Rat Cortical Neurons[1]
(2S,4R)-4-methylglutamic acid (MeGlu)Kainate Receptor(RS)-ATPO23Cultured Rat Cortical Neurons[1]
(2S,4R)-4-methylglutamic acid (MeGlu) + GYKI 53655Kainate Receptor(RS)-ATPO36Cultured Rat Spinal Cord Neurons[1]

Experimental Protocols

The primary study establishing the antagonist effects of (RS)-ATPO utilized whole-cell patch-clamp electrophysiology on cultured rodent neurons.

Neuronal Cell Culture
  • Source: Cerebral cortices and spinal cords were dissected from 15-day-old Wistar rat embryos.

  • Dissociation: Tissues were mechanically and enzymatically dissociated using trypsin.

  • Plating: Dissociated neurons were plated on poly-L-lysine coated glass coverslips at a density of 1.5 x 10^5 cells/ml for cortical neurons and 2.5 x 10^5 cells/ml for spinal cord neurons.

  • Culture Medium: Cells were maintained in a serum-free medium supplemented with hormones and growth factors.

  • Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2 for 5-14 days before recording.

Electrophysiological Recordings
  • Technique: Whole-cell voltage-clamp recordings were performed using an Axopatch 1D amplifier.

  • Electrodes: Patch pipettes were fabricated from borosilicate glass and had resistances of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): CsF 120, CsCl 20, EGTA 2, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Agonist Application: Agonists (AMPA, Kainic Acid, MeGlu) were applied using a rapid solution exchange system.

  • Data Analysis: Antagonist potency (Ki) was determined from the concentration-dependent reduction of agonist-evoked currents using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize its effects.

Mechanism of this compound Action at the AMPA Receptor cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor (Ion Channel) Glutamate->AMPAR Binds to Ion_Flow Na+ Influx (Depolarization) AMPAR->Ion_Flow Activates S_ATPO This compound S_ATPO->AMPAR Competitively Blocks

This compound competitively antagonizes the AMPA receptor.

Experimental Workflow for this compound Characterization A Neuronal Culture (Rat Embryonic Neurons) B Whole-Cell Patch-Clamp Recording A->B C Agonist Application (AMPA, Kainate) B->C D Co-application of This compound C->D E Measure Current Inhibition D->E F Calculate Ki Value E->F

Workflow for electrophysiological analysis of this compound.

Discussion on Reproducibility

The concept of reproducibility is central to scientific validation. It requires that experimental results can be independently replicated by different researchers using the same methodologies. In the case of this compound, the current body of published literature is insufficient to make a definitive statement on the reproducibility of its effects.

The single, comprehensive study on the racemic mixture, (RS)-ATPO, provides a solid foundation with clear quantitative data and a detailed experimental protocol[1]. However, for the specific (S)-enantiomer, there is a lack of published, peer-reviewed studies that present comparable quantitative data.

Key Considerations for Future Research:

  • Independent Replication: Studies from different laboratories are needed to confirm the Ki values and the competitive nature of antagonism for both (RS)-ATPO and, more importantly, the pure this compound.

  • Enantiomer-Specific Effects: Direct comparative studies between the (S)- and (R)-enantiomers of ATPO would be crucial to determine if there are significant differences in their potency and selectivity for various glutamate receptor subtypes.

  • Diverse Experimental Models: While the initial characterization was performed in cultured neurons, validating these findings in other preparations, such as brain slices or in vivo models, would strengthen the understanding of this compound's pharmacological profile.

References

(S)-ATPO vs. Newer AMPA Antagonists: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the archetypal competitive AMPA receptor antagonist, (S)-ATPO, against a selection of newer competitive and non-competitive AMPA receptor antagonists. The information presented herein is intended to aid researchers in selecting the most appropriate antagonist for their specific experimental needs by providing key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of AMPA Receptor Antagonists

The following table summarizes the binding affinity (Ki) and/or inhibitory concentration (IC50) values for this compound and several newer AMPA receptor antagonists. These values are critical for comparing the potency of these compounds.

CompoundTypeTarget(s)Ki (nM)IC50 (nM)Reference(s)
This compound CompetitiveAMPA Receptor21-[1]
Perampanel Non-competitiveAMPA Receptor-93 - 7000[2][3][4]
Talampanel Non-competitiveAMPA/Kainate Receptors--[5]
CNQX CompetitiveAMPA/Kainate Receptors-300 - 400[6][7][8][9]
NBQX CompetitiveAMPA/Kainate Receptors60 - 78150 - 400[1][10][11][12][13][14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Radioligand Binding Assay for Competitive Antagonists

This protocol is designed to determine the binding affinity (Ki) of a competitive antagonist like this compound.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh Tris-HCl buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

2. Binding Reaction:

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of Tris-HCl buffer

    • 50 µL of a known concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA)

    • 50 µL of varying concentrations of the unlabeled antagonist (this compound or other competitive antagonists).

    • 50 µL of the prepared membrane suspension (typically 100-200 µg of protein).

  • For determining non-specific binding, a parallel set of tubes should be prepared containing a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate) in place of the antagonist.

3. Incubation and Filtration:

  • Incubate the reaction tubes at 4°C for 1 hour to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer, using a cell harvester.

  • Quickly wash the filters three times with 4 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • Place the filters in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Antagonist Characterization

This protocol allows for the functional characterization of both competitive and non-competitive AMPA receptor antagonists on cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific AMPA receptor subunits).

1. Cell Culture and Preparation:

  • Culture primary hippocampal or cortical neurons, or HEK293 cells transfected with the desired AMPA receptor subunit cDNAs.

  • Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Use cells for recording 24-48 hours after transfection or at an appropriate in vitro age for neurons.

2. Recording Setup:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 CsF, 4 NaCl, 1 MgCl2, 0.5 CaCl2, 11 EGTA, and 10 HEPES, with the pH adjusted to 7.3.

3. Whole-Cell Recording:

  • Establish a giga-ohm seal between the recording pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -70 mV to record inward currents mediated by AMPA receptors.[16]

4. Drug Application and Data Acquisition:

  • Apply an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM kainate) to the cell using a rapid perfusion system to evoke a baseline current response.

  • After establishing a stable baseline, co-apply the agonist with varying concentrations of the antagonist (this compound, perampanel, etc.).

  • For competitive antagonists, pre-application of the antagonist before co-application with the agonist is often necessary to observe the full inhibitory effect.

  • For non-competitive antagonists, the degree of inhibition is typically independent of the agonist concentration.[2]

  • Record the current responses using an appropriate amplifier and data acquisition software. Digitize the data at 10 kHz and filter at 2 kHz.

5. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.

  • Normalize the current amplitude in the presence of the antagonist to the baseline control response.

  • Plot the normalized current as a function of the antagonist concentration and fit the data with a logistic function to determine the IC50 value.

Mandatory Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca_influx Na+/Ca2+ Influx AMPAR->Na_Ca_influx Opens Channel Lyn Lyn Kinase AMPAR->Lyn Activates Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Na_Ca_influx->CaMKII Activates PKC PKC Na_Ca_influx->PKC Activates CaMKII->AMPAR Phosphorylates (Trafficking) PKC->AMPAR Phosphorylates (Trafficking) MAPK MAPK Pathway Lyn->MAPK Gene_Expression Gene Expression (e.g., BDNF) MAPK->Gene_Expression

Caption: Simplified AMPA receptor signaling cascade.

Experimental Workflow for Comparing AMPA Antagonists

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis cluster_comparison Comparison Compound_Prep Prepare Antagonist Stock Solutions (this compound, Perampanel, etc.) Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Electrophysiology Whole-Cell Patch-Clamp Electrophysiology Compound_Prep->Electrophysiology Cell_Prep Prepare Cell/Tissue (Cultured Neurons, HEK293 cells, or Brain Tissue Membranes) Cell_Prep->Binding_Assay Cell_Prep->Electrophysiology Binding_Analysis Calculate Ki values (Cheng-Prusoff) Binding_Assay->Binding_Analysis Electro_Analysis Determine IC50 values (Dose-Response Curves) Electrophysiology->Electro_Analysis Final_Comparison Compare Potency, Mechanism of Action, and Selectivity Binding_Analysis->Final_Comparison Electro_Analysis->Final_Comparison

Caption: Workflow for benchmarking AMPA antagonists.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-ATPO: A General Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "(S)-ATPO" is not standard and could not be definitively identified through available resources. The following guidance is based on general best practices for the disposal of laboratory chemicals. Researchers must consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal instructions for any chemical.

Immediate Safety and Logistical Information

ActionDescription
Isolate the Chemical Store the chemical in a clearly labeled, sealed, and appropriate container in a designated and secure waste accumulation area.
Consult the SDS Locate the Safety Data Sheet for the specific chemical. Section 13 of the SDS provides detailed disposal considerations.
Contact EHS Notify your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Wear Proper PPE At a minimum, wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the substance.

Step-by-Step General Disposal Protocol for Laboratory Chemicals

The following is a generalized procedure for the disposal of chemical waste from a laboratory setting. This protocol should be adapted to comply with institutional and local regulations.

  • Identification and Segregation:

    • Properly identify all chemical waste. Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.

    • Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.

  • Containerization:

    • Use only approved, compatible, and properly labeled waste containers.

    • Ensure containers are in good condition and have secure, tight-fitting lids.

    • Do not overfill containers; leave adequate headspace (typically 10-20%) to allow for expansion.

  • Labeling:

    • Clearly label each waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each component.

    • Indicate the specific hazards (e.g., flammable, corrosive, toxic).

    • Include the date of accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Keep waste containers closed at all times except when adding waste.

  • Disposal Request:

    • When a waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of chemical waste down the drain unless it has been explicitly identified as safe for sewer disposal by your EHS department and local regulations.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general workflow and decision-making process for the safe disposal of a laboratory chemical.

cluster_0 start Chemical Waste Generated identify Identify Chemical & Consult SDS (Section 13) start->identify is_sds_available SDS Available? identify->is_sds_available contact_ehs_no_sds Contact EHS for Guidance Treat as Unknown Chemical is_sds_available->contact_ehs_no_sds No determine_waste_category Determine Waste Category (e.g., Halogenated, Acidic) is_sds_available->determine_waste_category Yes select_container Select Appropriate & Labeled Waste Container contact_ehs_no_sds->select_container determine_waste_category->select_container add_to_container Add Waste to Container (Do not overfill) select_container->add_to_container is_container_full Container Full? add_to_container->is_container_full store_in_saa Store in Satellite Accumulation Area is_container_full->store_in_saa No request_pickup Submit Waste Pickup Request to EHS is_container_full->request_pickup Yes store_in_saa->add_to_container disposal_complete Disposal Complete request_pickup->disposal_complete

Caption: Workflow for Safe Laboratory Chemical Disposal.

Essential Safety and Handling Guide for Adenosine Triphosphate (ATP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(S)-ATPO" is not a standard chemical identifier. Based on common laboratory abbreviations, this guide pertains to Adenosine Triphosphate (ATP). Safety data for ATP indicates it is a non-hazardous substance, though it may cause mild skin irritation. The following procedures are based on general laboratory best practices for handling non-hazardous chemicals.

Personal Protective Equipment (PPE)

While ATP is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following PPE is recommended for handling ATP:

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1Protects eyes from potential splashes
Hand Protection Nitrile GlovesASTM D6319Prevents skin contact
Body Protection Laboratory CoatN/AProtects clothing from spills

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of ATP in a research laboratory setting, from receiving to experimental use.

1. Receiving and Inspection:

  • Upon receipt, verify that the container is properly labeled as Adenosine Triphosphate.
  • Inspect the container for any signs of damage or leakage.
  • If the container is compromised, handle it within a fume hood and wear appropriate PPE.

2. Storage:

  • Store ATP containers in a cool, dry, and well-ventilated area.
  • Keep the container tightly closed when not in use.
  • Avoid storing with strong acids or bases.

3. Weighing and Preparation of Solutions:

  • Conduct weighing and solution preparation in a designated clean area.
  • Wear a lab coat, safety glasses, and nitrile gloves.
  • Use a clean spatula and weighing paper to measure the desired amount of ATP powder.
  • When preparing solutions, add the ATP powder to the solvent slowly to avoid splashing.
  • Clearly label all prepared solutions with the chemical name, concentration, and date of preparation.

4. Experimental Use:

  • Handle all solutions containing ATP with care to avoid spills.
  • If a spill occurs, clean it up immediately following the laboratory's standard spill cleanup procedure.
  • Wash hands thoroughly with soap and water after handling ATP and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following steps should be followed for the disposal of ATP and its associated waste.

1. Unused ATP Powder:

  • Unused or expired ATP powder should be disposed of as non-hazardous chemical waste.[2]
  • Place the powder in a clearly labeled, sealed container.
  • Follow your institution's guidelines for the collection of chemical waste.

2. Contaminated Labware:

  • Disposable Labware (e.g., pipette tips, centrifuge tubes): Place in a designated solid waste container.
  • Reusable Labware (e.g., glassware): Wash thoroughly with an appropriate laboratory detergent and rinse with deionized water.

3. Aqueous Solutions of ATP:

  • For small quantities of low-concentration ATP solutions, check with your institution's environmental health and safety office for guidance on drain disposal. Some non-hazardous liquid waste may be permissible for drain disposal.[2][3]
  • If drain disposal is not permitted, collect the aqueous waste in a clearly labeled waste container.
  • Arrange for pickup and disposal through your institution's chemical waste management program.

Experimental Workflow

The following diagram illustrates the general workflow for handling ATP in a laboratory setting.

ATP_Workflow Figure 1. General Workflow for Handling ATP Receiving Receiving & Inspection Storage Proper Storage Receiving->Storage Intact Container Weighing Weighing & Solution Prep Storage->Weighing Experiment Experimental Use Weighing->Experiment Waste_Collection Waste Collection Experiment->Waste_Collection Generate Waste Disposal Disposal Waste_Collection->Disposal Follow Institutional Guidelines

Caption: General laboratory workflow for handling Adenosine Triphosphate (ATP).

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.